molecular formula C14H9N3O4 B15555341 Disperse violet 8 CAS No. 82347-07-7

Disperse violet 8

Número de catálogo: B15555341
Número CAS: 82347-07-7
Peso molecular: 283.24 g/mol
Clave InChI: SDICTISQCKLMEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse violet 8 is a useful research compound. Its molecular formula is C14H9N3O4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,4-diamino-5-nitroanthracene-9,10-dione
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InChI

InChI=1S/C14H9N3O4/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17(20)21)10(6)14(12)19/h1-5H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SDICTISQCKLMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID9058868
Record name 9,10-Anthracenedione, 1,4-diamino-5-nitro-
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Molecular Weight

283.24 g/mol
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CAS No.

82-33-7, 82347-07-7
Record name 1,4-Diamino-5-nitro-9,10-anthracenedione
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Record name 1,4-DIAMINO-5-NITROANTHRAQUINONE
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Foundational & Exploratory

Disperse violet 8 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Disperse Violet 8. The information is intended to support research and development activities where this anthraquinone-based dye is of interest.

Chemical Structure and Identification

This compound is an anthraquinone (B42736) dye recognized by its bright blue-purple hue. Its core chemical identity is 1,4-diamino-5-nitroanthracene-9,10-dione.

IdentifierValue
IUPAC Name 1,4-diamino-5-nitroanthracene-9,10-dione[1]
Common Name This compound
CAS Number 82-33-7[2][3]
Molecular Formula C₁₄H₉N₃O₄[2]
SMILES C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=O)C3=C(C=CC(=C3C2=O)N)N[1]
InChI InChI=1S/C14H9N3O4/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17(20)21)10(6)14(12)19/h1-5H,15-16H2[1]
Molecular Weight 283.24 g/mol [2]

Physicochemical Properties

The following tables summarize the known physical and chemical properties of this compound. It should be noted that for some properties, data is limited or conflicting in the available literature.

General Properties
PropertyValueSource(s)
Appearance Dark blue powder
Color Bright blue-purple
Thermal Properties
PropertyValueSource(s)
Melting Point 257 °C[1]
Boiling Point 425.8 °C[1]
634.9 °C at 760 mmHg[4]

Note: Discrepancies in reported boiling points exist in the literature.

Solubility
SolventSolubilitySource(s)
Ethanol Soluble
Acetone Soluble
Benzene Soluble
Spectral Properties
PropertyValueSource(s)
UV-Vis λmax Data not available

Note: While this compound is a dye, specific absorption maximum data was not found in the surveyed literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the nitration of 1,4-diaminoanthraquinone (B121737). While a detailed, step-by-step laboratory protocol for this specific transformation is not widely published, the general manufacturing method is described as the treatment of 1,4-diaminoanthraquinone in oleum (B3057394) or sulfuric acid.

A more detailed experimental protocol for the synthesis of the precursor, 1,4-diaminoanthraquinone, can be adapted from patented industrial processes.

Protocol for the Synthesis of 1,4-Diaminoanthraquinone (Precursor)

This protocol is based on the reduction of 1-amino-4-nitroanthraquinone.

Materials:

Procedure:

  • Combine 14 parts of 1-amino-4-nitroanthraquinone with 100 parts of dimethyl sulfoxide and 100 parts of water in a reaction vessel.[5]

  • Stir the mixture at 40 °C and add 7 parts of hydrazine hydrate.[5]

  • Gradually heat the mixture to 60 °C over a period of 50 minutes.[5]

  • Adjust the pH of the reaction mass to 9-10 by the addition of approximately 2.7 parts of 30% aqueous sodium hydroxide solution.[5]

  • Continue stirring the reaction mass at 70 °C for approximately 4 hours, monitoring the disappearance of the starting material by chromatography (e.g., TLC).[5]

  • Once the reaction is complete, pour the reaction mass into 800 parts of water to precipitate the product.[5]

  • Filter the precipitate using a Buchner funnel and wash the solid with water until the filtrate is neutral and colorless.[5]

  • Dry the resulting solid to obtain 1,4-diaminoanthraquinone.[5]

High-Temperature Dyeing of Polyester (B1180765)

This compound is suitable for the high-temperature dyeing of polyester and its blends. This method enhances dye penetration into the hydrophobic polyester fibers.

Materials and Equipment:

  • Polyester fabric, scoured and pre-wetted

  • This compound

  • Dispersing agent

  • Acetic acid (to control pH)

  • High-temperature dyeing apparatus (e.g., a jet dyeing machine)

  • Sodium hydroxide

  • Sodium hydrosulfite (for reduction clearing)

  • Surfactant

Procedure:

  • Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 1:10 to 1:15.[6] Add a dispersing agent (e.g., 0.5 g/L).[7] Adjust the pH of the bath to 4.5-5.5 using acetic acid.[7][8]

  • Dye Dispersion: Separately, prepare a paste of the required amount of this compound with a small amount of water and dispersing agent.[8] Add this dispersion to the dye bath at 50-60 °C.[7]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath.

    • Gradually raise the temperature of the dye bath to 130 °C at a rate of approximately 1.5-2 °C per minute.[6][7]

    • Maintain the temperature at 130 °C for 30-60 minutes, depending on the desired shade depth.[6][7]

    • After the dyeing phase, cool the bath slowly to approximately 60 °C.[8]

  • Rinsing: Rinse the dyed fabric to remove loose dye particles.[6]

  • Reduction Clearing (for medium to deep shades):

    • Prepare a fresh bath containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L surfactant.[7]

    • Treat the dyed fabric in this bath for 20 minutes at 70 °C to remove surface dye and improve fastness.[7]

  • Final Rinsing and Drying: Thoroughly rinse the fabric with hot and then cold water, and finally dry it.[8]

Analytical Quantification by HPLC

The quantification of this compound in textile extracts or environmental samples can be achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD), or a tandem mass spectrometer (MS/MS).

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with an additive such as 0.15% formic acid and 50 mM ammonium (B1175870) acetate.[9]

  • Mobile Phase B: Methanol (B129727).[9]

  • Sample extract (e.g., methanol extract of a textile sample).

Procedure:

  • Sample Preparation: Extract the dye from the textile sample using a suitable solvent like methanol, potentially with the aid of ultrasonication at an elevated temperature (e.g., 50 °C for 30 minutes).[10] Centrifuge and filter the extract before injection.

  • Chromatographic Conditions:

    • Set up a gradient elution program. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then returning to initial conditions for column re-equilibration.

    • Set the column temperature (e.g., 40 °C).

    • Set the flow rate (e.g., 0.3-0.6 mL/min).[9]

    • Set the injection volume (e.g., 5-10 µL).[9]

  • Detection:

    • If using a UV-Vis or DAD detector, monitor the absorbance at the λmax of this compound (if determined).

    • For MS/MS detection, optimize the instrument for the specific mass transitions of this compound in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations. Quantify the amount of dye in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Logical Workflow for Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start: 1,4-Diaminoanthraquinone reaction Nitration with Sulfuric Acid/Oleum start->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying end_product Final Product: This compound drying->end_product

Caption: A simplified workflow for the synthesis of this compound.

Experimental Workflow for High-Temperature Polyester Dyeing

G cluster_dyeing High-Temperature Polyester Dyeing Workflow start Start: Scoured Polyester prepare_bath Prepare Dye Bath (Dye, Dispersant, pH 4.5-5.5) start->prepare_bath load_fabric Load Fabric into Bath at 60°C prepare_bath->load_fabric heat_up Heat to 130°C (1.5-2°C/min) load_fabric->heat_up dyeing Hold at 130°C (30-60 min) heat_up->dyeing cool_down Cool to 60°C dyeing->cool_down rinse1 Initial Rinse cool_down->rinse1 reduction_clear Reduction Clearing (NaOH, Na₂S₂O₄, 70°C) rinse1->reduction_clear rinse2 Final Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry end_product Dyed Polyester Fabric dry->end_product

Caption: The experimental workflow for dyeing polyester with disperse dyes.

References

Synthesis of 1,4-Diamino-5-nitroanthraquinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the synthesis of 1,4-diamino-5-nitroanthraquinone (B1598214), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a direct, detailed experimental protocol in readily accessible scientific literature, this document focuses on the general synthetic strategies and relevant procedures for the precursor, 1,4-diaminoanthraquinone (B121737), and the nitration of the anthraquinone (B42736) core.

Introduction

1,4-Diamino-5-nitroanthraquinone is a substituted anthraquinone derivative. The anthraquinone scaffold is a common motif in medicinal chemistry and materials science, and the introduction of amino and nitro groups can significantly modulate its chemical and physical properties. The synthesis of this specific molecule involves the introduction of a nitro group onto the 1,4-diaminoanthraquinone backbone. The key challenge in this synthesis is the regioselective nitration at the 5-position.

Synthetic Pathway

The most plausible synthetic route to 1,4-diamino-5-nitroanthraquinone involves a two-step process:

  • Synthesis of 1,4-Diaminoanthraquinone: This intermediate can be prepared through various methods, with a common route starting from 1,4-dihydroxyanthraquinone.

  • Nitration of 1,4-Diaminoanthraquinone: The subsequent step is the selective nitration of the 1,4-diaminoanthraquinone to introduce a nitro group at the 5-position.

The overall reaction can be visualized as follows:

Synthesis_Pathway 1,4-Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone 1,4-Dihydroxyanthraquinone->1,4-Diaminoanthraquinone Amination 1,4-Diamino-5-nitroanthraquinone 1,4-Diamino-5-nitroanthraquinone 1,4-Diaminoanthraquinone->1,4-Diamino-5-nitroanthraquinone Nitration

Caption: General synthetic pathway for 1,4-diamino-5-nitroanthraquinone.

Experimental Protocols

Synthesis of 1,4-Diaminoanthraquinone from 1,4-Dihydroxyanthraquinone

The synthesis of 1,4-diaminoanthraquinone often proceeds via the leuco form (2,3-dihydro-1,4-diaminoanthraquinone) followed by oxidation.

Reaction Workflow:

Diaminoanthraquinone_Synthesis cluster_0 Amination Reaction cluster_1 Oxidation cluster_2 Purification Start 1,4-Dihydroxyanthraquinone Reaction React with an aminating agent (e.g., aqueous ammonia) in the presence of a reducing agent (e.g., sodium dithionite) Start->Reaction Intermediate Leuco-1,4-diaminoanthraquinone Reaction->Intermediate Oxidation_Step Oxidation (e.g., air, nitrobenzene) Intermediate->Oxidation_Step Product 1,4-Diaminoanthraquinone Oxidation_Step->Product Purification_Step Purification (e.g., filtration, washing, drying) Product->Purification_Step Final_Product Pure 1,4-Diaminoanthraquinone Purification_Step->Final_Product

Caption: Workflow for the synthesis of 1,4-diaminoanthraquinone.

General Procedure:

  • Amination: 1,4-dihydroxyanthraquinone is reacted with an aminating agent, such as aqueous ammonia, in the presence of a reducing agent like sodium dithionite. This reaction typically forms the leuco-1,4-diaminoanthraquinone.

  • Oxidation: The resulting leuco compound is then oxidized to 1,4-diaminoanthraquinone. This can be achieved by bubbling air through the reaction mixture or by using an oxidizing agent such as nitrobenzene.

  • Isolation and Purification: The product is isolated by filtration, washed with water to remove impurities, and then dried.

Nitration of 1,4-Diaminoanthraquinone

The nitration of 1,4-diaminoanthraquinone to yield 1,4-diamino-5-nitroanthraquinone is the crucial and less documented step. The amino groups are strongly activating and ortho-, para-directing, which would favor substitution in the 2 and 3 positions. To achieve nitration at the 5-position, the reactivity of the amino groups must be modulated, and specific reaction conditions are required. One approach mentioned in the literature involves the use of a mixed acid system, likely nitric acid in concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a solvent, and can also protonate the amino groups, deactivating them and potentially directing the nitration to the other ring.

General Nitration Workflow:

Nitration_Workflow Start 1,4-Diaminoanthraquinone Dissolution Dissolve in concentrated sulfuric acid Start->Dissolution Nitration Add nitrating agent (e.g., nitric acid) at controlled temperature Dissolution->Nitration Quenching Pour reaction mixture onto ice Nitration->Quenching Isolation Filter, wash, and dry the precipitate Quenching->Isolation Product 1,4-Diamino-5-nitroanthraquinone Isolation->Product

Caption: General workflow for the nitration of 1,4-diaminoanthraquinone.

Hypothetical General Procedure (based on general nitration chemistry):

  • Dissolution: 1,4-diaminoanthraquinone is carefully dissolved in concentrated sulfuric acid at a low temperature.

  • Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a controlled low temperature to manage the exothermic reaction and improve selectivity.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is poured onto ice to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed extensively with water to remove residual acid, and then dried. Further purification might be necessary, for example, by recrystallization from an appropriate solvent.

Data Presentation

Due to the absence of a specific experimental protocol with quantitative data for the synthesis of 1,4-diamino-5-nitroanthraquinone, the following tables provide representative data for the synthesis of the precursor, 1,4-diaminoanthraquinone, and general conditions for anthraquinone nitration.

Table 1: Representative Reaction Conditions for the Synthesis of 1,4-Diaminoanthraquinone

ParameterValue/Condition
Starting Material1,4-Dihydroxyanthraquinone
Aminating AgentAqueous Ammonia
Reducing AgentSodium Dithionite
Oxidizing AgentAir or Nitrobenzene
SolventWater, Nitrobenzene
TemperatureVaries; typically elevated
Reaction TimeSeveral hours

Table 2: General Conditions for Nitration of Anthraquinones

ParameterValue/Condition
SubstrateAnthraquinone Derivative
Nitrating AgentNitric Acid / Sulfuric Acid mixture
SolventConcentrated Sulfuric Acid
TemperatureLow to moderate (e.g., 0-50 °C)
Reaction TimeVaries depending on substrate and conditions

Conclusion

The synthesis of 1,4-diamino-5-nitroanthraquinone presents a synthetic challenge, primarily in achieving regioselective nitration. While the synthesis of the 1,4-diaminoanthraquinone precursor is well-established, a detailed and reproducible protocol for the subsequent nitration to the 5-nitro derivative is not widely reported in readily available literature. Researchers aiming to synthesize this compound should focus on optimizing the nitration conditions, including the choice of nitrating agent, solvent system, reaction temperature, and time, to favor the desired isomer. Careful reaction monitoring and thorough characterization of the product are crucial to confirm the regiochemistry of the nitration. Further investigation and methods development are required to establish a robust and high-yielding synthesis for 1,4-diamino-5-nitroanthraquinone.

Spectroscopic Profile of Disperse Violet 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, also known by its Colour Index name C.I. 62030, is a synthetic anthraquinone (B42736) dye. Its chemical formula is C₁₄H₉N₃O₄, with a molecular weight of 283.24 g/mol . The compound is registered under CAS number 82-33-7. Structurally, it is identified as 1,4-diamino-5-nitro-9,10-anthracenedione.[1][2] This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including mass spectrometry, infrared spectroscopy, and general characteristics for ultraviolet-visible and nuclear magnetic resonance spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to aid in research and development activities.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for the confirmation of the molecular weight and elemental composition of this compound. The predicted collision cross-section (CCS) values for various adducts of this compound provide valuable information for its identification in complex matrices.[3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺284.06658156.1
[M+Na]⁺306.04852164.9
[M-H]⁻282.05202161.4
[M+NH₄]⁺301.09312172.3
[M+K]⁺322.02246156.7
[M]⁺283.05875153.2
[M]⁻283.05985153.2

Table 1: Predicted Collision Cross-Section Data for this compound Adducts. Data sourced from PubChemLite.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The spectrum presented is for a condensed phase sample.[2]

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3300N-H stretching (primary amines)
~3100-3000C-H stretching (aromatic)
~1670-1630C=O stretching (quinone)
~1620-1580N-H bending (primary amines), C=C stretching (aromatic)
~1540-1500 & 1350-1300N-O stretching (nitro group)

Table 2: Key Infrared Absorption Bands for this compound.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound were not found in the surveyed literature. However, general chemical shift regions for the protons and carbons in its structural motifs can be predicted based on known values for similar compounds. The aromatic protons are expected to appear in the range of 7.0-8.5 ppm, while the amine protons may show broad signals. The carbon signals for the anthraquinone core would be expected in the aromatic region of the ¹³C NMR spectrum (110-160 ppm), with the carbonyl carbons appearing further downfield (>180 ppm).

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

A general sample preparation workflow is crucial for obtaining high-quality spectroscopic data.

Sample_Preparation_Workflow General Sample Preparation Workflow cluster_solid Solid Sample cluster_solution Solution Preparation cluster_analysis Spectroscopic Analysis SolidSample This compound Powder Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetone) SolidSample->Dissolution FTIR FTIR (as solid or film) SolidSample->FTIR Filtration Filter to remove particulates Dissolution->Filtration UVVis UV-Vis Filtration->UVVis NMR NMR (in deuterated solvent) Filtration->NMR MS Mass Spectrometry Filtration->MS

Caption: A generalized workflow for preparing this compound for various spectroscopic analyses.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of disperse dyes.

LC_MS_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample containing This compound Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Injection Inject into LC system Filtration->Injection Separation C18 Reversed-Phase Column Gradient Elution Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Tandem MS Analysis (e.g., MRM) Ionization->Analysis Detection Detection and Quantification Analysis->Detection

Caption: A typical workflow for the analysis of this compound using LC-MS/MS.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The solid dye can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the dye with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye in the ultraviolet and visible regions of the electromagnetic spectrum.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., methanol, acetone, or benzene) in a volumetric flask. Serial dilutions are then made to obtain a series of standard solutions of known concentrations.

  • Data Acquisition: The absorbance of each standard solution is measured at the wavelength of maximum absorption (λmax). A blank solution (pure solvent) is used to zero the spectrophotometer. The absorption spectrum is typically recorded over a range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of the dye is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, DMSO-d₆, or acetone-d₆). For ¹³C NMR, a more concentrated solution is generally required. The solution should be filtered into a clean NMR tube to remove any particulate matter.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information for the comprehensive characterization of this compound.

Spectroscopic_Analysis_Logic Interrelation of Spectroscopic Techniques cluster_techniques Analytical Techniques cluster_information Derived Information DV8 This compound MS Mass Spectrometry DV8->MS IR Infrared Spectroscopy DV8->IR UVVis UV-Vis Spectroscopy DV8->UVVis NMR NMR Spectroscopy DV8->NMR MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups ElectronicTransitions Electronic Transitions (Color) UVVis->ElectronicTransitions MolecularStructure Molecular Structure & Connectivity NMR->MolecularStructure MolWeight->MolecularStructure FuncGroups->MolecularStructure ElectronicTransitions->MolecularStructure

Caption: Logical flow of how different spectroscopic methods contribute to the full characterization of this compound.

References

Disperse Violet 8: A Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, an anthraquinone-based dye, is primarily utilized in the textile industry for coloring synthetic fibers. Its chemical structure, characterized by a substituted anthraquinone (B42736) core, gives rise to its distinct violet hue. Understanding the absorption and emission spectral properties of such dyes is crucial for various scientific and industrial applications, including quality control in dyeing processes, development of new dye molecules, and potential, albeit less common, applications in biomedical research as a fluorescent probe. This technical guide provides an in-depth overview of the core spectral characteristics of this compound, methodologies for their determination, and a generalized framework for related experimental workflows.

Core Concepts: Absorption and Emission Spectroscopy

The color of a dye is determined by its ability to absorb light in the visible region of the electromagnetic spectrum. When a molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light that are absorbed are dictated by the molecule's chemical structure. The remaining wavelengths are reflected or transmitted, resulting in the color we perceive.

Fluorescence emission, on the other hand, is the process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to its ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1,4-diamino-5-nitro-9,10-anthracenedione[1]
CAS Number 82-33-7[2]
Molecular Formula C₁₄H₉N₃O₄[1][2]
Molecular Weight 283.24 g/mol [2]
Chemical Class Anthraquinone Dye[2]
Physical Appearance Dark blue powder[2]
Solubility Soluble in ethanol, acetone, and benzene (B151609)[2]

Spectral Properties of Anthraquinone Dyes

Anthraquinone dyes are known for their characteristic absorption and emission profiles, which are heavily influenced by the nature and position of substituent groups on the anthraquinone core. Electron-donating groups, such as the amino (-NH₂) groups present in this compound, typically cause a bathochromic (red) shift in the absorption maximum, moving it towards longer wavelengths in the visible spectrum.

While specific data for this compound is unavailable, a related compound, Disperse Violet 26, exhibits a maximum absorption wavelength (λmax) of 545 nm.[3] This provides a reasonable estimate for the expected absorption region of this compound. The presence of both amino and nitro groups in this compound would likely result in a complex absorption spectrum with a principal absorption band in the green-yellow region of the visible spectrum, leading to its violet appearance.

The fluorescence properties of anthraquinone dyes are also highly variable and depend on their molecular structure. Many anthraquinone derivatives are fluorescent, and their emission spectra can be tuned by modifying the substituent groups.

Experimental Protocol for Spectral Characterization

The following provides a detailed methodology for the determination of the absorption and emission spectra of a dye such as this compound.

Sample Preparation
  • Solvent Selection: Choose a solvent in which the dye is readily soluble and that is transparent in the spectral region of interest. Based on its known solubility, ethanol, acetone, or benzene are suitable choices for this compound.[2] Spectroscopic grade solvents should be used to minimize interference from impurities.

  • Concentration: Prepare a stock solution of the dye with a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration for spectral measurements. For absorption spectroscopy, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law. For fluorescence spectroscopy, more dilute solutions are typically used to avoid inner filter effects.

Absorption Spectroscopy
  • Instrumentation: A UV-Visible spectrophotometer is used to measure the absorption spectrum.

  • Procedure:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 300-800 nm for a violet dye).

    • Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

    • Rinse the cuvette with a small amount of the dye solution before filling it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

    • If the molar extinction coefficient (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Emission Spectroscopy
  • Instrumentation: A spectrofluorometer is used to measure the emission spectrum.

  • Procedure:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Set the desired emission wavelength range for the scan. This range should start at a wavelength longer than the excitation wavelength and extend to cover the expected emission profile.

    • As with absorption spectroscopy, first record a blank spectrum using a cuvette filled with the pure solvent to account for any background fluorescence or Raman scattering from the solvent.

    • Record the emission spectrum of the dye solution.

    • Identify the wavelength of maximum emission intensity (λem).

Experimental Workflow

The logical flow of the experimental protocol for determining the absorption and emission spectra of a dye can be visualized as follows:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Blank_Abs Record Baseline (Solvent Blank) Dilutions->Blank_Abs Use for Blank Sample_Abs Measure Sample Absorption Spectrum Dilutions->Sample_Abs Use for Sample Blank_Em Record Blank (Solvent) Dilutions->Blank_Em Use for Blank Sample_Em Measure Sample Emission Spectrum Dilutions->Sample_Em Use for Sample Blank_Abs->Sample_Abs Det_Lambda_Max Determine λmax (abs) Sample_Abs->Det_Lambda_Max Det_Epsilon Calculate Molar Extinction Coefficient (ε) Det_Lambda_Max->Det_Epsilon Set_Ex Set Excitation Wavelength to λmax (abs) Det_Lambda_Max->Set_Ex Set_Ex->Blank_Em Blank_Em->Sample_Em Det_Lambda_Em Determine λmax (em) Sample_Em->Det_Lambda_Em

Caption: Workflow for determining the absorption and emission spectra of a dye.

Conclusion

This technical guide has outlined the fundamental principles and a detailed experimental approach for characterizing the absorption and emission spectra of this compound. While specific spectral data for this particular dye remain elusive in the reviewed literature, the provided information on the general properties of anthraquinone dyes and the comprehensive experimental protocol offer a solid foundation for researchers and scientists to conduct their own spectral analyses. The methodologies described are crucial for quality control, research, and the potential development of novel applications for this class of dyes.

References

An In-Depth Technical Guide to the Photophysical Properties of Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, chemically identified as 1,4-diamino-5-nitroanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2][3][4] Its primary application lies in the dyeing of synthetic fibers such as polyester, acetate, and nylon, as well as in the coloring of plastics. The photophysical properties of this compound, which govern its interaction with light, are of significant interest for its application in materials science and are an area of exploration for potential roles in biological imaging and diagnostics.[1][5] This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visual workflows to aid in experimental design.

While specific quantitative photophysical data for this compound is not extensively reported in publicly available literature, this guide presents representative data from structurally similar anthraquinone dyes to provide valuable insights into its expected behavior.

Core Photophysical Properties

The interaction of a dye with light is characterized by several key parameters: its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the molecular structure of the dye and are influenced by its local environment.

Table 1: General Properties of this compound
PropertyValueReference(s)
Chemical Name 1,4-diamino-5-nitroanthraquinone[3]
Molecular Formula C₁₄H₉N₃O₄[2]
Molecular Weight 283.24 g/mol [2]
CAS Number 82-33-7[1]
Appearance Dark blue powder
Solubility Soluble in ethanol, acetone, and benzene
Table 2: Representative Photophysical Data of Structurally Similar Anthraquinone Dyes

The following table summarizes photophysical data for anthraquinone derivatives that are structurally related to this compound. This data can be used to estimate the expected photophysical behavior of this compound. The color of anthraquinone dyes is determined by the type and position of substituent groups on the core structure.[6]

ParameterRepresentative Value(s)Compound(s)Solvent(s)Reference(s)
Absorption Maximum (λmax) 481 - 504 nmAnthraquinone disperse reactive dyeDMSO, DMF, ethanol, dichloromethane, n-hexane[7]
~526 nm1,5-diaminoanthraquinoneVarious organic solvents[8]
Emission Maximum (λem) 500 - 700 nmNatural anthraquinonesMethanol[6]
Fluorescence Quantum Yield (Φf) Generally low for anthraquinone dyesVarious anthraquinone derivatives-[6]
Fluorescence Lifetime (τ) 0.089 to 31.2 ns (for various fluorescent dyes)Various fluorescent dyesMethanol, cyclohexane, water[9]

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λmax) of a dye.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetone, cyclohexane, dimethyl sulfoxide)[10]

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions with absorbance values in the range of 0.01 to 0.1 to avoid inner filter effects.[11]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and the wavelength of maximum emission (λem) of a fluorescent dye.

Materials:

  • This compound solutions (as prepared for UV-Vis spectroscopy)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the λmax determined from the UV-Vis absorption spectrum. Set appropriate excitation and emission slit widths (e.g., 5 nm).[11]

  • Blank Measurement: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

  • Sample Measurement: Record the emission spectrum of the this compound solution. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

  • Data Analysis: Identify the wavelength at which the maximum fluorescence intensity occurs (λem). The difference between the absorption and emission maxima is the Stokes shift.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[11][12][13][14]

Materials:

  • This compound solutions of varying concentrations (absorbance < 0.1)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)[12]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the this compound solutions and the standard solutions at the same excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Slopesample / Slopestd) × (η2sample / η2std) where Φstd is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[11]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a common technique for its measurement.[9][15][16][17]

Materials:

  • This compound solution

  • Pulsed light source (e.g., laser diode)

  • Fast photodetector (e.g., photomultiplier tube)

  • TCSPC electronics

Procedure:

  • Instrument Response Function (IRF): Measure the IRF of the instrument using a scattering solution (e.g., a dilute suspension of Ludox).[15]

  • Sample Measurement: Excite the this compound solution with the pulsed light source and collect the fluorescence decay profile by measuring the arrival times of single emitted photons relative to the excitation pulse.

  • Data Analysis:

    • The measured decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to extract the true decay profile.

    • Fit the deconvoluted decay data to an exponential function to determine the fluorescence lifetime (τ).[15]

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive photophysical characterization of a disperse dye like this compound.

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Fluorescence Lifetime Measurement cluster_analysis Data Analysis and Interpretation prep Prepare Stock and Diluted Solutions of this compound in Various Solvents uv_vis Measure UV-Vis Absorption Spectra prep->uv_vis qy_measure Measure Absorbance and Integrated Fluorescence Intensity vs. Standard prep->qy_measure lt_measure Measure Fluorescence Decay using TCSPC prep->lt_measure get_lambda_max Determine λmax uv_vis->get_lambda_max fluor Measure Fluorescence Emission Spectra (Excite at λmax) get_lambda_max->fluor get_lambda_em Determine λem and Stokes Shift fluor->get_lambda_em data_table Summarize Photophysical Data in Tables get_lambda_em->data_table qy_calc Calculate Fluorescence Quantum Yield (Φf) qy_measure->qy_calc qy_calc->data_table lt_calc Calculate Fluorescence Lifetime (τ) lt_measure->lt_calc lt_calc->data_table solvato Analyze Solvatochromic Effects data_table->solvato

Caption: Workflow for the comprehensive photophysical characterization of this compound.

Logical Relationship for Solvatochromism Analysis

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a key aspect of a dye's photophysical characterization.

Solvatochromism_Analysis cluster_exp Experimental Measurement cluster_data Data Correlation cluster_interp Interpretation measure Measure λmax and λem in Solvents of Varying Polarity stokes Calculate Stokes Shift (νabs - νem) measure->stokes correlate Correlate Stokes Shift with Solvent Polarity Parameters (e.g., ET(30), Lippert-Mataga) stokes->correlate dipole Determine Change in Dipole Moment upon Excitation correlate->dipole interaction Understand Solute-Solvent Interactions dipole->interaction

Caption: Logical workflow for analyzing the solvatochromic behavior of this compound.

Conclusion

This technical guide provides a framework for understanding and characterizing the photophysical properties of this compound. While specific experimental data for this dye is sparse, the provided protocols and representative data for similar anthraquinone dyes offer a solid foundation for researchers. The detailed experimental workflows and visualizations are intended to facilitate the design and execution of studies aimed at elucidating the photophysical behavior of this compound, which is crucial for its existing applications and for exploring its potential in new technological and biomedical fields. Further research is warranted to establish a definitive set of photophysical parameters for this specific dye.

References

Illuminating the Photophysical Core of Disperse Violet 8: A Technical Guide to Determining Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Violet 8, an anthraquinone-based dye, sees widespread application in the textile industry for coloring polyester (B1180765) and other synthetic fibers. While its tinctorial properties are well-documented, a comprehensive understanding of its photophysical characteristics, specifically its fluorescence quantum yield and lifetime, is less prevalent in publicly available literature. This technical guide provides a framework for researchers to experimentally determine these critical parameters. An in-depth overview of the principles and detailed protocols for measuring fluorescence quantum yield and lifetime are presented, enabling a thorough characterization of this compound or other similar fluorescent molecules. This guide is designed to equip researchers with the necessary knowledge to assess the dye's potential in applications beyond textiles, such as in the development of fluorescent probes or sensors.

Introduction to Photophysical Parameters

The utility of a fluorescent molecule is fundamentally defined by its photophysical properties. Two of the most important of these are the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ).

  • Fluorescence Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1] A higher quantum yield indicates a brighter fluorophore, which is a desirable characteristic for applications requiring high sensitivity. The quantum yield can be influenced by the molecule's environment, including solvent polarity and temperature.[2]

  • Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[3] This parameter is typically in the range of picoseconds to hundreds of nanoseconds for most organic fluorophores. The fluorescence lifetime is an intrinsic property of a molecule and is generally independent of the fluorophore concentration and excitation intensity, but can be affected by factors such as temperature, polarity, and the presence of quenchers.

Quantitative Data for this compound

A thorough review of existing literature did not yield specific quantitative data for the fluorescence quantum yield and lifetime of this compound. The following sections, therefore, provide a detailed guide for the experimental determination of these parameters.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1][2]

3.1.1. Principle

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts "sample" and "std" refer to the sample and the standard, respectively.[2]

3.1.2. Materials and Equipment

Category Item
Instrumentation UV-Vis Spectrophotometer, Spectrofluorometer
Chemicals This compound, A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol), Spectroscopic grade solvents (e.g., ethanol, acetone, benzene)
Labware Volumetric flasks, Pipettes, Quartz cuvettes (1 cm path length)

3.1.3. Experimental Workflow

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare series of standard solutions (Abs < 0.1) measure_abs_std Measure absorbance of standard solutions at excitation wavelength prep_std->measure_abs_std prep_sample Prepare series of this compound solutions (Abs < 0.1) measure_abs_sample Measure absorbance of this compound solutions at same excitation wavelength prep_sample->measure_abs_sample measure_fluor_std Record emission spectra of standard solutions measure_abs_std->measure_fluor_std measure_fluor_sample Record emission spectra of this compound solutions measure_abs_sample->measure_fluor_sample integrate_fluor Integrate area under emission curves measure_fluor_std->integrate_fluor measure_fluor_sample->integrate_fluor plot_data Plot integrated intensity vs. absorbance for both standard and sample integrate_fluor->plot_data calculate_qy Calculate quantum yield using the slopes of the plots plot_data->calculate_qy

Workflow for Relative Quantum Yield Determination.

3.1.4. Data Presentation

The collected data should be organized as follows:

Table 1: Absorbance and Fluorescence Data for Standard

ConcentrationAbsorbance at λ_exIntegrated Fluorescence Intensity
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Table 2: Absorbance and Fluorescence Data for this compound

ConcentrationAbsorbance at λ_exIntegrated Fluorescence Intensity
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5
Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[4][5]

3.2.1. Principle

The sample is excited by a short pulse of light, and the arrival time of the first emitted photon is measured relative to the excitation pulse. This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.[5]

3.2.2. Materials and Equipment

Category Item
Instrumentation TCSPC System (including a pulsed light source, a fast detector, and timing electronics)
Chemicals This compound, Solvent(s), Scattering solution (e.g., Ludox) for instrument response function (IRF) measurement[6]
Labware Quartz cuvettes

3.2.3. Experimental Workflow

G cluster_setup Instrument Setup cluster_irf IRF Measurement cluster_sample Sample Measurement cluster_analysis Data Analysis setup_inst Configure TCSPC system (light source, detector, electronics) measure_irf Record the Instrument Response Function using a scattering solution setup_inst->measure_irf measure_sample Measure the fluorescence decay of the this compound solution measure_irf->measure_sample deconvolve Deconvolute the IRF from the sample decay curve measure_sample->deconvolve fit_decay Fit the decay curve to an exponential function deconvolve->fit_decay extract_lifetime Extract the fluorescence lifetime (τ) fit_decay->extract_lifetime

Workflow for Fluorescence Lifetime Determination using TCSPC.

3.2.4. Data Presentation

The results of the fluorescence lifetime measurements should be tabulated as follows:

Table 3: Fluorescence Lifetime of this compound

SolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime (τ) (ns)Goodness of Fit (χ²)

Conclusion

While specific photophysical data for this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine its fluorescence quantum yield and lifetime. The characterization of these parameters is crucial for evaluating the potential of this compound in advanced applications such as fluorescence imaging, sensing, and materials science. The provided workflows and data presentation templates offer a standardized approach to ensure the generation of accurate and reproducible results.

References

Toxicological Profile of Disperse Violet 8: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for Disperse Violet 8 (CAS No. 6408-72-6), also known as C.I. Disperse Violet 26. This guide summarizes the available information and incorporates a read-across approach utilizing data from the structurally similar anthraquinone (B42736) dye, Disperse Violet 1 (1,4-diaminoanthraquinone), to provide a comprehensive overview for researchers, scientists, and drug development professionals. The use of read-across data is explicitly noted throughout this document.

Introduction

This compound is a synthetic anthraquinone dye. Anthraquinone dyes are a class of colorants characterized by the 9,10-anthracenedione core structure. While specific toxicological data for this compound is sparse, the general toxicological profile of anthraquinone dyes points towards potential concerns regarding skin sensitization and genotoxicity. This guide aims to consolidate the available data and provide a framework for understanding the potential toxicological properties of this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data. It is critical to note that the majority of this data is for the surrogate compound, Disperse Violet 1.

Table 1: Acute Toxicity Data (Read-across from Disperse Violet 1)
EndpointSpeciesRouteValueReference
LD₅₀RatOral> 5,000 mg/kg bw[1]

Note: The acute oral toxicity of a hair color preparation containing Disperse Violet 1 was tested, and no mortality was observed at the limit dose.[1]

Table 2: Skin and Eye Irritation Data (Read-across from Disperse Violet 1)
EndpointSpeciesConcentrationResultReference
Skin IrritationRabbitNot specifiedNon-irritating (Primary Irritation Score: 0.2-0.8)[1]
Eye IrritationRabbit5% suspensionPractically non-irritating[1]
Eye IrritationRabbit500 mg (neat)Moderate irritant[1][2]
Table 3: Genotoxicity Data (Read-across from Disperse Violet 1)
AssayTest SystemConcentrationMetabolic ActivationResultReference
Ames TestS. typhimurium TA1537100-2000 µ g/plate WithoutMutagenic[1]
Ames TestS. typhimurium TA98, TA1538100-2000 µ g/plate WithMutagenic[1]
Ames TestS. typhimurium TA1535, TA1537, TA1538, TA100, TA9810, 20, 40 µ g/plate Not statedNot Mutagenic[1]
Gene MutationSaccharomyces cerevisiae20-100 µ g/plate Not statedNot Mutagenic[1]

Experimental Protocols

Detailed methodologies for key toxicological studies conducted on Disperse Violet 1 are provided below as a reference for potential testing strategies for this compound.

Acute Oral Toxicity (Read-across from Disperse Violet 1)
  • Guideline: Based on principles similar to OECD Guideline 401.

  • Test Substance: A hair color preparation containing Disperse Violet 1.

  • Species: Rat (specific strain not detailed in the reference).

  • Administration: A single oral dose of 5.0 g/kg body weight was administered.

  • Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.[1]

  • Endpoint: The study aimed to determine the LD₅₀ value.

Dermal Irritation (Read-across from Disperse Violet 1)
  • Guideline: Draize procedure.

  • Test Substance: A hair preparation containing Disperse Violet 1.

  • Species: Albino rabbits (6 per group).

  • Procedure: A 0.5 ml dose was applied to both intact and abraded skin.

  • Observation: Erythema and edema were scored at 24 and 72 hours.

  • Scoring: The primary irritation score was calculated on a scale of 0.0 to 8.0.[1]

Ocular Irritation (Read-across from Disperse Violet 1)
  • Guideline: Draize procedure.

  • Test Substance: A 5% suspension of Disperse Violet 1 in water and a 500 mg neat sample.

  • Species: Rabbits.

  • Procedure: The test substance was instilled into the conjunctival sac of the rabbits' eyes.

  • Observation: Eyes were examined for signs of irritation, including redness, swelling, and discharge. For the neat substance, observations were made 24 hours post-instillation.[1][2]

Bacterial Reverse Mutation Assay (Ames Test) (Read-across from Disperse Violet 1)
  • Guideline: Based on the principles of the Ames test.

  • Test System: Salmonella typhimurium strains TA1537, TA1538, TA100, TA98, and TA1978.

  • Test Substance: Disperse Violet 1.

  • Concentrations: Ranged from 10 to 2000 µ g/plate .

  • Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies was counted to assess the mutagenic potential.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate logical relationships and potential experimental workflows relevant to the toxicological assessment of this compound.

Toxicological_Risk_Assessment_Flow cluster_Data_Collection Data Collection & Analysis cluster_Hazard_Identification Hazard Identification cluster_Risk_Characterization Risk Characterization A Literature Search for This compound Data B Identify Data Gaps A->B C Read-Across Analysis (e.g., Disperse Violet 1, Anthraquinone Dyes) B->C D Acute Toxicity Assessment C->D E Skin/Eye Irritation & Sensitization C->E F Genotoxicity/Mutagenicity C->F G Carcinogenicity Assessment C->G I Dose-Response Assessment D->I E->I F->I G->I H Exposure Assessment J Risk Conclusion H->J I->J

Caption: Logical workflow for the toxicological risk assessment of this compound.

Ames_Test_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Conclusion Conclusion A Prepare this compound Test Concentrations D Incubate Bacteria with Test Substance (+/- S9) A->D B Prepare Bacterial Strains (e.g., S. typhimurium) B->D C Prepare S9 Mix for Metabolic Activation C->D E Plate on Minimal Glucose Agar D->E F Incubate Plates E->F G Count Revertant Colonies F->G H Compare to Controls G->H I Determine Mutagenic Potential H->I

Caption: Experimental workflow for a bacterial reverse mutation (Ames) test.

Conclusion

The available toxicological data for this compound is insufficient for a comprehensive safety assessment. Based on a read-across approach from the structurally similar anthraquinone dye, Disperse Violet 1, there are indications of potential mutagenicity, particularly after metabolic activation, and moderate eye irritation at high concentrations. It appears to have low acute oral toxicity and is not a significant skin irritant.

Given the data gaps, further toxicological testing on this compound is warranted to definitively characterize its hazard profile. This should include, at a minimum, a battery of in vitro genotoxicity tests, skin sensitization studies, and acute toxicity assessments via relevant routes of exposure. The experimental protocols provided in this guide for Disperse Violet 1 can serve as a valuable starting point for designing these future studies. Researchers and professionals in drug development should exercise caution when handling this compound and consider its potential for genotoxicity and irritation.

References

Environmental Fate and Degradation of Disperse Violet 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature containing specific quantitative data on the environmental fate and degradation of Disperse Violet 8 (CAS No. 82-33-7) is limited. This guide provides a comprehensive overview based on the known characteristics of this compound as an anthraquinone (B42736) dye and available data for structurally similar disperse dyes. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals, highlighting general principles and methodologies applicable to this class of compounds.

Physicochemical Properties

PropertyThis compoundRepresentative Disperse Dyes (with CAS No.)
Chemical Formula C₁₄H₉N₃O₄-
Molecular Weight 283.24 g/mol -
CAS Number 82-33-7-
Water Solubility Insoluble in water[1]Disperse Violet 1 (CAS 128-95-0): 0.16 mg/L[2]
log Kow (Octanol-Water Partition Coefficient) Data not availableDisperse Blue 56: 3.2 (estimated)
Vapor Pressure Data not available-
Henry's Law Constant Data not available-

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. Due to its low water solubility and likely high octanol-water partition coefficient (indicative of lipophilicity), this compound is expected to adsorb strongly to organic matter in soil and sediment, limiting its mobility in the aqueous phase.

Abiotic Degradation

Hydrolysis

Disperse dyes, particularly those with ester linkages, can be susceptible to hydrolysis under certain pH and temperature conditions. As an anthraquinone-based dye, this compound's core structure is generally stable to hydrolysis under typical environmental conditions. However, specific functional groups, if present, could be more reactive. Many disperse dyes are dyed under acidic conditions to prevent alkaline hydrolysis.[3]

Photodegradation

Photodegradation is a significant abiotic pathway for the transformation of dyes in the aquatic environment. The anthraquinone structure can absorb light in the UV-visible spectrum, leading to photochemical reactions. The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizers in the water. Studies on other disperse dyes have shown that photodegradation can lead to the breakdown of the chromophore and a reduction in color.[4]

Biotic Degradation

Biodegradation is a key process in the ultimate removal of disperse dyes from the environment. Various microorganisms, including bacteria and fungi, have been shown to degrade anthraquinone dyes.

Fungal Degradation: White-rot fungi are particularly effective at degrading a wide range of recalcitrant organic pollutants, including anthraquinone dyes, through the action of their extracellular ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP).

Bacterial Degradation: Several bacterial strains have demonstrated the ability to decolorize and degrade anthraquinone dyes under both aerobic and anaerobic conditions. The initial step in bacterial degradation often involves the reductive cleavage of the dye molecule.

Proposed General Degradation Pathway for Anthraquinone Dyes

While the specific metabolites of this compound degradation are unknown, a plausible pathway for anthraquinone dyes can be proposed based on existing literature. The initial step often involves an enzymatic attack on the anthraquinone ring, leading to its cleavage. Subsequent reactions can lead to the formation of simpler aromatic compounds, such as phthalic acid, which can be further mineralized to CO₂, H₂O, and inorganic ions.

This compound (Anthraquinone Structure) This compound (Anthraquinone Structure) Initial Enzymatic Attack\n(e.g., by Laccase, Peroxidase) Initial Enzymatic Attack (e.g., by Laccase, Peroxidase) This compound (Anthraquinone Structure)->Initial Enzymatic Attack\n(e.g., by Laccase, Peroxidase) Ring Cleavage Intermediates Ring Cleavage Intermediates Initial Enzymatic Attack\n(e.g., by Laccase, Peroxidase)->Ring Cleavage Intermediates Phthalic Acid Phthalic Acid Ring Cleavage Intermediates->Phthalic Acid Further Mineralization\n(CO2, H2O) Further Mineralization (CO2, H2O) Phthalic Acid->Further Mineralization\n(CO2, H2O)

A plausible biodegradation pathway for an anthraquinone dye.

Experimental Protocols for Degradation Studies

The following are generalized protocols for assessing the photodegradation and biodegradation of disperse dyes. These should be adapted with specific parameters for this compound.

Photodegradation Study Protocol
  • Materials and Equipment:

    • This compound

    • High-purity water (e.g., Milli-Q)

    • Quartz photoreactor vessels

    • Light source (e.g., Xenon lamp with filters to simulate sunlight)

    • Magnetic stirrer

    • UV-Vis spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) due to its low water solubility, and then dilute it in high-purity water to the desired concentration.

    • Transfer the dye solution to the quartz photoreactor vessels.

    • Place the vessels in a temperature-controlled chamber under the light source.

    • Continuously stir the solutions throughout the experiment.

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Analyze the withdrawn samples for the concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax) and/or by HPLC.

    • Monitor the formation of degradation products by HPLC-MS.

    • Include dark controls (vessels wrapped in aluminum foil) to assess any abiotic degradation not due to light.

Biodegradation Study Protocol
  • Materials and Equipment:

    • This compound

    • Microorganism culture (e.g., a known dye-degrading fungus or bacterium, or activated sludge)

    • Sterile growth medium

    • Shaking incubator

    • Centrifuge

    • UV-Vis spectrophotometer

    • HPLC-MS system

  • Procedure:

    • Prepare a sterile growth medium appropriate for the chosen microorganism.

    • Add this compound to the medium to the desired final concentration. Due to its low solubility, it may be added as a fine powder or from a concentrated stock solution in a minimal amount of a water-miscible solvent.

    • Inoculate the medium with the microorganism.

    • Incubate the cultures under controlled conditions (e.g., temperature, pH, agitation) in a shaking incubator.

    • At specific time points, withdraw samples aseptically.

    • Separate the biomass from the supernatant by centrifugation.

    • Analyze the supernatant for the remaining concentration of this compound using a UV-Vis spectrophotometer and/or HPLC.

    • Analyze the supernatant for metabolites using HPLC-MS.

    • Include sterile controls (no inoculum) to account for any abiotic loss of the dye.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a laboratory-based degradation study of a disperse dye.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Experimental Solutions A->B C Set up Degradation Reactors (Photolytic or Biotic) B->C D Incubate under Controlled Conditions C->D E Collect Samples at Time Intervals D->E F Sample Pre-treatment (e.g., Centrifugation, Filtration) E->F G UV-Vis Spectrophotometry (Decolorization) F->G H HPLC / LC-MS (Degradation & Metabolite ID) F->H

A general experimental workflow for dye degradation studies.

Ecotoxicity

The ecotoxicity of disperse dyes is a significant concern due to their potential to persist in the environment and impact aquatic organisms. While specific ecotoxicity data for this compound is not available, disperse dyes as a class can exhibit toxicity to various aquatic species, including algae, daphnids, and fish. The breakdown products of dye degradation can also be toxic, sometimes even more so than the parent compound.[5] Therefore, a comprehensive assessment of the environmental risk of this compound should include toxicity testing of both the parent dye and its degradation products.

Conclusion and Future Research

This compound, an anthraquinone-based dye, is expected to be persistent in the environment due to its low water solubility and the stability of its chemical structure. While general degradation pathways for anthraquinone dyes involve photodegradation and biodegradation by various microorganisms, there is a significant lack of specific data for this compound.

Future research should focus on:

  • Determining the key physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient.

  • Conducting standardized abiotic and biotic degradation studies to quantify its persistence (e.g., half-life) in different environmental compartments.

  • Identifying the major degradation products and elucidating the specific degradation pathways.

  • Assessing the ecotoxicity of this compound and its transformation products to a range of aquatic and terrestrial organisms.

Such data are essential for conducting a thorough environmental risk assessment and for developing effective strategies to mitigate the potential environmental impact of this dye.

References

In-Depth Technical Guide to the Safety and Handling of Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Disperse Violet 8 (CAS No. 82-33-7), a synthetic anthraquinone (B42736) dye. Due to the limited availability of comprehensive toxicological data, a cautious approach is recommended when handling this compound. This document synthesizes available safety data to promote safe laboratory practices.

Chemical and Physical Properties

This compound, also known as 1,4-diamino-5-nitroanthraquinone, is a dark blue to purple powder. It is soluble in ethanol, acetone, and benzene. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 82-33-7[1]
Molecular Formula C₁₄H₉N₃O₄[2]
Molecular Weight 283.24 g/mol [2]
Appearance Dark blue powder
Solubility Soluble in ethanol, acetone, and benzene.
Melting Point No data available[1]
Boiling Point No data available[1]

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported across all sources. While some safety data sheets do not classify the substance, others suggest potential hazards based on limited data. One source indicates it is a "questionable carcinogen with experimental tumorigenic data" and reports it as a poison by the intravenous route.[3] Given the data gaps, it is prudent to handle this chemical with care, assuming it may present unclassified hazards.

Toxicological Data

Comprehensive toxicological data for this compound is largely unavailable in publicly accessible databases and safety data sheets.[1] Many standard toxicological assessments, such as acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation studies, have not been reported.[1] The available data is summarized in Table 2.

Table 2: Summary of Available Toxicological Data for this compound

EndpointSpeciesRouteResultReference
LD50 MouseIntravenous56 mg/kg[4]
Carcinogenicity RatDermalEquivocal tumorigenic agent by RTECS criteria (TDLo: 22500 mg/kg/65W-I)[4]
Mutagenicity Mutation data reported[3]

TDLo: Lowest published toxic dose

Experimental Protocols

For instance, an acute oral toxicity study would typically follow OECD Guideline 423, which involves a stepwise procedure with a limited number of animals. A skin sensitization study would likely follow the protocols outlined in OECD Guideline 429 (Local Lymph Node Assay).

Safe Handling and Personal Protective Equipment (PPE)

Given the limited toxicological data, stringent adherence to safe handling procedures is imperative to minimize potential exposure.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound. The following diagram illustrates the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles (conforming to EN 166 or NIOSH) Hand_Protection Chemical-Impermeable Gloves (e.g., Nitrile) Body_Protection Protective Clothing (Lab coat, coveralls) Respiratory_Protection Respiratory Protection (Use a full-face respirator if dust is generated or exposure limits are exceeded)

Figure 1. Recommended Personal Protective Equipment for Handling this compound.
Handling Procedures

  • Avoid the formation of dust and aerosols.[6]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines a logical workflow for the safe handling of this compound.

Safe_Handling_Workflow Risk_Assessment Risk Assessment (Review SDS and available data) Engineering_Controls Implement Engineering Controls (Fume hood, ventilation) Risk_Assessment->Engineering_Controls Select_PPE Select and Don Appropriate PPE Engineering_Controls->Select_PPE Handling Handle this compound (Avoid dust, weigh carefully) Select_PPE->Handling Storage Proper Storage (Tightly sealed, cool, dry, ventilated) Handling->Storage Waste_Disposal Waste Disposal (Follow institutional and local regulations) Handling->Waste_Disposal Decontamination Decontaminate Work Area and PPE Waste_Disposal->Decontamination

Figure 2. Safe Handling Workflow for this compound.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures
  • Evacuate personnel to safe areas.[1]

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.[1]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Potential Health Effects

The limited toxicological data for this compound suggests several potential health hazards that should be considered. The following diagram illustrates the potential routes of exposure and associated health effects.

Health_Effects_Pathway cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation (dust) Respiratory_Irritation Respiratory Tract Irritation Inhalation->Respiratory_Irritation Systemic_Toxicity Systemic Toxicity (Poison by IV route) Inhalation->Systemic_Toxicity Absorption Skin_Contact Skin Contact Skin_Irritation Skin Irritation/Sensitization Skin_Contact->Skin_Irritation Skin_Contact->Systemic_Toxicity Absorption Carcinogenicity Potential Carcinogen (Equivocal data) Skin_Contact->Carcinogenicity Eye_Contact Eye Contact Eye_Irritation Eye Irritation Eye_Contact->Eye_Irritation Ingestion Ingestion Ingestion->Systemic_Toxicity

Figure 3. Potential Health Effects and Routes of Exposure for this compound.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

Conclusion

While this compound is a useful dye in various applications, the significant gaps in its toxicological profile necessitate a highly cautious approach to its handling. All laboratory personnel should be thoroughly trained on the potential hazards and the required safety precautions outlined in this guide. Adherence to proper engineering controls, consistent use of appropriate personal protective equipment, and established safe work practices are essential to minimize the risk of exposure. Further research into the toxicological properties of this compound is warranted to provide a more complete understanding of its safety profile.

References

A Technical Guide to Commercial Sourcing of High-Purity Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical foundational step for ensuring the validity and reproducibility of experimental results. This guide provides a technical overview of commercial suppliers offering high-purity Disperse Violet 8 (CAS No. 82-33-7), its core chemical properties, and common analytical methodologies for purity assessment.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is primarily centered around chemical suppliers catering to the research and development sector. Industrial suppliers, while numerous, typically focus on textile-grade products where purity specifications are less stringent than those required for laboratory applications. The following table summarizes key data for suppliers identified as providing this compound for research purposes.

SupplierDistributor(s)Purity SpecificationProduct Code (Example)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
TargetMolCaltag Medsystems98%[1]TAR-T86268[1]82-33-7[1]C₁₄H₉N₃O₄[1]283.24[1]
MedchemExpress-Stated on Certificate of Analysis[2]HY-D1202 (example)82-33-7[2]C₁₄H₉N₃O₄[2]283.24[2]
Amsbio-Not specified in available dataAMS.T86268-25-MG82-33-7Not specifiedNot specified

Chemical and Physical Properties

This compound, also identified by the Colour Index number C.I. 62030, is an anthraquinone-based dye. Its primary application has historically been in the dyeing of polyester (B1180765) and other synthetic fibers. For research applications, particularly in biological contexts or as an analytical standard, understanding its fundamental properties is essential.

PropertyValueSource
IUPAC Name 1,4-diamino-5-nitroanthracene-9,10-dionePubChem[3]
CAS Number 82-33-7MedchemExpress[2]
Molecular Formula C₁₄H₉N₃O₄Caltag Medsystems[1]
Molecular Weight 283.24Caltag Medsystems[1]
Appearance Dark blue powderWorld Dye Variety
Solubility Soluble in ethanol, acetone, and benzeneWorld Dye Variety

Quality Control and Experimental Protocols

Ensuring the purity of this compound is critical for scientific applications. While supplier-specific, detailed protocols are proprietary, the standard analytical method for determining the purity of disperse dyes is High-Performance Liquid Chromatography (HPLC), often coupled with Photo Diode Array (PDA) and Mass Spectrometry (MS) detectors.

General Experimental Protocol: Purity Analysis via HPLC

The following outlines a generalized workflow for the purity analysis of disperse dyes, based on established analytical methodologies. Specific parameters such as column type, mobile phase composition, and gradient must be optimized for this compound.

  • Standard and Sample Preparation:

    • A stock solution of a this compound reference standard is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 100 µg/mL).[4]

    • The sample from the commercial supplier is prepared in the same manner.

    • A dilution series is created from the stock solution to generate a calibration curve.

  • Chromatographic Separation:

    • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.[4]

    • Column: A reverse-phase column, such as a C18, is typically employed for the separation of nonpolar dyes.[4]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is common.[4]

    • Detection: A PDA detector scans a range of wavelengths to identify the absorbance maximum of this compound and any impurities. A Mass Spectrometry (MS) detector, often a triple quadrupole, provides mass-to-charge ratio data for definitive identification and quantification.[4]

  • Data Analysis:

    • The purity of the sample is determined by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, expressed as a percentage (Area % method).

    • Quantification can be achieved by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Visualized Workflows

To aid researchers in the procurement and validation process, the following diagrams illustrate key logical workflows.

G start Define Research Needs (Purity, Quantity, Budget) search Identify Potential Suppliers (e.g., TargetMol, MedchemExpress) start->search request Request Technical Data (Certificate of Analysis, SDS) search->request compare Compare Supplier Specs (Purity %, Price, Lead Time) request->compare select Select Supplier & Procure compare->select validate Perform In-House QC (e.g., HPLC Purity Check) select->validate proceed Proceed with Experiment validate->proceed

Caption: Workflow for selecting a high-purity chemical supplier.

G prep Sample & Standard Preparation (Solubilization in Methanol) inject Injection into HPLC/UHPLC System prep->inject separate Reverse-Phase C18 Column Separation (Water/Acetonitrile Gradient) inject->separate detect Detection (PDA for Spectra, MS for Mass) separate->detect analyze Data Analysis (Peak Integration, Area % Calculation) detect->analyze report Generate Purity Report analyze->report

Caption: Generalized experimental workflow for HPLC-based purity analysis.

References

The Enduring Legacy of Anthraquinone Dyes: From Ancient Pigments to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History, Discovery, and Application of Anthraquinone (B42736) Dyes for Researchers, Scientists, and Drug Development Professionals.

From the vibrant reds of ancient textiles to the targeted action of modern anticancer drugs, the journey of anthraquinone dyes is a compelling narrative of chemical innovation. This technical guide delves into the rich history and scientific evolution of this remarkable class of compounds. We explore their discovery in nature, the pivotal moments in their synthetic production that revolutionized the dye industry, and their contemporary applications at the forefront of drug development. This document provides a comprehensive resource, including detailed experimental protocols, quantitative data, and visual pathways to illuminate the core chemistry and biological significance of anthraquinone dyes.

A Journey Through Time: The History and Discovery of Anthraquinone Dyes

The story of anthraquinone dyes begins in antiquity, with the use of natural colorants extracted from plants and insects. The most notable of these was alizarin (B75676), a vibrant red pigment derived from the roots of the madder plant (Rubia tinctorum).[1] For centuries, madder was a cornerstone of the dyeing industry, used to color textiles across Europe and Asia. Another significant natural anthraquinone dye is carminic acid, the primary component of cochineal, a crimson dye extracted from the female cochineal insect (Dactylopius coccus).[1]

The pivotal moment in the history of anthraquinone dyes arrived in 1868, when German chemists Carl Graebe and Carl Liebermann achieved the first synthesis of alizarin from anthracene (B1667546), a component of coal tar.[1] This breakthrough, which was independently discovered by the British chemist William Henry Perkin around the same time, marked a turning point in the chemical industry. Synthetic alizarin was not only cheaper to produce but also more consistent in quality than its natural counterpart, leading to the rapid decline of the madder trade.

The 20th century saw a significant expansion in the range and application of synthetic anthraquinone dyes. Chemists learned to manipulate the core anthraquinone structure by introducing various functional groups, such as sulfonic acid, amino, and hydroxyl groups, to create a wide spectrum of colors with varying properties.[1][2] This led to the development of different classes of anthraquinone dyes, each suited for specific applications:

  • Acid dyes: Containing sulfonic acid groups, these water-soluble dyes are used for dyeing protein fibers like wool and silk.[3]

  • Disperse dyes: These non-ionic and water-insoluble dyes are ideal for coloring hydrophobic synthetic fibers such as polyester (B1180765) and nylon.[3]

  • Vat dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form and then re-oxidized on the fiber to create a highly permanent color. They are known for their excellent fastness properties.[3]

  • Reactive dyes: These dyes form a covalent bond with the fiber, resulting in exceptional wash fastness.[1]

The Chemistry of Color and Function: Synthesis and Properties

The parent compound, 9,10-anthraquinone, is a pale yellow solid. The vibrant colors of its dye derivatives are a result of introducing electron-donating substituents, such as hydroxyl (-OH) or amino (-NH₂) groups, at specific positions on the aromatic rings. These substituents create a charge-transfer system that alters the molecule's ability to absorb light, shifting the absorption maximum into the visible spectrum.[2]

General Synthesis Pathway

The synthesis of most anthraquinone dyes begins with the functionalization of the core anthraquinone structure, which can be produced through methods like the oxidation of anthracene or the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640) followed by cyclization.[4] Key steps in the synthesis of many dyes involve sulfonation and nitration, followed by nucleophilic substitution to introduce the desired functional groups.[1] A crucial intermediate for many acid and reactive dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid.[1]

G cluster_synthesis General Synthesis of Anthraquinone Dyes Anthracene Anthracene Anthraquinone Anthraquinone Anthracene->Anthraquinone Oxidation Phthalic_Anhydride_Benzene Phthalic Anhydride + Benzene Phthalic_Anhydride_Benzene->Anthraquinone Friedel-Crafts Acylation & Cyclization Functionalization Functionalization (e.g., Sulfonation, Nitration) Anthraquinone->Functionalization Key_Intermediate Key Intermediate (e.g., Bromaminic Acid) Functionalization->Key_Intermediate Nucleophilic_Substitution Nucleophilic Substitution (with Amines, etc.) Key_Intermediate->Nucleophilic_Substitution Anthraquinone_Dye Anthraquinone Dye (Acid, Disperse, Vat, Reactive) Nucleophilic_Substitution->Anthraquinone_Dye

A generalized workflow for the synthesis of various classes of anthraquinone dyes.
Quantitative Data on Anthraquinone Dyes

The performance and application of anthraquinone dyes are determined by their physicochemical properties. The following tables summarize key quantitative data for a selection of representative dyes.

Table 1: Photophysical Properties of Selected Anthraquinone Dyes

Dye NameC.I. NameClassSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
AlizarinMordant Red 11MordantEthanol (B145695)425~5,000
Disperse Red 60Disperse Red 60Dispersep-Xylene556>10,000[5]
Reactive Blue 19Reactive Blue 19ReactiveWater592-
IndanthroneVat Blue 4Vat-610-

Data compiled from various sources. Exact values can vary with solvent and measurement conditions.

Table 2: Fastness Properties of Anthraquinone Dyes on Polyester

Dye TypeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Disperse DyesGenerally Good to Excellent (5-7)[6]Excellent (4-5)[7]Good (4)[7]Moderate to Good (3-4)[7]
Vat DyesExcellent (7-8)Excellent (5)Excellent (4-5)Excellent (4-5)

Fastness is graded on a scale of 1 to 5 for wash and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best).

Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of key anthraquinone compounds.

Protocol 1: Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid

This protocol describes the intramolecular Friedel-Crafts acylation (cyclization) of 2-benzoylbenzoic acid to form the anthraquinone core.[8]

Materials:

  • 2-Benzoylbenzoic acid (5.0 g)

  • Fuming sulfuric acid (20% SO₃) (50 g)

  • Crushed ice and water (~350 mL)

Procedure:

  • In a flask equipped with a mechanical stirrer, carefully and slowly add 5.0 g of 2-benzoylbenzoic acid to 50 g of fuming sulfuric acid.

  • Heat the reaction mixture to 100-120°C for 2 hours. The solution will darken in color.

  • After the heating period, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a slurry of crushed ice and water.

  • Slowly and cautiously pour the cooled reaction mixture onto the ice-water slurry with constant stirring. A pale yellow precipitate of crude anthraquinone will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water until the filtrate is neutral to litmus (B1172312) paper.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.[8]

Protocol 2: Synthesis of Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

Bromaminic acid is a vital intermediate in the synthesis of many anthraquinone dyes.[1] This protocol outlines a typical laboratory synthesis.

Materials:

Procedure:

  • Sulfonation: Dissolve 1-aminoanthraquinone in an inert solvent. Add chlorosulfonic acid dropwise at a controlled temperature to carry out the sulfonation at the 2-position, yielding 1-aminoanthraquinone-2-sulfonic acid.[9]

  • Bromination: To the solution containing 1-aminoanthraquinone-2-sulfonic acid, add bromine. The reaction is typically carried out at an elevated temperature (e.g., 80-85°C) for several hours.[9]

  • Isolation: After the reaction is complete, the mixture is cooled, and the precipitated bromaminic acid is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization to obtain high-purity bromaminic acid.[9]

Protocol 3: Characterization of Anthraquinone Dyes

The synthesized dyes should be characterized to confirm their identity and purity.

Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which are characteristic of the dye's color.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Chromatography (TLC, HPLC): To assess the purity of the synthesized dye.[10]

Anthraquinone Dyes in Drug Development: A New Frontier

Beyond their traditional use as colorants, anthraquinone derivatives have emerged as a significant class of compounds in pharmacology and drug development. Their planar structure allows them to intercalate into DNA, and their ability to undergo redox cycling can generate reactive oxygen species (ROS), making them potent anticancer agents.[11]

Anthraquinone-Based Anticancer Drugs

Several anthraquinone derivatives are currently used in chemotherapy:

  • Doxorubicin (B1662922): One of the most effective and widely used anticancer drugs, doxorubicin is used to treat a variety of cancers, including breast cancer, lymphomas, and leukemias. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[12] This leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[11]

  • Mitoxantrone (B413): Another topoisomerase II inhibitor, mitoxantrone is used in the treatment of certain cancers and multiple sclerosis. It also intercalates into DNA, causing crosslinks and strand breaks.[12] Compared to doxorubicin, it is generally associated with lower cardiotoxicity.[13]

Signaling Pathways Targeted by Anthraquinone Drugs

The anticancer effects of anthraquinone derivatives are mediated through their interaction with several key cellular signaling pathways.

Doxorubicin-Induced Apoptosis Pathway: Doxorubicin triggers apoptosis through both intrinsic and extrinsic pathways. It can induce the production of ROS, which leads to cellular stress and activates signaling cascades involving JNK and MAPK. It also directly damages DNA, leading to the activation of the p53 tumor suppressor protein, which in turn promotes the expression of pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2. This culminates in the activation of caspases, the executioner enzymes of apoptosis.[14][15]

G cluster_doxorubicin Doxorubicin-Induced Apoptosis Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Production ROS Production Doxorubicin->ROS_Production DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage JNK_MAPK_Activation JNK/MAPK Activation ROS_Production->JNK_MAPK_Activation Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation JNK_MAPK_Activation->Mitochondrial_Stress Bax_Upregulation->Mitochondrial_Stress Bcl2_Downregulation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling cascade initiated by Doxorubicin leading to programmed cell death.

Mitoxantrone Mechanism of Action: The primary anticancer mechanism of mitoxantrone is the inhibition of topoisomerase II. By intercalating into the DNA, it stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands after they have been cleaved. This leads to an accumulation of double-strand breaks, which are highly cytotoxic and trigger cell death pathways.[13][16]

G cluster_mitoxantrone Mitoxantrone Mechanism of Action Mitoxantrone Mitoxantrone DNA_Intercalation DNA Intercalation Mitoxantrone->DNA_Intercalation Cleavable_Complex Stabilized Topoisomerase II-DNA Cleavable Complex DNA_Intercalation->Cleavable_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavable_Complex DNA_Re-ligation_Inhibition Inhibition of DNA Re-ligation Cleavable_Complex->DNA_Re-ligation_Inhibition DSB_Accumulation Double-Strand Break Accumulation DNA_Re-ligation_Inhibition->DSB_Accumulation Cell_Death Cell Death DSB_Accumulation->Cell_Death

Inhibition of Topoisomerase II by Mitoxantrone, leading to DNA damage and cell death.
Drug Discovery and Development Workflow

The development of new anthraquinone-based drugs follows a structured workflow, from initial screening to clinical trials. The unique chemical scaffold of anthraquinones provides a versatile platform for structural modifications to enhance efficacy and reduce toxicity.

G cluster_drug_discovery Drug Discovery Workflow for Anthraquinone-Based Agents Library_Synthesis Library Synthesis & Structural Modification HTS High-Throughput Screening (Cell-based Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (Target Identification) Lead_Optimization->Mechanism_of_Action Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies Mechanism_of_Action->Lead_Optimization Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

A typical workflow for the discovery and development of novel anthraquinone anticancer drugs.

Conclusion

The history of anthraquinone dyes is a testament to the power of chemistry to transform industries and improve human health. From their natural origins to their sophisticated synthetic derivatives, these compounds have left an indelible mark on our world. For researchers, scientists, and drug development professionals, the anthraquinone scaffold continues to be a source of inspiration, offering a versatile platform for the design of new materials and therapeutics. As our understanding of their chemical and biological properties deepens, the enduring legacy of anthraquinone dyes is set to continue for the foreseeable future.

References

Methodological & Application

Application of Disperse Violet 8 as a Fluorescent Probe: An Assessment

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Extensive evaluation of scientific literature and supplier databases indicates that Disperse Violet 8 is an industrial dye primarily used for coloring textiles and plastics and is not established as a fluorescent probe for biological research applications. [1][2] There is a lack of published data, protocols, or validation for its use in detecting protein aggregation, amyloid fibrils, or for cell staining in a research setting. While some chemical suppliers may broadly classify it as a "fluorescent dye," specific evidence supporting its utility as a biological probe is absent.[1][2][3]

Therefore, this document provides detailed application notes and protocols for well-established, validated fluorescent probes that are standardly used for the applications of interest: protein aggregation, amyloid fibril detection, and cell viability analysis.

Section 1: Detection of Protein Aggregation and Amyloid Fibrils with Thioflavin T

Introduction: Thioflavin T (ThT) is a fluorescent dye that undergoes a significant increase in fluorescence quantum yield upon binding to the beta-sheet structures characteristic of amyloid fibrils.[4][5][6] This property makes it the gold standard for in vitro monitoring of amyloid aggregation kinetics and for the detection of protein aggregates. In its unbound state in aqueous solution, ThT is largely non-fluorescent due to intramolecular rotation, but upon binding to amyloid fibrils, this rotation is restricted, leading to a strong fluorescent signal.[4]

Data Presentation: Photophysical Properties of Thioflavin T

PropertyValueCitation
Excitation Maximum (Bound) ~450 nm[5]
Emission Maximum (Bound) ~482 nm[5]
Typical Working Concentration 10-20 µM
Primary Applications Real-time monitoring of protein aggregation, Quantification of amyloid fibrils, High-throughput screening of aggregation inhibitors.[4][5]

Experimental Protocol: In Vitro Protein Aggregation Assay using Thioflavin T

This protocol describes a method for monitoring the kinetics of protein aggregation in a microplate format.

Materials:

  • Lyophilized protein of interest (e.g., Amyloid-beta, alpha-synuclein)

  • Thioflavin T (ThT)

  • Appropriate aggregation buffer (e.g., PBS, Glycine-NaOH)

  • Sterile, nuclease-free water

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with temperature control and bottom-reading capabilities

Procedure:

  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.

  • Preparation of Protein Solution: Reconstitute the protein of interest in the appropriate buffer to a final concentration suitable for aggregation (e.g., 10-50 µM).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the protein solution to the desired wells.

    • Add ThT stock solution to each well to a final concentration of 10-20 µM.

    • Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader pre-set to a temperature that promotes aggregation (e.g., 37°C).

    • Set the reader to take measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (typically several hours to days).

    • Use an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells from the sample wells.

    • Plot the corrected fluorescence intensity as a function of time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, representing the different stages of fibril formation.

Workflow for ThT-Based Protein Aggregation Assay

G ThT Protein Aggregation Assay Workflow A Prepare Protein Solution in Aggregation Buffer B Add Thioflavin T (10-20 µM final) A->B C Aliquot to 96-well black plate B->C D Incubate at 37°C in Plate Reader C->D E Measure Fluorescence (Ex: 450 nm, Em: 482 nm) at time intervals D->E F Plot Fluorescence vs. Time E->F G Analyze Aggregation Kinetics (Lag, Growth, Plateau) F->G

Caption: A typical workflow for monitoring protein aggregation kinetics using Thioflavin T.

Section 2: Cell Viability Assessment using Amine-Reactive Dyes

Introduction: Amine-reactive fluorescent dyes are valuable tools for distinguishing between live and dead cells, particularly in flow cytometry. These dyes are impermeant to the intact membranes of live cells. However, in dead cells with compromised membranes, the dyes enter the cell and covalently bind to intracellular proteins, resulting in a stable and bright fluorescent signal. This method provides a clear distinction between live (dim) and dead (bright) cell populations.

Data Presentation: Characteristics of Amine-Reactive Viability Dyes

PropertyDescription
Mechanism of Action Covalent labeling of intracellular amines in membrane-compromised cells.
Live Cell Staining Minimal fluorescence due to dye exclusion by the intact cell membrane.
Dead Cell Staining Intense fluorescence due to dye entry and binding to intracellular proteins.
Common Excitation Laser Violet laser (~405 nm) for violet-emitting dyes.
Primary Applications Flow cytometry, Fluorescence microscopy, Exclusion of dead cells from analysis.

Experimental Protocol: Live/Dead Cell Discrimination for Flow Cytometry

This protocol details the staining of a cell suspension for viability analysis by flow cytometry.

Materials:

  • Suspension of single cells

  • Amine-reactive viability dye (e.g., LIVE/DEAD™ Fixable Violet Dead Cell Stain Kit)

  • Phosphate-Buffered Saline (PBS), free of proteins

  • Flow cytometry staining buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Flow cytometer with a violet laser

Procedure:

  • Cell Preparation: Harvest cells and wash them once with protein-free PBS. Resuspend the cell pellet in protein-free PBS to a concentration of 1-10 x 10^6 cells/mL.

  • Staining:

    • Add the amine-reactive dye to the cell suspension at the concentration recommended by the manufacturer.

    • Vortex gently to mix.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells by adding an excess volume of flow cytometry staining buffer (containing protein) to the tube to quench the reaction.

    • Centrifuge the cells and discard the supernatant.

  • Sample Acquisition:

    • Resuspend the cell pellet in flow cytometry staining buffer.

    • The cells are now ready for further antibody staining or for immediate analysis on a flow cytometer.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer.

    • Use the violet laser (~405 nm) for excitation and an appropriate emission filter (e.g., 450/50 nm).

    • Gate on the live (dim) and dead (bright) populations.

Logical Flow of Live/Dead Cell Discrimination

G Principle of Amine-Reactive Viability Staining cluster_live Live Cell Pathway cluster_dead Dead Cell Pathway Start Cell Suspension (Live & Dead Cells) Stain Incubate with Amine-Reactive Dye Start->Stain LiveMembrane Intact Plasma Membrane Stain->LiveMembrane DeadMembrane Compromised Plasma Membrane Stain->DeadMembrane DyeExclusion Dye Cannot Enter LiveMembrane->DyeExclusion LiveResult Dim Fluorescence DyeExclusion->LiveResult DyeEntry Dye Enters and Binds to Intracellular Amines DeadMembrane->DyeEntry DeadResult Bright Fluorescence DyeEntry->DeadResult

References

Disperse Violet 8: Application Notes and Protocols for Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, a synthetic dye belonging to the anthraquinone (B42736) class of compounds, is primarily utilized in the textile industry for its vibrant purple hue.[1][2] While its applications in cell biology are not yet extensively documented, its chemical structure as an anthraquinone suggests potential bioactivity relevant to cellular research and drug development.[1] Anthraquinone derivatives are known to exhibit a range of biological effects, including cytotoxicity towards cancer cell lines, making this compound a compound of interest for further investigation.[3][4][5][6]

These application notes provide a framework for studying the potential effects of this compound in a cell biology context, based on the known activities of related anthraquinone compounds. Detailed protocols for assessing cytotoxicity and a hypothetical signaling pathway for anthraquinone-induced cell death are presented to guide future research.

Application Notes: Potential Cellular Effects of this compound

Disperse dyes, as a class, have been shown to impact cell viability and mitochondrial function.[7][8] Given that this compound is an anthraquinone derivative, its potential applications in cell biology could include:

  • Cytotoxicity Screening: As many anthraquinones exhibit cytotoxic properties, this compound could be screened for its potential to inhibit cell proliferation in various cell lines, particularly in cancer research.[3][4][5][6]

  • Induction of Apoptosis: Some anthraquinone compounds induce apoptosis, or programmed cell death, in cancer cells.[5][9] Investigations could explore whether this compound can trigger apoptotic pathways.

  • Investigation of Oxidative Stress: The generation of reactive oxygen species (ROS) is a mechanism by which some anthraquinones exert their cytotoxic effects.[5][9] this compound could be studied for its potential to induce oxidative stress in cells.

Quantitative Data Summary

Due to the limited specific research on this compound in cell biology, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values to illustrate how data on its cytotoxic activity could be presented. These values are based on the range of activities observed for other cytotoxic anthraquinone derivatives.[4][5]

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM)
HeLa (Cervical Cancer)This compound4825.5
MCF-7 (Breast Cancer)This compound4842.1
A549 (Lung Cancer)This compound4833.8
HCT116 (Colon Cancer)This compound4819.7

Note: The data presented in this table is for illustrative purposes only and is not derived from experimental results for this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • This compound (ensure high purity)

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a series of concentrations of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the dye).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, a hallmark of cytotoxic events. A fluorescent dye binds to DNA from cells with compromised membranes.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • CellTox™ Green Dye

  • 96-well, black-walled, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol.

  • Compound and Dye Addition: Prepare dilutions of this compound. Add the CellTox™ Green Dye to the assay wells at the recommended concentration. Then, add the compound dilutions to the wells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at different time points.

  • Data Analysis: The increase in fluorescence is proportional to the level of cytotoxicity.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Prepare this compound Stock Solution cell_culture Cell Culture (e.g., HeLa, MCF-7) start->cell_culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Various Concentrations of this compound seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, CellTox Green) incubate->cytotoxicity_assay data_acquisition Data Acquisition (Absorbance/Fluorescence) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end_point End: Report Results data_analysis->end_point

Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.

Hypothetical Signaling Pathway for Anthraquinone-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cell DV8 This compound (Anthraquinone) ROS Increased Reactive Oxygen Species (ROS) DV8->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by an anthraquinone compound like this compound.

Conclusion

While direct experimental evidence for the applications of this compound in cell biology is currently scarce, its classification as an anthraquinone derivative provides a strong rationale for investigating its potential cytotoxic and apoptotic effects. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the bioactivity of this compound. Further studies are essential to elucidate the specific mechanisms of action and potential therapeutic applications of this compound.

References

Application Notes and Protocols for Staining Hydrophobic Structures with Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8 is a synthetic anthraquinone (B42736) dye, characterized by its vibrant violet hue and affinity for nonpolar environments. While traditionally employed in the textile and plastics industries for its dyeing capabilities, its inherent hydrophobicity presents an opportunity for its application in a laboratory setting for the visualization of hydrophobic structures. This document provides detailed protocols and application notes for the use of this compound as a staining agent for hydrophobic entities such as lipid droplets, hydrophobic protein aggregates, and polymeric materials.

The protocols outlined below are foundational and may require optimization based on the specific sample type and experimental objectives.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₉N₃O₄
Molecular Weight283.24 g/mol
CAS Number82-33-7
AppearanceDark blue to bright blue-purple powder
SolubilitySoluble in ethanol, acetone, and benzene.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Cultured Cells

This protocol describes a method for the visualization of intracellular lipid droplets in cultured mammalian cells using this compound.

Materials:

  • This compound (CAS 82-33-7)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cultured cells grown on coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

    • Immediately before use, dilute the stock solution to a working concentration of 1-10 µg/mL in PBS. The optimal concentration should be determined empirically.

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove excess stain.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Expected Results:

Hydrophobic lipid droplets within the cytoplasm should appear as distinct, violet-stained puncta. The intensity of the staining may correlate with the lipid content of the droplets.

Protocol 2: Staining of Hydrophobic Protein Aggregates

This protocol provides a method for identifying and visualizing hydrophobic protein aggregates, which are often associated with various pathological conditions.

Materials:

  • This compound (CAS 82-33-7)

  • DMSO

  • PBS or other appropriate buffer

  • Protein aggregate sample (e.g., heat-aggregated protein, amyloid fibrils)

  • Fluorometer or fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a working solution by diluting the stock solution in an appropriate buffer to a final concentration of 5-20 µg/mL.

  • Staining:

    • Add the this compound working solution to the protein aggregate sample.

    • Incubate for 30-60 minutes at room temperature, with gentle agitation and protected from light.

  • Measurement:

    • Fluorometry: Measure the fluorescence intensity using a fluorometer. An increase in fluorescence intensity compared to a control sample (dye alone in buffer) indicates the presence of hydrophobic aggregates.

    • Microscopy: If the aggregates are large enough, they can be visualized on a microscope slide. Observe for violet fluorescence localized to the aggregates.

Expected Results:

An increase in fluorescence emission will be observed upon binding of this compound to the exposed hydrophobic surfaces of the protein aggregates.

Data Presentation

The following tables represent hypothetical data to illustrate how quantitative results from these protocols can be presented.

Table 1: Quantification of Lipid Droplet Staining Intensity

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
AdipocyteControl85075
AdipocyteOleic Acid (400 µM)2500210
FibroblastControl15025
FibroblastOleic Acid (400 µM)60055

Table 2: Detection of Protein Aggregation with this compound

Protein SampleIncubation Temperature (°C)Fluorescence Intensity (Arbitrary Units)Fold Change vs. Native
Lysozyme (Native)251201.0
Lysozyme (Aggregated)95180015.0
BSA (Native)251501.0
BSA (Aggregated)9512508.3

Mandatory Visualizations

Staining_Workflow start Start: Sample Preparation (e.g., Cell Culture, Protein Aggregation) fixation Fixation (e.g., 4% PFA) start->fixation For Cellular Staining staining Staining with This compound Working Solution start->staining For Acellular Samples fixation->staining wash Washing Steps (e.g., PBS) staining->wash imaging Data Acquisition (Microscopy or Fluorometry) wash->imaging analysis Image/Data Analysis imaging->analysis end End: Results analysis->end Signaling_Pathway_Hypothesis dye This compound (Hydrophobic Molecule) membrane Cell Membrane (Lipid Bilayer) dye->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm lipid_droplet Lipid Droplet (Neutral Lipid Core) cytoplasm->lipid_droplet Partitioning protein_aggregate Hydrophobic Protein Aggregate cytoplasm->protein_aggregate Binding fluorescence Fluorescence Emission lipid_droplet->fluorescence protein_aggregate->fluorescence

Application Notes and Protocols: Visualizing Lipid Droplets in Cells with Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of intracellular lipid droplets is crucial for understanding cellular metabolism, energy storage, and the pathogenesis of various diseases, including metabolic disorders, obesity, and cancer. Lipid droplets are dynamic organelles composed of a neutral lipid core, primarily containing triacylglycerols and sterol esters, enclosed by a phospholipid monolayer. While several fluorescent dyes are commonly employed for lipid droplet staining, this document explores the potential application of Disperse Violet 8, a dye traditionally used in the textile industry, for this purpose.[1]

This compound is an anthraquinone-based dye known for its violet color. Its classification as a fluorescent dye suggests its potential utility in fluorescence microscopy.[1] However, it is important to note that the use of this compound for staining lipid droplets is not a well-established method, and these protocols are provided as a guide for research and development purposes. Caution is advised, as some disperse textile dyes have been shown to impact cell viability and mitochondrial function.[2]

Principle of Staining

The lipophilic nature of many synthetic dyes allows them to passively diffuse across the cell membrane and accumulate in lipid-rich structures like lipid droplets. The mechanism by which this compound may stain lipid droplets is presumed to be based on its solubility in neutral lipids. Once accumulated in the non-polar environment of the lipid droplet core, the dye's fluorescence properties may be enhanced, allowing for visualization by fluorescence microscopy.

Data Presentation

Physicochemical and Spectral Properties
PropertyThis compoundNile RedBODIPY 493/503
Chemical Class AnthraquinonePhenoxazoneBoron-dipyrromethene
Molecular Formula C₁₄H₉N₃O₄C₂₀H₁₈N₂O₂C₁₄H₁₇BF₂N₂
Molecular Weight 283.24 g/mol 318.37 g/mol 262.12 g/mol
Solubility Soluble in ethanol, acetone, benzeneSoluble in most organic solventsSoluble in DMSO, ethanol
Excitation Max. Not established~552 nm (in lipid environment)~493 nm
Emission Max. Not established~636 nm (in lipid environment)~503 nm

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store protected from light at -20°C.

  • Prepare Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or cell culture medium.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope. The optimal filter set will need to be determined based on the spectral properties of this compound. A standard DAPI or violet filter set may be a starting point for excitation.

Protocol 2: Staining of Lipid Droplets in Fixed Cells

Materials:

  • This compound stock solution (as in Protocol 1)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution by diluting the this compound stock solution in PBS to a final working concentration (e.g., 1-10 µM).

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Wash:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter set.

Mandatory Visualizations

Experimental Workflow for Live Cell Staining

G prep_stock Prepare 1 mM Stock Solution (this compound in DMSO/Ethanol) prep_working Prepare Working Staining Solution (1-10 µM in Culture Medium) prep_stock->prep_working remove_medium Remove Culture Medium wash_pbs Wash with PBS remove_medium->wash_pbs add_stain Add Staining Solution (Incubate 15-30 min at 37°C) wash_pbs->add_stain remove_stain Remove Staining Solution add_stain->remove_stain wash_again Wash Twice with PBS/Medium remove_stain->wash_again add_medium Add Fresh Culture Medium image_cells Image with Fluorescence Microscope add_medium->image_cells

Caption: Workflow for staining lipid droplets in live cells using this compound.

Logical Relationship of Lipid Droplet Stains

G Lipid Droplet Stains Lipid Droplet Stains Established Stains Established Stains Lipid Droplet Stains->Established Stains Investigational Stain Investigational Stain Lipid Droplet Stains->Investigational Stain Nile Red Nile Red Established Stains->Nile Red BODIPY 493/503 BODIPY 493/503 Established Stains->BODIPY 493/503 This compound This compound Investigational Stain->this compound

Caption: Classification of common and investigational lipid droplet fluorescent stains.

Concluding Remarks

The use of this compound for visualizing lipid droplets in cells is an exploratory application. The provided protocols are intended as a starting point for researchers interested in investigating novel fluorescent probes. Significant optimization and characterization, particularly the determination of its spectral properties and assessment of cytotoxicity, are required to validate its efficacy and safety for cellular imaging. For routine and well-characterized lipid droplet staining, established dyes such as Nile Red and BODIPY 493/503 remain the recommended choice.[][4]

References

Application Notes and Protocols: Disperse Violet 8 in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, an anthraquinone-based dye, is a synthetic colorant primarily utilized in the dyeing of hydrophobic synthetic fibers and for the coloration of plastics.[1] Its molecular structure, characterized by the anthraquinone (B42736) core, imparts a bright blue-purple hue and determines its affinity for non-polar polymer matrices. While its principal application lies in the textile and plastics industries, its photophysical properties suggest potential for use in more specialized areas of polymer science, such as functional materials and as a molecular probe. This document provides an overview of its known applications, summarizes its performance characteristics, and details relevant experimental protocols. It is important to note that while this compound is classified as a fluorescent dye, detailed quantitative photophysical data in various polymer matrices is not extensively available in public literature.[2] Therefore, where specific data for this compound is lacking, information from analogous disperse dyes, particularly other anthraquinone derivatives, is provided for context and methodological guidance. There is currently no substantial evidence to support the application of this compound in drug delivery or signaling pathways.

Physicochemical Properties and Performance Data

This compound is characterized by its low water solubility and its affinity for hydrophobic polymers. These properties are central to its application in dyeing processes where it diffuses into the polymer matrix at elevated temperatures.[1]

Table 1: General Properties of this compound

Property Value Reference
C.I. Name This compound [1]
Chemical Class Anthraquinone [1]
Molecular Formula C₁₄H₉N₃O₄ [1]
Molecular Weight 283.24 g/mol [1]
CAS Number 82-33-7 [1]
Appearance Dark blue powder [1]

| Solubility | Soluble in ethanol, acetone, and benzene (B151609) |[1] |

The performance of a dye in a polymer is critically assessed by its fastness properties, which indicate its resistance to various environmental factors.

Table 2: Fastness Properties of this compound on Polyester (B1180765)

Fastness Property ISO Test Method Rating (Scale 1-5, 5=Excellent) AATCC Test Method Rating Reference
Light Fastness ISO 105-B02 6 AATCC 16.3 5 [1]
Washing Fastness (Fading) ISO 105-C06 4-5 - - [1]
Washing Fastness (Staining) ISO 105-C06 5 - - [1]
Perspiration Fastness (Fading) ISO 105-E04 4-5 - - [1]
Perspiration Fastness (Staining) ISO 105-E04 5 - - [1]
Ironing Fastness ISO 105-X11 4-5 AATCC 133 4 [1]

| Rubbing Fastness (Dry) | ISO 105-X12 | - | AATCC 8 | 3 |[1] |

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound, a method suitable for achieving deep and vibrant shades with good fastness properties.[1]

Materials:

  • 100% Polyester fabric

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Levelling agent

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Deionized water

  • Laboratory-scale high-temperature dyeing machine

Procedure:

  • Pre-treatment: Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation:

    • Set the liquor ratio (ratio of the weight of the fabric to the volume of the dye bath) to 1:10.

    • Prepare the dye bath with deionized water and add a dispersing agent (1-2 g/L) and a levelling agent (0.5-1.0 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Prepare a dispersion of this compound (e.g., 2% on weight of fabric) by pasting the dye with a small amount of cold water, then adding warm water (40-50°C) while stirring.

    • Add the dye dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70°C at a rate of 2.0-2.5°C/minute.

  • Reduction Clearing (Post-treatment):

    • Drain the dye bath.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed dye from the fiber surface.

  • Final Rinsing and Drying:

    • Rinse the fabric with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Perform a final cold water rinse.

    • Hydroextract and dry the fabric.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Scour Fabric D Introduce Fabric at 60°C A->D B Prepare Dye Bath B->D C Prepare Dye Dispersion C->B E Ramp to 130°C D->E F Hold at 130°C for 60 min E->F G Cool to 70°C F->G H Reduction Clearing G->H I Rinse and Neutralize H->I J Dry I->J

Fig. 1: Workflow for high-temperature exhaust dyeing of polyester.
Protocol 2: Preparation of Dye-Doped Polymer Films by Solvent Casting

This protocol describes a general method for preparing thin polymer films containing this compound, which can be used for spectroscopic analysis and other material characterization. Polymethyl methacrylate (B99206) (PMMA) is used as an example polymer due to its optical transparency.

Materials:

  • This compound

  • Polymethyl methacrylate (PMMA)

  • A suitable solvent (e.g., dichloromethane, chloroform, or toluene)

  • Glass petri dish or flat glass substrate

  • Sonicator

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in the chosen solvent (e.g., 10% w/v).

    • Prepare a stock solution of this compound in the same solvent (e.g., 0.1% w/v).

    • In a clean vial, mix the PMMA solution with the this compound solution to achieve the desired final dye concentration in the polymer (e.g., 0.1% weight of dye to weight of polymer).

    • Sonicate the mixture for 30-60 minutes to ensure complete dissolution and a homogeneous dispersion of the dye.

  • Film Casting:

    • Place a clean, level glass petri dish or substrate in a fume hood.

    • Carefully pour the polymer-dye solution onto the substrate, ensuring it spreads evenly. The volume of the solution will determine the final thickness of the film.

    • Cover the casting setup loosely to allow for slow solvent evaporation, which helps in forming a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature for several hours until the film appears solid.

    • Transfer the film on the substrate to a vacuum oven.

    • Dry the film at a temperature below the glass transition temperature of the polymer (e.g., 60-80°C for PMMA) under vacuum for 12-24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

G A Dissolve Polymer and Dye in Solvent B Sonicate for Homogeneous Mixture A->B C Cast Solution onto Substrate B->C D Slow Solvent Evaporation C->D E Vacuum Oven Drying D->E F Peel Dried Film E->F

Fig. 2: Workflow for solvent casting of dye-doped polymer films.
Protocol 3: Evaluation of Dye Leaching from a Polymer Matrix

This protocol provides a framework for assessing the stability of this compound within a polymer matrix by measuring its migration into a surrounding liquid medium.

Materials:

  • Polymer sample containing a known concentration of this compound (e.g., a dyed fabric or a cast film).

  • Extraction solvent (e.g., a solution representing a specific end-use environment, such as a water/ethanol mixture or a surfactant solution).

  • Shaking incubator or water bath.

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Cut a known weight and surface area of the dye-containing polymer sample.

  • Leaching Experiment:

    • Place the polymer sample in a sealed container with a known volume of the extraction solvent.

    • Incubate the container at a controlled temperature (e.g., 37°C or 50°C) with constant agitation for a specified period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At predetermined time points, withdraw an aliquot of the extraction solvent.

    • Measure the absorbance of the withdrawn solvent at the wavelength of maximum absorption (λ_max) of this compound using a UV-Vis spectrophotometer.

    • Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the leached dye.

  • Data Reporting:

    • Express the amount of leached dye as a percentage of the total initial dye content in the polymer sample or as a concentration in the extraction medium over time.

G A Prepare Dye-Containing Polymer Sample B Immerse in Extraction Solvent A->B C Incubate with Agitation B->C D Withdraw Solvent Aliquots C->D E Measure Absorbance (UV-Vis) D->E F Calculate Leached Dye Concentration E->F

Fig. 3: Workflow for evaluating dye leaching from a polymer.

Advanced Applications and Future Outlook

While the primary role of this compound is as a colorant, its anthraquinone structure suggests potential for more advanced applications in polymer science. Anthraquinone derivatives have been explored for their use in functional polymers, such as those with photochromic or electrochromic properties. Further research into the specific photophysical characteristics of this compound within various polymer environments could unveil its potential as a fluorescent probe for studying polymer dynamics, micro-environmental polarity, or temperature sensing. However, at present, there is a lack of published research in these specific areas for this particular dye.

For professionals in drug development, the relevance of this compound is currently minimal. Its low water solubility and lack of known biological targets make it an unlikely candidate for therapeutic applications. The provided protocols are therefore primarily aimed at material science and polymer chemistry research.

References

Application Note: Quantification of Disperse Violet 8 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a general framework for the quantitative analysis of Disperse Violet 8 (C.I. 62030), an anthraquinone (B42736) dye, utilizing High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. Due to the limited availability of a specific validated method in published literature, this document provides a recommended starting protocol based on established methods for the analysis of similar disperse and anthraquinone dyes.[1][2][3] The protocol herein is intended for researchers, scientists, and professionals in drug development and textile industries and should be subject to in-house optimization and validation to ensure accuracy and precision for its intended purpose.

Introduction

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its "bright blue purple" hue. It is primarily used in the dyeing of polyester (B1180765) and other synthetic fibers.[4] The quantification of such dyes is crucial for quality control in textile manufacturing, as well as for monitoring its presence in environmental samples or in the context of consumer product safety. HPLC is a powerful and widely used technique for the separation and quantification of individual components in a mixture, making it an ideal choice for the analysis of this compound.[3] This note outlines a reversed-phase HPLC method, which is a common approach for the analysis of disperse dyes.[1][5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column is recommended as a starting point. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents:

Chromatographic Conditions
ParameterRecommended Starting Condition
Stationary Phase C18, 5 µm, 250 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength PDA scan (200-700 nm) or a fixed wavelength of 560 nm
Injection Volume 10 µL

Protocol

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile). Recommended concentrations for a calibration curve could range from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix from which this compound is being extracted. For textile samples, a common procedure involves solvent extraction.[6]

  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh about 1 gram of the sample into a conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes in a water bath at 60°C.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the extract with the initial mobile phase to bring the concentration of this compound within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Extraction & Preparation Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18) HPLC_Injection->Chromatography Mobile Phase Detection UV/Vis Detection (e.g., 560 nm or PDA) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Reporting Quantification->Report

Caption: HPLC analysis workflow for this compound.

Data Presentation

The quantitative data should be summarized in a table for clarity and easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1tR1A1C1
Standard 2tR2A2C2
Standard 3tR3A3C3
Sample 1tS1AS1CS1
Sample 2tS2AS2CS2

Note: This table is a template. The actual retention time and peak area will be determined experimentally.

Method Validation

For reliable and accurate results, the developed HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides a foundational HPLC method for the quantification of this compound. The proposed starting conditions, based on the analysis of similar compounds, offer a solid basis for method development. It is imperative that researchers and scientists perform in-house optimization and validation to ensure the method is suitable for their specific application and matrix. The use of a PDA detector is strongly recommended to identify the optimal detection wavelength for this compound, thereby maximizing the sensitivity and accuracy of the analysis.

References

Preparing Disperse Violet 8 Stock Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Disperse Violet 8 stock solutions for use in various experimental settings. This compound is an anthraquinone-based dye, a class of compounds with known biological activities, including potential cytotoxic and fluorescent properties. Accurate preparation of stock solutions is paramount for reproducible and reliable experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for stock solution preparation and understanding the compound's basic characteristics.

PropertyValueSource(s)
Chemical Name 1,4-diamino-5-nitroanthracene-9,10-dione
C.I. Name This compound, C.I. 62030
CAS Number 82-33-7
Molecular Formula C₁₄H₉N₃O₄
Molecular Weight 283.24 g/mol
Appearance Dark blue/bright blue-purple powder

Solubility Data

Qualitative Solubility of this compound:

  • Soluble in: Ethanol, Acetone, Benzene

  • May be soluble in: Dimethyl sulfoxide (B87167) (DMSO)

Quantitative Solubility of Disperse Violet 1 (as a reference):

SolventSolubility
Dimethyl sulfoxide (DMSO)9% (w/w)
Ethanol0.1% (w/w)
Water0.16 mg/L

Given that DMSO is a common solvent for preparing stock solutions for in vitro assays, it is the recommended solvent for this compound. Researchers should, however, empirically determine the maximum solubility for their specific lot of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE to avoid inhalation of the powder and contact with skin and eyes.

  • Weighing: Accurately weigh 2.83 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Based on data for a similar compound, the solution is expected to be stable for at least 7 days at room temperature and for longer periods when stored frozen.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation and ensure proper mixing, add the DMSO stock solution to the cell culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

  • Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh 2.83 mg This compound start->weigh dissolve Add 1 mL of DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Store at -20°C in Aliquots vortex->store end End store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

Potential Cellular Effects of Anthraquinone (B42736) Dyes

While specific signaling pathways affected by this compound have not been identified in the literature, anthraquinone derivatives are known to exert biological effects, including cytotoxicity. A generalized potential mechanism is illustrated below.

G Hypothesized Cellular Effects of Anthraquinone Dyes compound Anthraquinone Dye (e.g., this compound) cell_entry Cellular Uptake compound->cell_entry interaction Interaction with Cellular Components (e.g., DNA, Proteins) cell_entry->interaction stress Induction of Oxidative Stress interaction->stress pathways Modulation of Signaling Pathways interaction->pathways apoptosis Apoptosis / Cell Death stress->apoptosis pathways->apoptosis

Caption: Potential cellular mechanisms of anthraquinone dyes.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the powder and concentrated solutions.

  • Engineering Controls: Use a chemical fume hood when weighing the powder to avoid inhalation.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. However, some disperse dyes have been shown to have cytotoxic effects. Treat the compound as potentially hazardous.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

This document provides a foundational guide for the preparation and use of this compound stock solutions in a research setting. Due to the limited availability of specific data for this compound, it is recommended that researchers perform small-scale pilot experiments to determine the optimal solvent, concentration, and experimental conditions for their specific application. Careful adherence to safety protocols is essential when working with this and any other chemical compound.

In Vitro Analysis of Disperse Violet 8: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Published Data: As of December 2025, a thorough review of scientific literature reveals a significant gap in published in vitro studies specifically investigating the biological effects of Disperse Violet 8. There is no readily available data on its cytotoxicity, its potential to induce apoptosis, or its effects on the cell cycle in any cell line. This compound, with the CAS Registry Number 82-33-7, is structurally identified as 1,4-diamino-5-nitroanthraquinone.[1][2][3] While it is widely used as a dye for polyester (B1180765) and other synthetic fibers, its biological activity at a cellular level remains uncharacterized in the public domain.[2][4]

The parent structure of this compound is an anthraquinone (B42736). Some derivatives of anthraquinone have been shown to exhibit anticancer properties by inducing apoptosis and generating reactive oxygen species (ROS) in cancer cells.[5][6] However, it is crucial to note that these findings on related compounds cannot be directly extrapolated to this compound, as minor structural differences can lead to vastly different biological activities.

This document, therefore, serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals interested in initiating in vitro studies on this compound. It provides a framework of standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution, which can be adapted for this specific compound.

Application Notes and Protocols

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration range at which a compound exhibits toxic effects on cells. This is a critical first step before investigating more specific mechanisms like apoptosis or cell cycle arrest.

a) MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

b) LDH Release Assay (Colorimetric)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of cytotoxicity.[8]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant.

  • LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the kit's protocol.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells and wells with maximum LDH release (induced by a lysis buffer).

Data Presentation for Cytotoxicity Assays:

Concentration of this compound% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Control (0 µM)1000
Concentration 1
Concentration 2
Concentration 3
...
Positive Control
Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. Several assays can be used to detect and quantify apoptosis.

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Experimental Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

b) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[12][13][14][15]

Experimental Protocol:

  • Cell Lysis: Lyse the treated cells to release intracellular proteins.

  • Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.

  • Incubation: Incubate to allow the active caspase-3 to cleave the substrate.

  • Signal Detection: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric).

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.

c) Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[16][17][18][19][20]

Experimental Protocol:

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio.

Data Presentation for Apoptosis Assays:

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Fold Increase in Caspase-3 ActivityBax/Bcl-2 Ratio (from Western Blot)
Control1.0
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control
Cell Cycle Analysis

Investigating the effect of a compound on cell cycle progression can reveal mechanisms related to cell proliferation and growth arrest.

a) Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][22][23][24][25]

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Harvesting: Harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

  • RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation for Cell Cycle Analysis:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture compound_prep 2. This compound Stock Solution cell_culture->compound_prep serial_dilution 3. Serial Dilutions compound_prep->serial_dilution cell_seeding 4. Cell Seeding (96-well plate) serial_dilution->cell_seeding treatment 5. Compound Treatment cell_seeding->treatment incubation 6. Incubation (24, 48, 72h) treatment->incubation assay_specific 7. Assay-Specific Steps (e.g., MTT/LDH reagent) incubation->assay_specific measurement 8. Signal Measurement (Absorbance) assay_specific->measurement calculation 9. Calculation of % Viability/Cytotoxicity measurement->calculation ic50 10. IC50 Determination calculation->ic50

General workflow for in vitro cytotoxicity testing.

G cluster_treatment Cell Treatment & Harvesting cluster_staining Staining Procedure cluster_analysis Analysis treat_cells 1. Treat cells with This compound harvest_cells 2. Harvest cells treat_cells->harvest_cells wash_pbs 3. Wash with PBS harvest_cells->wash_pbs resuspend_buffer 4. Resuspend in Annexin V Buffer wash_pbs->resuspend_buffer add_stains 5. Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate_dark 6. Incubate in dark add_stains->incubate_dark flow_cytometry 7. Analyze by Flow Cytometry incubate_dark->flow_cytometry quadrant_analysis 8. Quadrant Analysis: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) flow_cytometry->quadrant_analysis

Workflow for Annexin V & PI apoptosis assay.

G DV8 This compound (Hypothetical) ROS Increased ROS DV8->ROS Bax Bax (Pro-apoptotic) DV8->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DV8->Bcl2 Downregulates Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical apoptosis signaling pathway.

References

Application Notes and Protocols for High-Temperature Dyeing with Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8 is an anthraquinone-based disperse dye that produces a bright, blue-violet shade. It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765), due to its low water solubility and non-ionic nature.[1] The high-temperature (HT) exhaust dyeing method is the most effective process for applying this compound to polyester. This method utilizes temperatures of approximately 130°C under pressure to swell the polyester fibers, facilitating the diffusion and penetration of the dye molecules into the fiber's amorphous regions.[1][2] This results in excellent color yield and fastness properties.

These application notes provide a comprehensive, research-focused protocol for the high-temperature exhaust dyeing of polyester with this compound. Additionally, this document includes information on the chemical and physical properties of the dye, quantitative data on its performance, and safety considerations relevant to a laboratory setting. While this compound is principally a textile colorant, this document also addresses safety and handling aspects pertinent to drug development professionals who may encounter such chemicals in broader research contexts.

Chemical and Physical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application and safe handling.

PropertyValue
C.I. NameThis compound
CAS Number82-33-7
Molecular FormulaC₁₄H₉N₃O₄
Molecular Weight283.24 g/mol
Chemical ClassAnthraquinone
AppearanceDark blue powder
SolubilitySoluble in ethanol, acetone, and benzene; low water solubility.

Source:[3]

High-Temperature Exhaust Dyeing of Polyester: Experimental Protocol

This protocol is designed for laboratory-scale experiments to ensure reproducibility and accurate assessment of dyeing performance.

Materials and Equipment
  • Substrate: 100% Polyester fabric (scoured and pre-wetted)

  • Dye: this compound

  • Chemicals:

    • Dispersing agent (e.g., sodium lignosulfonate)

    • Levelling agent

    • Acetic acid (for pH adjustment)

    • Sodium hydrosulfite (for reduction clearing)

    • Sodium hydroxide (B78521) (for reduction clearing)

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath beaker dyer)

    • Beakers and graduated cylinders

    • Pipettes

    • pH meter

    • Analytical balance

    • Spectrophotometer (for dye uptake analysis)

    • Color measurement instrument (spectrophotometer or colorimeter)

Experimental Workflow

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment cluster_analysis Analysis A Weigh Polyester Fabric D Introduce Fabric to Dyebath at 60°C A->D B Prepare Dye Dispersion (this compound + Dispersing Agent) C Prepare Dyebath (Water, Auxiliaries, pH Adjustment) B->C C->D E Heat to 130°C (Rate: 2°C/min) D->E F Hold at 130°C for 60 min E->F G Cool to 70°C (Rate: 2°C/min) F->G H Rinse Fabric G->H I Reduction Clearing (80°C for 20 min) H->I J Hot and Cold Rinse I->J K Neutralize and Final Rinse J->K L Dry Fabric K->L M Measure Dye Uptake (Spectrophotometry) L->M N Evaluate Colorimetric Properties (Lab* values) L->N O Assess Color Fastness L->O

Figure 1: Experimental workflow for high-temperature dyeing.
Detailed Procedure

  • Dye Bath Preparation:

    • Prepare the dye bath with a liquor ratio of 1:10 (e.g., for a 10g fabric sample, use 100 mL of water).

    • Add a dispersing agent (1.0 - 2.0 g/L) and a leveling agent (0.5 - 1.5 g/L) to the water.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[4]

    • Prepare a separate dispersion of this compound (e.g., 2% on weight of fabric) by pasting it with a small amount of water and dispersing agent. Add this to the dye bath.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dye bath at 60°C.

    • Run the dyeing apparatus for 15 minutes at this temperature to ensure even impregnation.

    • Increase the temperature to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

  • Post-Dyeing Treatment:

    • Drain the dye bath and rinse the fabric.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution at 80°C for 20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid and then perform a final cold water rinse.

    • Dry the fabric.

Quantitative Data and Analysis

Color Fastness Properties

The fastness properties of textiles are crucial for their performance and longevity. The following table summarizes the fastness ratings for this compound on polyester.

Fastness TestFadingStaining
Washing (ISO) 4-54-5
Perspiration (ISO) 54-5
Ironing (ISO) 4-53-4
Light (ISO) 6-

Source: Grading is on a scale of 1 to 5 for washing, perspiration, and ironing (5 being the best), and 1 to 8 for light fastness (8 being the best).

Dye Uptake and Exhaustion

The percentage of dye exhaustion from the bath can be determined spectrophotometrically. This is a critical parameter for optimizing dyeing efficiency and reproducibility.

Protocol for Determining Dye Exhaustion:

  • Prepare a calibration curve for this compound at its wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the dye bath before and after the dyeing process.

  • Calculate the percentage exhaustion (%E) using the following formula:

    %E = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ = Initial absorbance of the dye bath

    • A₁ = Final absorbance of the dye bath

The following table can be used to record dye exhaustion at different dyeing temperatures.

Dyeing Temperature (°C)Initial Absorbance (A₀)Final Absorbance (A₁)% Exhaustion
100
110
120
130
140

Note: This table is a template. Researchers should populate it with their own experimental data.

Colorimetric Data

The color of the dyed fabric can be quantitatively assessed by measuring the CIELAB color coordinates (L, a, b*).

  • L* : Lightness (0 = black, 100 = white)

  • a : Red-green coordinate (+a = red, -a* = green)

  • b : Yellow-blue coordinate (+b = yellow, -b* = blue)

This data is essential for color matching and quality control.

Dye Concentration (% owf)Lab*
0.5
1.0
2.0
4.0

Note: This table is a template. Researchers should populate it with their own experimental data.

Safety and Handling Considerations for a Research Environment

While this compound is primarily used in the textile industry, its handling in a research setting, especially one that may involve drug development professionals, requires adherence to strict safety protocols.

Logical Relationship of Safety Protocols

SafetyProtocol cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Identify Potential Hazards: - Skin Sensitization - Respiratory Irritation - Aquatic Toxicity A->B C Safety Goggles B->C D Gloves (Nitrile) B->D E Lab Coat B->E F Respirator (for powders) B->F G Work in a Ventilated Area (Fume Hood) H Avoid Dust Inhalation G->H I Prevent Skin and Eye Contact G->I J Collect All Dye Waste K Dispose as Hazardous Waste J->K

Figure 2: Logical flow of safety protocols for handling this compound.

General Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Handle the dye powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Relevance for Drug Development Professionals: Although not a pharmaceutical compound, the handling of potent colored powders and organic molecules in a laboratory setting shares common principles with the handling of active pharmaceutical ingredients (APIs). The protocols for containment, PPE usage, and waste disposal are transferable. Furthermore, understanding the potential for skin sensitization and the need for toxicological data is crucial in both fields. Currently, there is a lack of publicly available, specific toxicological data (e.g., cytotoxicity, genotoxicity) for this compound. Therefore, any application outside of its intended use in textiles would necessitate a thorough toxicological evaluation.

Conclusion

The high-temperature exhaust dyeing method is a reliable and effective process for applying this compound to polyester, yielding vibrant violet shades with good fastness properties. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct reproducible and well-documented experiments. Adherence to the detailed procedures and safety guidelines is paramount for achieving high-quality results and ensuring a safe laboratory environment. For any non-traditional applications, a comprehensive toxicological assessment of this compound is strongly recommended.

References

Unveiling the Potential: Solvent Dyeing Applications of Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvent dyeing applications of C.I. Disperse Violet 8. It is intended for an audience of researchers, scientists, and professionals in drug development who may utilize this dye in various non-aqueous systems for coloring synthetic materials.

This compound, an anthraquinone (B42736) dye, is recognized for its bright blue-purple hue and its suitability for coloring hydrophobic fibers. While traditionally applied from aqueous dispersions, its application in solvent-based systems offers advantages such as reduced water consumption, energy savings, and potentially faster dyeing kinetics.[1] This dye is soluble in organic solvents like ethanol (B145695), acetone, and benzene, making it a candidate for non-aqueous dyeing processes.

Physicochemical and Fastness Properties

A summary of the key properties of this compound is presented below. This data is crucial for determining suitable solvent systems and predicting the performance of the dyed materials.

PropertyDescriptionReference
C.I. Name This compound
CAS Registry Number 82-33-7
Molecular Structure Anthraquinone
Appearance Dark blue powder
Solubility Soluble in ethanol, acetone, and benzene.
Light Fastness Grade 6 (ISO)
Washing Fastness Fading: Grade 4-5, Staining: Grade 4-5 (ISO)
Perspiration Fastness Fading: Grade 5, Staining: Grade 5 (ISO)
Ironing Fastness Fading: Grade 4-5, Staining: Grade 3-4 (ISO)

Solvent Dyeing: Mechanism and Workflow

Solvent dyeing is a process where dyes are dissolved in an organic solvent, which then acts as the medium to transport the dye molecules into the fiber.[1][2] This method is particularly effective for synthetic fibers like polyester (B1180765), nylon, and acetate, which are hydrophobic in nature.[1][3] The mechanism involves the swelling of the fiber by the solvent, which facilitates the diffusion of the dissolved dye molecules into the polymer structure. Upon removal of the solvent, the dye is trapped within the fiber.

The general workflow for a solvent dyeing process is outlined in the diagram below.

SolventDyeingWorkflow A Dye Dissolution C Dyeing A->C B Substrate Preparation B->C D Solvent Removal & Recovery C->D E Post-Treatment D->E F Dyed Substrate E->F

Caption: A generalized workflow for the solvent dyeing process.

Experimental Protocols

The following are representative protocols for the solvent dyeing of polyester fabric with this compound. These protocols are based on general principles of solvent dyeing, as specific documented procedures for this compound are not widely available. Optimization of these parameters is highly recommended for specific applications.

Protocol 1: High-Temperature Solvent Dyeing of Polyester

This protocol is suitable for achieving good dye penetration and fixation on polyester fibers.

Materials:

  • This compound

  • Polyester fabric (pre-cleaned)

  • Perchloroethylene (or a similar chlorinated solvent)

  • Heating and stirring apparatus

  • Solvent recovery system

Procedure:

  • Dye Bath Preparation: Prepare a dyeing solution by dissolving this compound in perchloroethylene. The concentration will depend on the desired shade depth (e.g., 1-5% on weight of fabric).

  • Dyeing:

    • Immerse the polyester fabric in the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 100-120°C.

    • Maintain this temperature for 30-60 minutes with continuous agitation to ensure even dyeing.

  • Cooling: After the dyeing period, slowly cool the dye bath to room temperature.

  • Solvent Removal: Remove the fabric from the dye bath and remove excess solvent by squeezing. The solvent from the dye bath and the removed excess should be collected for recovery.

  • Rinsing: Rinse the dyed fabric with a suitable solvent (e.g., acetone) to remove any unfixed dye from the surface.[4]

  • Drying: Dry the fabric in a well-ventilated area or an oven at a moderate temperature.

Protocol 2: Solvent-Assisted Dyeing of Polyester at Lower Temperatures

This method utilizes a co-solvent system, which may allow for dyeing at lower temperatures.

Materials:

  • This compound

  • Polyester fabric (pre-cleaned)

  • Glycerol (B35011) (main solvent)

  • Dimethyl carbonate (co-solvent)

  • Ethanol (for rinsing)

  • Heating and stirring apparatus

  • Solvent recovery system

Procedure:

  • Dye Bath Preparation:

    • Prepare a mixed solvent of glycerol and dimethyl carbonate.

    • Dissolve the required amount of this compound (e.g., 1-5% on weight of fabric) in the mixed solvent. Gentle heating (e.g., to 80°C) may be required to aid dissolution.

  • Dyeing:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Increase the temperature to 100-160°C at a rate of approximately 2°C/min.

    • Hold the dyeing temperature for 30-120 minutes.

  • Cooling and Rinsing:

    • After dyeing, cool the bath.

    • Clean the fabric first in an ethanol solution (e.g., 90-95% ethanol at 40-45°C for 10-15 minutes) to recover the dyeing solvent.

    • A subsequent reduction cleaning may be performed if necessary, followed by a final rinse and drying.

Signaling Pathways and Interactions

The interaction between the disperse dye, solvent, and fiber is primarily a physical process governed by solubility and diffusion. The logical relationship can be visualized as follows:

DyeingMechanism cluster_solvent Solvent Phase cluster_fiber Fiber Phase Dye_Solvent This compound (Dissolved) Dye_Fiber This compound (Diffused) Dye_Solvent->Dye_Fiber Diffuses into Solvent Organic Solvent Solvent->Dye_Solvent Dissolves Fiber Polyester Fiber Solvent->Fiber Swells

Caption: The mechanism of solvent dyeing with this compound.

Applications Beyond Textiles

Given its solubility in organic solvents, this compound also finds applications in the coloring of various plastics and resins. The process generally involves incorporating the dye into the polymer melt, where it dissolves to form a solid solution. This makes it suitable for coloring materials such as polystyrene, acrylics, and other amorphous polymers.

References

Troubleshooting & Optimization

How to prevent Disperse Violet 8 aggregation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Disperse Violet 8 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation in aqueous solutions a concern?

This compound is an anthraquinone-based dye known for its poor solubility in water.[1][2] Aggregation, the process where dye molecules clump together, can lead to several experimental issues, including inconsistent staining, precipitation, and reduced efficacy in various applications.[3] Understanding and preventing aggregation is crucial for reliable and reproducible experimental outcomes.

Q2: What are the primary factors that cause this compound to aggregate in an aqueous solution?

Several factors can induce the aggregation of this compound:

  • Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: While heating can initially improve solubility, temperature fluctuations or cooling can lead to precipitation.[4]

  • pH: The pH of the solution can affect the surface charge of the dye particles, influencing their tendency to aggregate. A weakly acidic to neutral pH is generally preferred.[4]

  • Presence of Electrolytes: High concentrations of salts can lead to a "salting out" effect, reducing the solubility of the dye and promoting aggregation.[5]

  • Water Hardness: Divalent cations such as calcium and magnesium in hard water can interact with the dye and cause it to precipitate.

Q3: What types of dispersing agents are effective for preventing this compound aggregation?

Anionic dispersants are commonly used to stabilize disperse dyes like this compound. Effective options include:

  • Lignosulfonates: These are bio-based polymers that adsorb onto the surface of dye particles, providing steric and electrostatic stabilization.[6]

  • Naphthalene Sulfonic Acid-Formaldehyde Condensates: These synthetic dispersants are highly effective at preventing dye aggregation and are widely used in the textile industry.[1][2][7]

Q4: Can co-solvents be used to improve the solubility of this compound?

While this compound is poorly soluble in water, it has better solubility in some organic solvents. The use of a co-solvent system can sometimes be a viable strategy. However, the choice of co-solvent must be compatible with the intended application and should be carefully evaluated for its potential to interfere with the experimental system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in aqueous solutions.

SymptomPossible Cause(s)Recommended Solution(s)
Visible precipitate or cloudiness in the solution. - Dye concentration exceeds solubility limit.- Inadequate dispersion.- Incorrect pH.- Reduce the dye concentration.- Add an appropriate dispersing agent (see table below).- Adjust the pH to a weakly acidic or neutral range.
Inconsistent or weak staining in biological samples. - Dye aggregation leading to poor penetration.- Precipitation of the dye onto the sample surface.- Ensure the dye is fully dispersed before application.- Filter the dye solution before use.- Optimize the concentration of the dispersing agent.
Color of the solution appears to have changed. - Significant dye aggregation can alter the absorption spectrum.- Monitor aggregation using UV-Vis spectroscopy.- Prepare fresh solutions and use appropriate dispersing agents.
Precipitate forms after the solution has been stored. - Temperature fluctuations during storage.- Gradual aggregation over time.- Store the solution at a constant room temperature, protected from light.- Prepare fresh solutions as needed and avoid long-term storage of aqueous dispersions.

Quantitative Data Summary

The following table summarizes key properties of this compound and recommended starting concentrations for dispersing agents. Please note that optimal concentrations may vary depending on the specific experimental conditions.

ParameterValue / RecommendationSource(s)
Chemical Class Anthraquinone[1]
Aqueous Solubility Poorly soluble[1][2]
Typical Particle Size (Dispersed) 0.5 - 1.0 µm[8][9][10]
Recommended Dispersing Agents Lignosulfonates, Naphthalene Sulfonic Acid-Formaldehyde Condensates[1][2][6][7]
Starting Concentration for Dispersing Agents 0.5 - 2.0 g/L

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Dispersion

Objective: To prepare a stable aqueous dispersion of this compound for experimental use.

Materials:

  • This compound powder

  • Dispersing agent (e.g., Lignosulfonate or Naphthalene Sulfonic Acid-Formaldehyde Condensate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound and the dispersing agent. A typical starting ratio is 1:1 to 1:2 (dye to dispersant).

  • In a small beaker, create a paste by mixing the dye and dispersing agent with a small amount of deionized water.

  • In a larger beaker, place the remaining volume of deionized water and begin stirring with a magnetic stirrer to create a vortex.

  • Slowly add the dye paste to the vortex of the stirring water.

  • Continue stirring for at least 30 minutes to ensure thorough dispersion.

  • Check the pH of the solution and adjust to a weakly acidic to neutral range (pH 5.5-7.0) if necessary, using dilute acetic acid or sodium hydroxide.

  • For optimal dispersion, the solution can be sonicated for 15-30 minutes.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

Objective: To assess the aggregation state of this compound in an aqueous solution.

Materials:

  • This compound solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of this compound solutions with varying concentrations in the desired aqueous medium (with and without dispersing agents).

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 400-700 nm).

  • The monomeric form of the dye will have a characteristic absorption peak. Aggregation often leads to a change in the shape of the absorption spectrum, such as the appearance of a new peak or a shoulder at a different wavelength, or a deviation from the Beer-Lambert law.[11][12][13][14]

  • Plot absorbance at the monomer peak wavelength versus concentration. A non-linear relationship is indicative of dye aggregation.

Visualizations

AggregationProcess Monomer Monomer Dimer Dimer Monomer->Dimer + Monomer Trimer Trimer Dimer->Trimer + Monomer Aggregate Aggregate Trimer->Aggregate + n Monomers

Caption: The stepwise process of this compound aggregation.

Caption: Mechanism of stabilization by a dispersing agent.

TroubleshootingWorkflow Start Problem: Dye Aggregation/Precipitation CheckConc Is Dye Concentration Too High? Start->CheckConc CheckDisp Is a Dispersing Agent Used? CheckConc->CheckDisp No ReduceConc Reduce Concentration CheckConc->ReduceConc Yes CheckpH Is pH in Optimal Range? CheckDisp->CheckpH Yes AddDisp Add Appropriate Dispersing Agent CheckDisp->AddDisp No AdjustpH Adjust pH to 5.5-7.0 CheckpH->AdjustpH No End Stable Dispersion CheckpH->End Yes ReduceConc->CheckDisp AddDisp->CheckpH AdjustpH->End

Caption: A logical workflow for troubleshooting aggregation issues.

References

Troubleshooting poor staining with Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Violet 8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during staining experiments with this compound.

Troubleshooting Guide: Poor Staining with this compound

This guide addresses specific problems you may encounter, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my staining faint or weak?

A1: Faint or weak staining is a common issue that can arise from several factors related to the dye itself or the experimental protocol.

  • Poor Dye Solubility: this compound, like many disperse dyes, has low water solubility. Ensure it is properly dissolved in an appropriate organic solvent such as ethanol, acetone, or DMSO before preparing your staining solution.[1]

  • Incorrect Dye Concentration: The concentration of the dye is critical. Too little dye will result in weak staining. It is recommended to perform a titration to determine the optimal concentration for your specific application.

  • Suboptimal Staining Temperature and Time: this compound is often used in high-temperature dyeing processes. For laboratory staining, ensure you are incubating at the optimal temperature for a sufficient duration to allow for proper dye penetration.

  • Improper pH: The pH of the staining solution can significantly impact dye uptake. For similar disperse dyes, a pH range of 5-6 is often recommended for optimal performance.[2]

Q2: My staining appears uneven, with patches or streaks. What could be the cause?

A2: Uneven staining is often a result of dye aggregation or inconsistent application.

  • Dye Aggregation: Due to its low solubility, this compound can aggregate in aqueous solutions, leading to clumps that bind non-specifically and cause patchy staining.[1][3] Using a dispersing agent can help maintain a stable dye dispersion.[1][4]

  • Inadequate Mixing: Ensure the staining solution is thoroughly mixed and that the specimen is fully and evenly immersed. Gentle agitation during incubation can also promote uniform staining.

  • Residual Oils or Contaminants: For textile or fabric applications, residual spinning oils or other contaminants on the substrate can prevent even dye penetration.[5][6] A thorough pre-cleaning of the substrate is crucial.

Q3: I'm observing high background staining. How can I reduce it?

A3: High background can obscure your specific signal and is typically caused by non-specific binding of the dye.

  • Excess Dye Concentration: Using too much dye is a primary cause of high background. Refer to your titration experiments to select a concentration that provides a good signal-to-noise ratio.

  • Inadequate Washing: After staining, it is essential to perform thorough washing steps to remove any unbound dye molecules. Increase the number and duration of washes with an appropriate buffer.

  • Dye Precipitation: If the dye comes out of solution, the resulting particles can settle on your sample and cause background. Ensure the dye remains well-dispersed throughout the staining procedure.

Frequently Asked Questions (FAQs)

Q: What is the molecular structure and formula of this compound?

A: this compound is an anthraquinone-based dye. Its molecular formula is C₁₄H₉N₃O₄.

Q: In which solvents is this compound soluble?

A: this compound is soluble in ethanol, acetone, and benzene. For biological applications, DMSO is also commonly used to prepare stock solutions of disperse dyes.[1]

Q: What are the typical applications of this compound?

A: It is primarily used for dyeing polyester (B1180765) and its blended fabrics. It can also be used on acetate, triacetate, acrylic, and polyamide fibers, as well as for plastic coloring.

Q: Are there any known incompatibilities with other chemicals?

A: Yes, the performance of disperse dyes can be affected by other chemicals in the solution. For instance, certain defoamers and leveling agents can interfere with the dyeing process.[5] It is important to ensure all chemicals used in your staining protocol are compatible. The presence of copper or iron ions can also alter the color.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for working with disperse dyes, based on recommendations for similar dyes and general protocols. Optimal conditions for your specific experiment should be determined empirically.

ParameterRecommended Value/RangeNotes
pH of Staining Solution 5.0 - 6.0Based on optimal performance for similar disperse dyes.[2]
Typical Dyeing Temperature High Temperature (e.g., 130°C for polyester)For textile applications; adjust for laboratory staining.[2]
Stock Solution (for microscopy) ~1 mM in DMSOA common starting point for preparing working solutions.[7]
Working Concentration Titrate for optimal signalDilute stock solution to find the best signal-to-noise ratio.
Incubation Time 15 - 60 minutesApplication-dependent; may require optimization.[7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution suitable for laboratory staining applications.

  • Weighing: Accurately weigh out a desired amount of this compound powder.

  • Dissolving: In a chemical fume hood, add a small volume of a suitable organic solvent (e.g., anhydrous DMSO, ethanol, or acetone) to the dye powder.

  • Vortexing/Sonication: Vortex or sonicate the mixture until the dye is completely dissolved. You should have a clear, colored solution with no visible particles.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C for long-term storage) to prevent solvent evaporation and dye degradation.

Protocol 2: General Staining Protocol for a Cellular Application

This is a generalized protocol that should be optimized for your specific cell type and experimental design.

  • Cell Preparation: Prepare your cells (e.g., on a microscope slide or in suspension) and wash them with a protein-free buffer like PBS.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer to the desired working concentration. It is crucial to determine this concentration through titration.

  • Staining: Add the staining solution to your cells, ensuring complete coverage.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at the optimal temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells multiple times with fresh buffer to remove unbound dye and reduce background.

  • Analysis: Proceed with your imaging or analysis workflow.

Visualizations

Poor_Staining_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor Staining Poor Staining Dye_Solubility Poor Dye Solubility/Aggregation Poor Staining->Dye_Solubility Dye_Concentration Incorrect Dye Concentration Poor Staining->Dye_Concentration Protocol_Parameters Suboptimal Protocol (Temp, Time, pH) Poor Staining->Protocol_Parameters Contamination Substrate Contamination Poor Staining->Contamination Chemical_Incompatibility Chemical Incompatibility Poor Staining->Chemical_Incompatibility Solubilize Properly Dissolve Dye (e.g., in DMSO/Ethanol) Dye_Solubility->Solubilize Titrate Titrate Dye Concentration Dye_Concentration->Titrate Optimize Optimize Protocol Parameters Protocol_Parameters->Optimize Clean Thoroughly Clean Substrate Contamination->Clean Check_Compatibility Verify Chemical Compatibility Chemical_Incompatibility->Check_Compatibility

Caption: Troubleshooting workflow for poor staining with this compound.

Staining_Workflow start Start prep_dye Prepare Dye Stock Solution (e.g., in DMSO) start->prep_dye prep_sample Prepare Sample/ Substrate start->prep_sample prep_stain Prepare Working Staining Solution prep_dye->prep_stain prep_sample->prep_stain stain Incubate Sample with Staining Solution prep_stain->stain wash Wash to Remove Excess Dye stain->wash analyze Analyze Sample (e.g., Microscopy) wash->analyze end End analyze->end

Caption: General experimental workflow for staining with this compound.

References

Technical Support Center: Reducing Photobleaching of Violet Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the photobleaching of violet fluorescent dyes during imaging experiments.

Important Note on "Disperse Violet 8": Initial searches indicate that this compound is a dye used for coloring textiles, such as polyester, and is not a fluorescent probe typically used in biological imaging.[1][2] This guide will therefore focus on commonly used violet fluorophores in research, such as DAPI and Alexa Fluor 405 , which are likely the intended subjects of your query.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) caused by exposure to light.[3][4] When a fluorophore is excited by a light source (like a laser or lamp), it can undergo chemical reactions, often with molecular oxygen, that render it permanently unable to fluoresce.[5][6][7] This process is a significant challenge in fluorescence microscopy as it can limit the duration of image acquisition and compromise data quality.[5][8]

Q2: What causes my violet fluorescent probe to photobleach?

A2: The primary cause of photobleaching is the very light used to excite the fluorophore.[6][9] Several factors can accelerate this process:

  • High-Intensity Light: Intense excitation light from lasers or lamps is a main driver of photobleaching.[4][6]

  • Prolonged Exposure: The longer a sample is illuminated, the more photobleaching will occur.[4]

  • Presence of Oxygen: During excitation, fluorophores can enter a reactive, long-lived "triplet state."[5][7] In this state, they can transfer energy to molecular oxygen, creating reactive oxygen species (ROS) that chemically destroy the fluorophore.[4][6][7]

  • Fluorophore Photostability: The intrinsic chemical structure of a dye determines its resistance to photobleaching. Some dyes are inherently more robust than others.[6][10]

Q3: Are some violet fluorescent dyes more resistant to photobleaching?

A3: Yes, photostability varies significantly among fluorophores.[6] Dyes in the Alexa Fluor family, for example, are specifically engineered for improved brightness and photostability compared to traditional dyes.[11][12] While DAPI is an excellent and widely used nuclear counterstain, it can be susceptible to photobleaching with prolonged exposure to UV light.[13][14]

Table 1: Comparison of Common Violet Fluorophores

FeatureDAPIAlexa Fluor 405
Excitation Max ~358 nm~401 nm[15]
Emission Max ~461 nm~421 nm[15]
Target A-T rich regions of dsDNA[13]Typically conjugated to antibodies/proteins[16]
Photostability Moderate; can fade with prolonged UV exposure[14]High[11][15]
Extinction Coeff. (cm⁻¹M⁻¹) Not applicable (value varies with binding)35,000[11]
Q4: How do antifade reagents work to prevent photobleaching?

A4: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[17] Most work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation.[17] By neutralizing these harmful molecules, antifade reagents reduce the rate of photochemical damage and extend the fluorescent life of the dye.[17] Common components of antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[18]

Troubleshooting Guide: Rapid Signal Fading

Problem: Your fluorescent signal is initially bright but fades quickly during image acquisition.

This is a classic sign of photobleaching.[4] Follow these steps to diagnose and mitigate the problem.

Step 1: Optimize Imaging Parameters (Instrumental)

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[6][10] Using neutral density (ND) filters can effectively reduce light intensity.[12][19]

  • Decrease Exposure Time: Minimize the time the camera shutter is open or increase the scanning speed on a confocal microscope.[10]

  • Minimize Illumination: Only expose the sample to excitation light when actively acquiring an image. Find your region of interest using transmitted light or a lower light intensity, then switch to fluorescence for the final capture.[9][19]

Step 2: Choose a More Photostable Fluorophore

  • If your experimental design allows, switch to a more robust dye. For violet detection, consider using an Alexa Fluor 405 conjugate instead of dyes known to be less stable.[12][15]

Step 3: Use an Antifade Mounting Medium

  • For fixed samples, this is one of the most effective solutions.[19] Mount your coverslip using a commercial antifade medium (e.g., ProLong™ Gold, VECTASHIELD®) or a lab-prepared one.[6][13] These reagents are designed to suppress photobleaching and preserve your signal.[20]

Step 4: Control the Chemical Environment

  • Oxygen Scavenging: Some antifade reagents include an oxygen scavenging system.[6][21]

  • pH Optimization: Ensure your mounting medium has a pH that is optimal for your fluorophore's stability and brightness. Many commercial antifades are buffered to an alkaline pH to improve fluorescence.[18]

Visualized Workflows and Pathways

Diagram 1: The Photobleaching Pathway

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption S1->S0 2. Fluorescence (Photon Emission) T1 Excited Triplet State (T₁) (Long-lived, Reactive) S1->T1 3. Intersystem Crossing O2 Molecular Oxygen (O₂) T1->O2 4. Energy Transfer ROS Reactive Oxygen Species (ROS) T1->ROS 5. Reaction Bleached Non-Fluorescent (Bleached State) ROS->Bleached 6. Irreversible Damage Workflow start Start: Sample Preparation stain Stain with Fluorophore (e.g., Alexa Fluor 405 conjugate) start->stain wash Wash to Remove Unbound Fluorophore stain->wash mount Mount Coverslip with Antifade Reagent wash->mount cure Cure/Incubate Slide (if required, in the dark) mount->cure image Image Sample cure->image settings Optimize Image Settings: - Low excitation power - Short exposure time - Use ND filters image->settings end End: High-Quality Data image->end

References

Technical Support Center: Improving the Solubility of Disperse Violet 8 for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Disperse Violet 8 (C.I. 62030; CAS 82-33-7) for use in biological assays. Due to its hydrophobic nature, achieving a stable and soluble solution in aqueous buffers suitable for cell-based and other biological experiments can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue in biological assays?

This compound is an anthraquinone-based dye with the molecular formula C₁₄H₉N₃O₄.[1] It is characterized as a dark blue powder and is sparingly soluble in water, which is the primary solvent in most biological systems. Its hydrophobic nature can lead to precipitation in aqueous media, resulting in inconsistent experimental results and potential cytotoxicity.

Q2: What are the recommended solvents for dissolving this compound?

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to improve the dispersion and apparent solubility of this compound in aqueous solutions:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol (B145695) to first dissolve the dye before diluting it into the aqueous buffer is the most common approach.

  • Surfactants: Non-ionic surfactants can aid in dispersing the dye in aqueous solutions.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and promote a finer dispersion of the dye.

  • Heating: Gentle warming can sometimes aid in the initial dissolution of the dye in the organic solvent.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A DMSO dose-response experiment is recommended to determine the maximum tolerated concentration for your specific cell line.

Q5: Are there any known biological activities or cytotoxic effects of this compound?

Disperse dyes, as a class, have been shown to exhibit cytotoxicity and can impair mitochondrial function in cells. Some anthraquinone (B42736) derivatives have been reported to induce the generation of reactive oxygen species (ROS) and activate the JNK signaling pathway, which can lead to apoptosis.[2] Therefore, it is essential to perform cytotoxicity assays to determine the appropriate non-toxic working concentration of this compound for your experiments.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound upon dilution in aqueous buffer. - Low aqueous solubility of the dye.- Final concentration of the dye is too high.- Insufficient mixing.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your cells.- Decrease the final concentration of this compound.- Vortex thoroughly after dilution. Gentle warming or sonication of the diluted solution may also help.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Degradation of the dye.- Precipitation of the dye in the assay medium over time.- Ensure the stock solution is completely dissolved before use. Visually inspect for any particulates.- Prepare fresh dilutions from the stock solution for each experiment.- Minimize the time between preparing the final working solution and adding it to the assay.
High background or unexpected results in control wells. - The solvent (e.g., DMSO) is affecting the cells or the assay readout.- Run a vehicle control with the same final concentration of the solvent used to deliver the dye.- Determine the no-effect concentration of the solvent on your specific cell line and assay.

Quantitative Data

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 82-33-7
Molecular Formula C₁₄H₉N₃O₄
Molecular Weight 283.24 g/mol [1]
Appearance Dark blue powder[1]
Solubility (General) Soluble in ethanol, acetone, benzene; sparingly soluble in water.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (CAS 82-33-7)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: Accurately weigh 2.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. A clear, dark violet solution should be obtained.

  • Sonication (Optional): If complete dissolution is not achieved by vortexing, place the tube in an ultrasonic water bath for 10-15 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol 2: General Procedure for Determining the Cytotoxicity of this compound using an MTT Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium and add the prepared drug dilutions and vehicle control to the cells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock Prepare 10 mM Stock Solution dissolve->stock dilute Serially Dilute in Culture Medium (Prepare Vehicle Control) stock->dilute treat Treat Cells in 96-well Plate dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze end End: Determine Non-Toxic Concentration analyze->end

Caption: Experimental workflow for preparing this compound and assessing its cytotoxicity.

signaling_pathway dv8 This compound (Anthraquinone Derivative) ros Increased Reactive Oxygen Species (ROS) dv8->ros jnk JNK Pathway Activation ros->jnk apoptosis Apoptosis jnk->apoptosis

Caption: Postulated signaling pathway for anthraquinone-induced cytotoxicity.

References

Removing background fluorescence from Disperse Violet 8 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Disperse Violet 8 and encountering issues with background fluorescence. While this compound is primarily an industrial dye for textiles and plastics, this guide provides general principles and established methods for troubleshooting fluorescence background that can be applied to experimental staining protocols.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my entire field of view fluorescent, even where there is no sample?

This issue often points to autofluorescence from your imaging equipment or reagents.

  • Possible Cause: The slide, coverslip, or immersion oil is autofluorescent. Plastic-bottom dishes are a common source of high background fluorescence.[3]

  • Suggested Solution: Switch to high-quality, low-fluorescence glass slides and coverslips. Use a low-autofluorescence immersion oil specifically designed for fluorescence microscopy.[4] If using culture dishes, switch to glass-bottom vessels.[3]

  • Possible Cause: The cell culture medium is contributing to the background signal. Components like phenol (B47542) red and riboflavin (B1680620) in standard media can be fluorescent.[5]

  • Suggested Solution: For live-cell imaging, switch to a phenol red-free medium or a specialized imaging buffer designed to have low background fluorescence.[5]

Question: I'm seeing bright, punctate (dot-like) artifacts, especially in aged or metabolically active tissues. What are these?

This is a classic sign of autofluorescence from lipofuscin, also known as the "age pigment."

  • Possible Cause: Lipofuscin is a granular pigment that accumulates in the lysosomes of aging cells and is a significant source of autofluorescence across a broad spectrum of wavelengths.[6][7] It is particularly common in postmitotic tissues like neurons and cardiac muscle.[8]

  • Suggested Solution: Treat the tissue sections with a lipofuscin quenching agent. The most common and effective method is staining with Sudan Black B (SBB).[6][9] Be aware that SBB can sometimes introduce its own background in the far-red channel.[6][10] Commercial reagents like TrueBlack® or Autofluorescence Eliminator Reagents are also highly effective at quenching lipofuscin fluorescence.[7][10][11]

Question: My tissue has a diffuse, hazy background glow, particularly in connective tissues. What is the cause?

This is likely due to autofluorescence from endogenous biomolecules within the tissue itself or induced by the fixation process.

  • Possible Cause 1: Endogenous Molecules: Structural proteins like collagen and elastin, as well as metabolic molecules like NADH, naturally fluoresce, often in the blue-green range.[6][12]

  • Suggested Solution 1: Photobleaching. Before applying your stain, you can expose the tissue section to a strong, broad-spectrum light source (like an LED or mercury lamp) to permanently destroy the endogenous fluorophores.[8][13] This method is effective and generally does not harm subsequent staining.[13]

  • Possible Cause 2: Aldehyde Fixation: Fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[14][15] Glutaraldehyde is known to cause more autofluorescence than PFA.[14]

  • Suggested Solution 2: Optimize Fixation. Use the lowest concentration of aldehyde and the shortest fixation time that still preserves tissue morphology.[14] If possible, consider alternative fixatives like chilled methanol (B129727) or ethanol (B145695), especially for cell surface markers.[14][16] After aldehyde fixation, a quenching step with sodium borohydride (B1222165) can sometimes reduce the induced fluorescence, though results can be variable.[6][16]

Logical Troubleshooting Workflow

This diagram provides a step-by-step decision tree to help you identify and solve the source of your background fluorescence.

G cluster_source Identify Primary Source start High Background Fluorescence Observed q1 Is background present in empty areas (no tissue)? start->q1 q2 Is background diffuse or punctate? q1->q2 No sol1 Check Reagents & Hardware: - Use low-fluorescence slides/oil - Switch to glass-bottom dishes - Use imaging-specific media q1->sol1 Yes q3 Is the tissue known to have high lipofuscin content (e.g., brain, aged tissue)? q2->q3 Punctate sol3 Source is likely Fixation/Endogenous. - Optimize fixation protocol - Perform photobleaching - Try chemical quenching (e.g., NaBH4) q2->sol3 Diffuse sol2 Source is likely Lipofuscin. Treat with: - Sudan Black B - Commercial Quencher (e.g., TrueBlack®) q3->sol2 Yes q3->sol3 No / Unsure

Caption: A decision tree for troubleshooting background fluorescence.

Experimental Protocols

Below are detailed methodologies for key background reduction experiments.

Protocol 1: Sudan Black B (SBB) Staining to Quench Lipofuscin

This protocol is used to reduce autofluorescence from lipofuscin granules.[9]

  • Preparation: Prepare a saturated SBB solution by dissolving 0.7 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir for several hours or overnight and filter the solution before use.[9][17]

  • Rehydration: Deparaffinize and rehydrate your tissue sections to water as per your standard protocol.

  • Incubation: Immerse the slides in the filtered SBB solution for 5-10 minutes at room temperature.[9]

  • Differentiation: Briefly dip the slides in 70% ethanol to remove excess SBB solution.[9] This step is critical; over-differentiation can remove the desired effect, while under-differentiation can leave excess background.

  • Washing: Wash the slides thoroughly in Phosphate-Buffered Saline (PBS).

  • Staining: Proceed with your primary and secondary antibody staining (or this compound staining) as planned.

Protocol 2: Photobleaching to Reduce General Autofluorescence

This protocol uses light to destroy fluorescent molecules in the tissue before staining.[8][13]

  • Rehydration: Deparaffinize and rehydrate your tissue sections.

  • Mounting: Place the slides on the microscope stage. Add a drop of PBS onto the tissue to prevent it from drying out during the procedure.

  • Exposure: Expose the tissue section to a broad-spectrum, high-intensity light source (e.g., from a standard fluorescence microscope's mercury or LED lamp) with the shutter open.

  • Duration: The required time can range from minutes to several hours, depending on the light source intensity and the level of autofluorescence.[13] It is recommended to check the sample periodically until the background is visibly reduced. A 48-hour pre-treatment can be used as a starting point for particularly problematic tissues.[8]

  • Washing: Once bleaching is complete, wash the slides in PBS.

  • Staining: Proceed with your staining protocol.

Quantitative Data on Background Reduction

The following table summarizes representative data on the effectiveness of various autofluorescence quenching methods. Note: This is generalized data, as specific results for this compound are not available.

MethodTarget AutofluorescenceQuenching EfficiencySignal-to-Noise ImprovementKey Considerations
Sudan Black B Lipofuscin[6]High (~90-95%)SignificantCan introduce background in far-red channels.[10]
Photobleaching Endogenous (Collagen, etc.), Fixation-induced[8]Moderate to HighSignificantTime-consuming; efficacy depends on light source.[13]
Sodium Borohydride Aldehyde Fixation-induced[6]VariableVariableResults can be inconsistent; may damage tissue.[10]
Commercial Reagents Lipofuscin and other sources[11][18]High (>95%)Very HighOptimized for ease of use but comes at a higher cost.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence? A1: Autofluorescence is the natural fluorescence emitted by various biological structures (like collagen, elastin, NADH, and lipofuscin) when they absorb light.[12][19] It can also be induced by external factors, most commonly chemical fixation with aldehydes.[14][15] This inherent signal can interfere with the detection of your specific fluorescent probe.

Q2: How can I check if my sample has inherent autofluorescence? A2: The best way is to prepare a control slide. Mount an unstained section of your tissue and examine it under the fluorescence microscope using the same filter sets you plan to use for your experiment.[20] Any signal you see is autofluorescence.

Q3: Can my choice of fluorophore help reduce background issues? A3: Yes. Autofluorescence is often strongest in the shorter wavelength regions (blue and green).[10] If possible, choosing a dye that excites and emits in the far-red or near-infrared part of the spectrum can often provide a better signal-to-noise ratio, as endogenous autofluorescence is typically weaker at these wavelengths.[6][12]

Q4: Besides quenching, what other experimental steps can minimize background? A4: Proper blocking and thorough washing are critical. Non-specific binding of your fluorescent probe or antibodies can create a high background that is unrelated to autofluorescence. Ensure you are using an appropriate blocking buffer (e.g., normal serum) and increase the number and duration of wash steps after incubation to remove any unbound reagents.[4]

Sources of Background Fluorescence

The diagram below illustrates the different origins of unwanted signals in fluorescence microscopy.

G cluster_auto Autofluorescence (Endogenous) cluster_induced Induced / External Factors center Total Background Fluorescence lipofuscin Lipofuscin lipofuscin->center collagen Structural Proteins (Collagen, Elastin) collagen->center nadh Metabolites (NADH) nadh->center fixation Fixation-Induced fixation->center reagents Non-Specific Binding (Dye/Antibody Aggregates) reagents->center hardware Hardware/Consumables (Slides, Media, Oil) hardware->center

Caption: Major sources contributing to background fluorescence.

References

Factors affecting the fluorescence intensity of Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Violet 8. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the fluorescence intensity of this compound?

The fluorescence intensity of a fluorophore like this compound is sensitive to a combination of environmental, chemical, and instrumental factors. Key influences include the choice of solvent, solution pH, temperature, the presence of quenching agents, dye concentration, and photobleaching.[1][2][3] Each of these factors can significantly alter the quantum yield and the stability of the fluorescent signal.

Q2: How does the solvent environment impact the fluorescence of this compound?

The solvent's properties, particularly polarity and viscosity, play a critical role.

  • Polarity: The polarity of the solvent can alter the energy levels of the fluorophore's excited state.[3][4] When a polar fluorophore is in a polar solvent, a process called solvent relaxation can occur, where solvent molecules reorient around the excited dye.[3] This stabilization often leads to a shift in the emission wavelength (solvatochromism) and can affect the fluorescence intensity.[4][5]

  • Viscosity: Higher solvent viscosity generally leads to increased fluorescence intensity.[6] This is because increased viscosity restricts molecular motion and collisions, reducing the likelihood of non-radiative deactivation pathways (energy loss as heat) and favoring energy loss through fluorescence emission.[2][6]

Q3: What is the effect of pH on fluorescence intensity?

The pH of the solution can significantly impact fluorescence, especially for molecules with acidic or basic functional groups.[1][7] Changes in pH can cause protonation or deprotonation of the fluorophore, altering its electronic structure and, consequently, its absorption and emission properties.[7][8] For many dyes, fluorescence is stable only within a specific pH range; outside this range, the signal may be enhanced or quenched.[9][10][11] For instance, a neutral or alkaline solution of aniline (B41778) fluoresces, while an acidic solution does not.[1]

Q4: How does temperature influence the fluorescence signal?

Generally, fluorescence intensity is inversely proportional to temperature.[12] As temperature increases, the rate of collisions between the fluorophore and solvent molecules increases.[6][13] This enhances the probability of non-radiative de-excitation (e.g., internal conversion, collisional quenching), causing a decrease in the fluorescence quantum yield and signal intensity.[14][15] For quantitative studies, maintaining a stable temperature is crucial.

Q5: What is "quenching," and how can it be minimized?

Quenching is any process that decreases the fluorescence intensity of a substance.[16] Common quenchers include:

  • Dissolved Oxygen: Oxygen is a well-known quencher that can interact with the excited state of fluorophores, leading to non-radiative decay.[2][12] Degassing the solvent can help minimize this effect.

  • Metal Ions: Heavy atoms and certain metal ions (e.g., iron) can decrease or destroy fluorescence.

  • Other Molecules: High concentrations of other molecules in the solution can also lead to quenching through various mechanisms, including Förster Resonance Energy Transfer (FRET) if spectral overlap is appropriate.[17]

Minimizing quenching involves using high-purity solvents, degassing solutions when necessary, and avoiding known quenching agents in the experimental buffer.

Q6: Why might the fluorescence signal decrease at high concentrations?

A linear relationship between concentration and fluorescence intensity is typically observed only at low concentrations.[6][12] At higher concentrations, two phenomena can cause a negative deviation:

  • Inner Filter Effect: At high concentrations, the sample absorbs a significant fraction of the excitation light at the front of the cuvette, leaving less light to excite fluorophores deeper in the solution. Similarly, emitted light can be reabsorbed by other dye molecules.[12][18]

  • Aggregation-Caused Quenching (ACQ): Many fluorescent dyes, which are often hydrophobic, tend to aggregate in aqueous solutions or at high concentrations.[19] This aggregation creates non-radiative decay pathways, effectively quenching the fluorescence.[17][20][21][22]

Q7: What is photobleaching, and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[23] This leads to a gradual fading of the fluorescence signal during an experiment. To minimize photobleaching:

  • Reduce the intensity of the excitation light using neutral-density filters.[24]

  • Minimize the sample's exposure time to the light source.[23][24]

  • Use antifade reagents or mounting media, which often work by scavenging free radicals that contribute to the bleaching process.[23][25]

Data Presentation

Table 1: General Effect of Solvent Properties on Fluorescence Emission

Solvent PropertyGeneral Effect on Fluorescence IntensityRationale
Increasing Polarity Variable (can increase or decrease)Alters excited state energy levels; may lead to spectral shifts (solvatochromism).[3][4]
Increasing Viscosity IncreasesReduces molecular collisions and non-radiative decay, leading to higher quantum yield.[2][6]
Presence of H-bonding VariableCan change the energy levels of non-bonding electrons and affect emission spectra.[6]

Table 2: General Effects of Environmental Factors on Fluorescence Intensity

FactorChangeGeneral Effect on Fluorescence IntensityRationale
Temperature IncreaseDecreaseIncreased molecular collisions lead to more non-radiative deactivation.[12][13][14]
pH Varies from optimumDecreaseProtonation/deprotonation alters the fluorophore's electronic structure, affecting its ability to fluoresce.[1][7]
Concentration HighDecreaseInner filter effects and aggregation-caused quenching (ACQ) become significant.[6][12][19]
Oxygen PresentDecreaseOxygen is an efficient quenching agent.[2][12]

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Fluorescence Experiments

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal 1. Incorrect excitation/emission filter settings.[26] 2. Low concentration. 3. Quenching (oxygen, impurities). 4. pH is outside the optimal range. 5. Photobleaching from excessive light exposure.[23] 6. Incorrect antibody concentration or incubation conditions (for labeled samples).[27][28]1. Verify filter settings match the spectral properties of this compound. 2. Increase sample concentration (if not in the aggregation regime). 3. Use high-purity or degassed solvents. 4. Optimize and buffer the pH of the solution. 5. Minimize light exposure; use an antifade reagent.[24] 6. Titrate antibody concentration and optimize incubation time/temperature.[27]
High Background / Unexpected Peaks 1. Autofluorescence from sample matrix or plate/cuvette.[26] 2. Impure solvent or reagents. 3. Light leaks or stray light in the instrument. 4. Raman scattering from the solvent.[18]1. Run a blank control to identify the source. Use black-walled microplates to reduce stray signals.[26] 2. Use spectroscopy-grade solvents. 3. Check instrument seals and room lighting. 4. Identify Raman peaks by shifting the excitation wavelength; the Raman peak will also shift.[18]
Inconsistent Readings / Signal Instability 1. Temperature fluctuations.[6] 2. Evaporation from wells in a plate.[26] 3. Pipetting errors leading to volume variations.[26] 4. Photobleaching during measurement.1. Allow samples to thermally equilibrate. Use a temperature-controlled instrument. 2. Use plate seals or lids to prevent evaporation. 3. Use calibrated pipettes and consistent technique. 4. Reduce excitation intensity or exposure time.
Signal Saturation 1. Detector gain is too high.[26] 2. Sample concentration is too high. 3. Excitation light is too intense.1. Reduce the detector gain or voltage. 2. Dilute the sample.[26] 3. Use a neutral-density filter to attenuate the excitation light.[18]

Experimental Protocols

Protocol: Standard Measurement of this compound Fluorescence Intensity

This protocol outlines the basic steps for measuring the fluorescence of this compound in a solution using a standard spectrofluorometer.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable, high-purity solvent (e.g., ethanol, acetone).

    • Prepare a series of working dilutions from the stock solution using the desired experimental buffer or solvent. Ensure concentrations are in the linear range (typically low micromolar or nanomolar) to avoid inner filter effects.

    • Prepare a "blank" sample containing only the solvent or buffer used for the dilutions.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 15-30 minutes) for signal stability.

    • Set the excitation wavelength to the absorption maximum (λ_ex) of this compound.

    • Set the emission wavelength to the emission maximum (λ_em) of this compound. If performing a scan, set an appropriate emission wavelength range.

    • Adjust the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal; wider slits provide a stronger signal but less resolution. A good starting point is often 5 nm for both.

  • Measurement:

    • Place the blank sample in the cuvette holder.

    • Zero the instrument by reading the fluorescence of the blank. This subtracts the background signal from the solvent.

    • Remove the blank and place the sample with the lowest concentration in the holder.

    • Record the fluorescence intensity. If performing a scan, initiate the emission scan.

    • Repeat the measurement for all samples, moving from the lowest to the highest concentration.

    • Rinse the cuvette thoroughly with the solvent between samples to prevent carryover.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Plot the background-corrected fluorescence intensity as a function of this compound concentration.

    • Determine the linear range of the assay from the resulting calibration curve.

Visualizations

TroubleshootingWorkflow Start Low or No Fluorescence Signal CheckInstrument Step 1: Verify Instrument Settings - Excitation/Emission Wavelengths? - Slit Widths? - Shutter Open? Start->CheckInstrument CheckSample Step 2: Evaluate Sample Integrity - Correct Concentration? - pH in Optimal Range? - Visible Precipitation? CheckInstrument->CheckSample Correct OptimizeInstrument Adjust Wavelengths & Slits. Increase Detector Gain. CheckInstrument->OptimizeInstrument Incorrect CheckEnvironment Step 3: Consider Environmental Factors - Potential Quenchers Present? - Photobleaching Occurring? CheckSample->CheckEnvironment OK OptimizeSample Prepare Fresh Dilutions. Buffer pH. Filter Sample. CheckSample->OptimizeSample Problem Found OptimizeEnvironment Use High-Purity/Degassed Solvent. Reduce Light Exposure. Use Antifade Reagents. CheckEnvironment->OptimizeEnvironment Problem Found End Signal Restored CheckEnvironment->End OK OptimizeInstrument->CheckSample OptimizeSample->CheckEnvironment OptimizeEnvironment->End

Caption: Troubleshooting workflow for low fluorescence intensity.

FactorsInfluencingFluorescence cluster_Intrinsic Intrinsic & Sample Factors cluster_Environmental Environmental Factors Fluorescence Fluorescence Intensity Concentration Concentration Concentration->Fluorescence Affects Structure Molecular Structure (Rigidity) Structure->Fluorescence Determines Photostability Photostability Photostability->Fluorescence Affects Solvent Solvent (Polarity, Viscosity) Solvent->Fluorescence Modulates Temperature Temperature Temperature->Fluorescence Modulates pH pH pH->Fluorescence Modulates Quenchers Quenchers (O₂, Metal Ions) Quenchers->Fluorescence Decreases

References

Technical Support Center: Quenching of Disperse Violet 8 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the fluorescence quenching of Disperse Violet 8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it fluorescent?

This compound, also known by its Colour Index name C.I. 62030, is an anthraquinone-based dye. It is primarily used for dyeing polyester (B1180765) and other synthetic fibers and is soluble in organic solvents such as ethanol, acetone, and benzene. While it is classified as a fluorescent dye, anthraquinone (B42736) dyes, in general, can exhibit a wide range of fluorescence efficiencies, with some having low quantum yields.[1][2]

Q2: What is fluorescence quenching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. Quenching can be caused by a variety of factors, such as the concentration of the dye itself, the solvent environment, and the presence of other molecules that can interact with the excited state of the fluorophore.

Q3: Why is the fluorescence of my this compound sample weaker than expected?

Weak fluorescence from this compound can be attributed to several factors:

  • Low Quantum Yield: As an anthraquinone dye, this compound may inherently have a low fluorescence quantum yield, meaning it is not very efficient at converting absorbed light into emitted light.[1][2]

  • Concentration Quenching: At high concentrations, dye molecules can interact with each other in a way that leads to a decrease in fluorescence intensity.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence of a dye. For anthraquinone dyes, the solvent environment can affect the energy levels of the excited state and promote non-radiative decay pathways.

  • Presence of Quenchers: Contaminants or other components in your sample, such as dissolved oxygen or metal ions, can act as quenchers.

Q4: Can metal ions quench the fluorescence of this compound?

Yes, metal ions, particularly heavy metal ions like copper (Cu²⁺) and iron (Fe³⁺), are known to affect the properties of disperse dyes. These ions can form complexes with the dye, leading to changes in color and a decrease in fluorescence. This is a form of static quenching where a non-fluorescent complex is formed.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the quenching of this compound fluorescence.

Problem Potential Cause Troubleshooting Steps
Low or No Fluorescence Signal Inappropriate solventEnsure this compound is dissolved in a suitable solvent like ethanol, acetone, or benzene. Test different solvents to find the one that yields the highest fluorescence intensity.
Low intrinsic quantum yield of the dyeConsider if this compound is the appropriate fluorophore for your application's sensitivity requirements. You may need a dye with a higher quantum yield.
Incorrect excitation or emission wavelength settingsWhile specific data for this compound is not readily available, for anthraquinone derivatives, excitation can range from the UV to the visible region. Perform an excitation and emission scan to determine the optimal wavelengths for your experimental conditions.
Fluorescence Intensity Decreases Over Time PhotobleachingPhotobleaching is the irreversible photochemical destruction of a fluorophore. To minimize this: - Reduce the intensity and duration of the excitation light. - Use an anti-fade reagent in your mounting medium if applicable. - Acquire images efficiently to minimize exposure time.
Presence of quenchers in the sampleDeoxygenate your solution by bubbling with nitrogen or argon gas to remove dissolved oxygen, a common collisional quencher. If metal ion contamination is suspected, add a chelating agent like EDTA to the solution.
Non-linear Relationship Between Concentration and Fluorescence (Inner Filter Effect) High dye concentrationFor quantitative measurements, ensure the absorbance of your sample at the excitation wavelength is low (typically below 0.1) to avoid inner filter effects where the emitted light is re-absorbed by other dye molecules. Dilute your sample if necessary.
Unexpected Shift in Emission Spectrum Change in solvent polarityThe emission spectrum of many dyes is sensitive to the polarity of the solvent. A shift to longer wavelengths (red-shift) is often observed in more polar solvents. Ensure consistent solvent conditions across all experiments.
Formation of dye aggregatesAt high concentrations, dye molecules can form aggregates that have different fluorescence properties than the monomeric form. Diluting the sample can help to break up these aggregates.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the excitation and emission maxima for this compound in a specific solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the expected excitation maximum should be below 0.1.

  • Excitation Spectrum: a. Set the emission monochromator to an estimated emission wavelength (e.g., 550 nm for many anthraquinones). b. Scan the excitation monochromator over a range of wavelengths (e.g., 300-500 nm). c. The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

  • Emission Spectrum: a. Set the excitation monochromator to the determined λex. b. Scan the emission monochromator from a wavelength slightly longer than λex to the near-infrared region (e.g., λex + 20 nm to 800 nm). c. The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Protocol 2: Investigating Quenching by a Potential Quencher (e.g., Metal Ions)

Objective: To determine if a substance (quencher) is quenching the fluorescence of this compound and to characterize the quenching using a Stern-Volmer plot.

Materials:

  • Stock solution of this compound in a suitable solvent.

  • Stock solution of the potential quencher (e.g., a metal salt like FeCl₃) in the same solvent.

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions in cuvettes, each containing the same concentration of this compound.

  • Add increasing concentrations of the quencher solution to each cuvette, keeping the total volume constant by adding solvent. Include a control sample with no quencher.

  • Measure the fluorescence intensity (F) of each sample at the predetermined λem, using the same λex for all measurements. Let F₀ be the fluorescence intensity of the control sample (no quencher).

  • Data Analysis: a. Calculate the ratio F₀/F for each quencher concentration [Q]. b. Plot F₀/F versus [Q]. This is the Stern-Volmer plot. c. If the plot is linear, it suggests that a single type of quenching (either dynamic or static) is occurring. The slope of the line is the Stern-Volmer constant (KSV).

Visualizations

Logical Workflow for Troubleshooting Fluorescence Quenching

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_concentration Is Dye Concentration Too High? start->check_concentration dilute Dilute Sample check_concentration->dilute Yes check_solvent Is Solvent Appropriate? check_concentration->check_solvent No dilute->check_solvent change_solvent Test Different Solvents check_solvent->change_solvent No check_quencher Suspect Presence of Quenchers? check_solvent->check_quencher Yes change_solvent->check_quencher deoxygenate Deoxygenate Solution check_quencher->deoxygenate Yes (Oxygen) add_chelator Add Chelating Agent check_quencher->add_chelator Yes (Metal Ions) check_photobleaching Is Signal Fading Under Illumination? check_quencher->check_photobleaching No deoxygenate->add_chelator add_chelator->check_photobleaching reduce_exposure Reduce Excitation Intensity/Time check_photobleaching->reduce_exposure Yes end Fluorescence Signal Optimized check_photobleaching->end No use_antifade Use Anti-Fade Reagent reduce_exposure->use_antifade use_antifade->end

Caption: A logical workflow for troubleshooting common causes of this compound fluorescence quenching.

General Mechanism of Fluorescence Quenching

QuenchingMechanism cluster_fluorophore Fluorophore (F) cluster_quencher Quencher (Q) F_ground Ground State (F) F_excited Excited State (F*) F_ground->F_excited hν_ex fluorescence Fluorescence (Light Emission) F_excited->fluorescence hν_em quenching Quenching (Non-radiative) F_excited->quenching + Q Q Quencher (Q) excitation Light Absorption (Excitation) excitation->F_ground fluorescence->F_ground quenching->F_ground quenching->Q

Caption: A simplified diagram illustrating the process of fluorescence excitation, emission, and quenching.

References

Disperse Violet 8 compatibility with different fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential use of Disperse Violet 8 in biological staining applications. As specific data on its compatibility with various fixatives is limited in the current scientific literature, this guide offers general principles and troubleshooting advice based on the chemical nature of this compound as an anthraquinone-based fluorescent dye and established knowledge of histological and cytological techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it suitable for biological staining?

This compound is an anthraquinone (B42736) dye, primarily utilized in the textile industry. While it is also classified as a fluorescent dye for histological analysis, its application in biological research is not well-documented. Its chemical structure suggests potential for fluorescence, but researchers should be aware that its performance and compatibility with standard biological preparation techniques have not been extensively validated.

Q2: How might different fixatives affect staining with this compound?

The choice of fixative is critical as it can significantly impact the fluorescence and localization of a dye. While specific data for this compound is unavailable, we can extrapolate potential interactions based on general principles of fluorescent staining:

  • Aldehyde-Based Fixatives (e.g., Formaldehyde (B43269), Paraformaldehyde, Glutaraldehyde): These cross-linking fixatives are excellent for preserving cellular morphology.[1] However, they can increase background autofluorescence, which might interfere with the signal from this compound.[2] Formaldehyde cross-links proteins by reacting with amine groups, which could potentially alter the binding sites for the dye.[1]

  • Alcohol-Based Fixatives (e.g., Methanol (B129727), Ethanol): These are precipitating fixatives that dehydrate the cell, causing proteins to denature and precipitate.[1] This can be harsh on some epitopes and may quench the fluorescence of certain dyes.[3] However, they are effective at preserving nucleic acids.[4] Given that this compound is soluble in ethanol (B145695), there is a possibility of the dye being washed out during fixation or subsequent washing steps.[5]

  • Acetone (B3395972): As a precipitating fixative, acetone is often used for the preservation of enzymatic activity.[6] Similar to alcohols, it can cause cell shrinkage and may not be ideal for preserving fine morphological details.[6] Its effect on the fluorescence of this compound is unknown.

Q3: Are there any known protocols for using this compound in cell or tissue staining?

Currently, there are no established and validated protocols for the use of this compound in routine biological staining. Researchers wishing to use this dye would need to perform initial validation and optimization experiments to determine its suitability for their specific application. This would involve testing various fixatives, dye concentrations, and incubation times.

Troubleshooting Guide

Encountering issues during experimental staining is common, especially with a novel dye. Here are some potential problems and suggested solutions when working with this compound.

Problem Potential Cause Suggested Solution
Weak or No Staining Incompatible Fixative: The chosen fixative may be quenching the fluorescence of this compound or altering the target binding sites.Test a panel of fixatives (e.g., 4% PFA, ice-cold methanol, acetone) to determine empirical compatibility.
Dye Washout: Due to its solubility in alcohols, the dye may be removed during fixation or washing steps.If using alcohol-based fixatives, consider shorter fixation times or alternative dehydrating agents. Ensure washing steps are gentle and brief.
Incorrect Dye Concentration: The concentration of the dye may be too low for effective staining.Perform a concentration gradient experiment to determine the optimal staining concentration.
Poor Dye Penetration: The dye may not be effectively penetrating the cell or tissue.If using aldehyde-fixed samples, a permeabilization step with a mild detergent (e.g., Triton X-100) may be necessary.[7]
High Background Staining Excessive Dye Concentration: Using too much dye can lead to non-specific binding.Optimize the dye concentration through titration experiments.
Inadequate Washing: Insufficient washing may leave unbound dye in the sample.Increase the number and duration of washing steps after staining.
Fixative-Induced Autofluorescence: Aldehyde fixatives can cause background fluorescence.[2]If using formaldehyde or glutaraldehyde, consider using a quenching agent such as sodium borohydride (B1222165) or glycine. Alternatively, acquire images using spectral imaging and unmixing if available.
Non-Specific Staining Dye Aggregation: The dye may form aggregates that bind non-specifically.Ensure the dye is fully dissolved in the staining buffer. Consider filtering the staining solution before use.
Hydrophobic Interactions: The dye may be binding non-specifically to cellular components.Include a blocking step with an agent like bovine serum albumin (BSA) before staining.

Data Presentation

As no quantitative data for this compound compatibility with different fixatives is currently available, the following table provides a qualitative framework for researchers to systematically evaluate and record their own experimental findings.

Fixative Concentration & Duration Staining Intensity (Subjective Scale 1-5) Background Fluorescence (Subjective Scale 1-5) Morphological Preservation (Subjective Scale 1-5) Notes
Paraformaldehyde (PFA) 4% in PBS, 15 mine.g., Assess for autofluorescence in unstained controls.
Methanol 100%, 10 min at -20°Ce.g., Observe for any signs of dye washout.
Ethanol 70%, 10 mine.g., Note any cellular shrinkage or distortion.
Acetone 100%, 10 min at -20°Ce.g., Evaluate preservation of specific organelles.
Glutaraldehyde 2.5% in PBS, 15 mine.g., High potential for autofluorescence.

Experimental Protocols

The following are generalized protocols that can be adapted for initial experiments with this compound. Note: These are starting points and will require optimization.

Protocol 1: Staining of Cultured Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation (Choose one):

    • Paraformaldehyde (PFA): Aspirate culture medium, wash once with PBS. Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Methanol: Aspirate culture medium, wash once with PBS. Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Prepare a working solution of this compound in PBS (start with a range of concentrations, e.g., 1-10 µM). Incubate coverslips in the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash coverslips three times with PBS for 5 minutes each.

  • Mounting: Mount coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence microscope with appropriate filter sets for violet excitation and emission.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval (Optional but Recommended): Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0) if targeting specific proteins.

  • Washing: Wash sections in distilled water and then in PBS.

  • Staining: Incubate sections with a working solution of this compound in PBS for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing: Wash sections three times with PBS for 5 minutes each.

  • Dehydration and Clearing: Dehydrate sections through a graded series of ethanol and clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_imaging Analysis start Start: Cultured Cells or Tissue Sections fixation Fixation (e.g., PFA, Methanol) start->fixation washing1 Washing (PBS) fixation->washing1 permeabilization Permeabilization (if required) washing1->permeabilization staining This compound Staining permeabilization->staining washing2 Washing (PBS) staining->washing2 mounting Mounting washing2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized experimental workflow for staining biological samples with this compound.

Fixative_Compatibility_Logic cluster_fixative Choice of Fixative cluster_aldehyde Aldehyde-Based cluster_alcohol Alcohol-Based fixative Select Fixative aldehyde Formaldehyde/ Paraformaldehyde fixative->aldehyde alcohol Methanol/ Ethanol fixative->alcohol aldehyde_pros Good Morphology Preservation aldehyde->aldehyde_pros aldehyde_cons Potential Autofluorescence aldehyde->aldehyde_cons alcohol_pros Good Nucleic Acid Preservation alcohol->alcohol_pros alcohol_cons Potential Fluorescence Quenching & Dye Washout alcohol->alcohol_cons

Caption: Logical considerations for selecting a fixative for use with fluorescent dyes like this compound.

References

Dealing with dye spots when using Disperse Dyes in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using disperse dyes in a laboratory setting, with a primary focus on preventing and resolving dye spots.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dye spots when using disperse dyes?

Dye spots in disperse dyeing are typically caused by the agglomeration or aggregation of dye particles.[1] This can stem from several factors, including poor dye quality (e.g., poor solubility or dispersion stability), improper chemical compatibility in the dye bath, residual oils or impurities on the fabric, and incorrect process parameters like temperature and pH.[2][3]

Q2: Why is the pH of the dye bath so critical?

The pH of the dye bath is crucial for maintaining the stability of the disperse dye.[1] For most disperse dyes, a weakly acidic environment, typically between pH 4.5 and 5.5, is optimal.[4][5] Deviations from this range can destabilize the dye dispersion, leading to aggregation and an inconsistent rate of dye uptake by the fibers.[1]

Q3: How does water hardness affect disperse dyeing?

Hard water, which contains high levels of dissolved minerals like calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can negatively impact disperse dyeing.[6][7] These ions can react with dispersing agents or the dyes themselves, causing the dye particles to precipitate or agglomerate, which leads to dye spots and potentially duller shades.[7] Using softened or deionized water is recommended, and if that's not possible, a sequestering agent stable at high temperatures should be used.[4][8]

Q4: What is the purpose of a "reduction clearing" post-treatment?

Reduction clearing is a critical post-dyeing step to remove any unfixed dye particles adhering to the fiber surface.[4] This process significantly improves the fabric's wash and rubbing fastness.[4] It is typically performed using a solution of sodium hydrosulfite and caustic soda at an elevated temperature.[4]

Q5: Can the heating rate of the dye bath really cause dye spots?

Yes, an improper heating rate is a common cause of dye spots.[9] If the temperature is increased too quickly, especially in the critical dyeing range (e.g., 90°C to 130°C), the dye may rush onto the fiber surface unevenly, leading to aggregation and poor leveling.[1][10] A slow, controlled heating rate allows for more uniform dye absorption.[1]

Troubleshooting Guide: Dye Spots

This guide provides a systematic approach to identifying and resolving the root causes of dye spots in your experiments.

Problem: I am observing small, distinct color spots on my dyed fabric.

This issue is typically caused by dye aggregation, where dye particles clump together instead of remaining finely dispersed in the dye bath.

Logical Flow: Investigating the Causes of Dye Spots

The following diagram illustrates the potential root causes of dye spot formation, which often stem from issues with the dye itself, the auxiliaries used, the substrate, or the process conditions.

DyeSpots Dye Spot Formation DyeQuality Poor Dye Quality DyeQuality->DyeSpots Dispersion Poor Dispersion Stability DyeQuality->Dispersion leads to Aggregation High Temperature Aggregation DyeQuality->Aggregation leads to Impurities Tar/Insoluble Impurities DyeQuality->Impurities contains Auxiliaries Chemical Incompatibility Auxiliaries->DyeSpots Compatibility Auxiliary Incompatibility Auxiliaries->Compatibility can cause Defoamer Defoamer Issues Auxiliaries->Defoamer can cause Process Improper Process Control Process->DyeSpots Heating Heating Rate Too Fast Process->Heating e.g. pH Incorrect pH Process->pH e.g. Substrate Fabric Contamination Substrate->DyeSpots Oils Residual Oils/ Sizing Agents Substrate->Oils can have Oligomers Polyester (B1180765) Oligomers Substrate->Oligomers can release Water Poor Water Quality Water->DyeSpots Hardness High Water Hardness Water->Hardness e.g. Dispersion->DyeSpots Aggregation->DyeSpots Impurities->DyeSpots Compatibility->DyeSpots Defoamer->DyeSpots Heating->DyeSpots pH->DyeSpots Oils->DyeSpots Oligomers->DyeSpots Hardness->DyeSpots

Caption: Root causes contributing to dye spot formation.

Troubleshooting Steps & Solutions

The table below outlines potential causes and recommended actions to resolve dye spotting issues.

Potential Cause Recommended Action & Troubleshooting
1. Poor Dye Quality Verify Dye Dispersion Stability: Perform a filter paper test to check for dye aggregates.[1] A good quality dye should pass through the filter paper with minimal residue.[1] If the dye shows poor stability, especially at high temperatures, consider adding a high-temperature dispersing agent or sourcing dye from a different supplier.[11][12]
2. Improper Fabric Preparation Ensure Thorough Scouring: Residual oils, waxes, or sizing agents on the fabric can prevent uniform dye penetration and cause spots.[1][10] Implement a rigorous alkaline scouring protocol before dyeing to remove all impurities.[4]
3. Chemical Incompatibility Check Auxiliary Compatibility: Chemicals like leveling agents, dispersants, and defoamers can sometimes interact negatively, causing precipitation.[2] Pre-dilute all auxiliaries before adding them to the dye bath.[2] If issues persist, test the compatibility of all chemicals by mixing them under dyeing conditions without the fabric.
4. Incorrect Process Parameters Optimize Dyeing Conditions:pH Control: Strictly maintain the dye bath pH between 4.5 and 5.5 using an acetic acid/buffer system.[1][4] • Heating Rate: Employ a slow, controlled heating rate, typically 1-2°C per minute, especially in the 90°C to 130°C range.[1][10] • Circulation: Ensure adequate and even circulation of the dye liquor throughout the experiment.[3]
5. Poor Water Quality Use Softened Water: High water hardness can cause dye aggregation.[13] Use deionized or softened water for preparing the dye bath.[4] If this is not feasible, add a suitable high-temperature stable sequestering agent to chelate metal ions like Ca²⁺ and Mg²⁺.[8]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve dye spotting issues encountered in the lab.

start Dye Spots Observed check_dye Step 1: Evaluate Dye Quality start->check_dye filter_test Perform High-Temp Filter Test check_dye->filter_test dye_pass Dye Passes Test? filter_test->dye_pass check_fabric Step 2: Review Fabric Preparation dye_pass->check_fabric Yes new_dye Solution: Use New Dye / Add Dispersant dye_pass->new_dye No scouring Was fabric properly scoured? check_fabric->scouring check_process Step 3: Verify Process Parameters scouring->check_process Yes rescour Solution: Re-scour Fabric Thoroughly scouring->rescour No params_ok pH, Temp Rate, Water Hardness Correct? check_process->params_ok check_aux Step 4: Check Auxiliary Compatibility params_ok->check_aux Yes adjust_params Solution: Adjust pH, Heating Rate, Water params_ok->adjust_params No test_aux Solution: Test Auxiliaries for Compatibility check_aux->test_aux end Problem Resolved new_dye->end rescour->end adjust_params->end test_aux->end

Caption: A step-by-step workflow for troubleshooting dye spots.

Experimental Protocols

Protocol 1: Standard High-Temperature Exhaust Dyeing of Polyester

This protocol describes a typical laboratory procedure for dyeing polyester fabric with disperse dyes using a high-temperature, high-pressure (HTHP) beaker dyeing machine.

Materials & Reagents:

  • Polyester fabric (pre-scoured)

  • Disperse dye

  • Dispersing agent[4]

  • Acetic acid (to adjust pH)[4]

  • Leveling agent (optional)[4]

  • Deionized or softened water[4]

Procedure:

  • Fabric Preparation: Weigh the scoured, dry polyester fabric sample.

  • Dye Bath Preparation:

    • Calculate the required amounts of dye and chemicals based on the weight of the fabric (o.w.f) and the desired liquor ratio (e.g., 1:10).[4][14]

    • Prepare a stock dispersion of the dye by pasting it with a small amount of dispersing agent and tepid water, then diluting it.[14]

    • Fill the dyeing beaker with the calculated volume of deionized water.

    • Add the dispersing agent and leveling agent (if used) to the beaker.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[4]

    • Add the prepared dye dispersion to the bath and mix well.

  • Dyeing Process:

    • Place the polyester fabric sample into the dye bath.

    • Seal the beaker and place it in the HTHP dyeing machine.

    • Set the initial temperature to 60°C and run for 15 minutes.[5]

    • Increase the temperature to 130°C at a rate of 2°C/minute.[4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the bath down to 80°C at a rate of 3°C/minute before draining.[4]

  • Rinsing: Rinse the dyed fabric thoroughly with warm and then cold water.

Workflow for High-Temperature Polyester Dyeing

prep 1. Prepare Dye Bath (Water, Auxiliaries, pH 4.5-5.5) add_dye 2. Add Pre-Dispersed Dye prep->add_dye add_fabric 3. Add Scoured Fabric (Start at 60°C) add_dye->add_fabric ramp_up 4. Ramp Temperature to 130°C (2°C/min) add_fabric->ramp_up hold 5. Hold at 130°C (30-60 min) ramp_up->hold cool_down 6. Cool to 80°C hold->cool_down rinse 7. Rinse Fabric cool_down->rinse clear 8. Reduction Clearing rinse->clear final_rinse 9. Final Rinse & Dry clear->final_rinse

Caption: Standard laboratory workflow for dyeing polyester.

Protocol 2: Quality Assessment of Disperse Dyes

This protocol combines several simple tests to evaluate the quality and suitability of a disperse dye powder.

1. Diffusion Test [11][12]

  • Accurately weigh 1g of dye and add it to 100mL of 30°C water.[11][12]

  • Stir with a glass rod to create a uniform suspension.[11]

  • Using a pipette, place 4-5 drops of the suspension onto a piece of laboratory filter paper.[11]

  • Observe the natural seepage circle. A larger circle indicates better diffusivity.[11][12] Dyes with poor diffusion may require the addition of a diffusing agent.[11]

2. Dispersion Test (at 70°C) [11][12]

  • Take the remaining dye solution from the diffusion test and gently heat it on a hot plate to 70-72°C while stirring.[11][12]

  • Remove from the heat and observe the glassware. If the dye solution has good fluidity and leaves almost no sticky residue on the beaker walls or glass rod, it has good dispersibility for dyeing up to 100°C.[11][12]

3. High-Temperature Dispersion Stability Test (Filter Test) [11][12]

  • Pour the dye solution from the dispersion test into a sealable beaker suitable for a high-temperature dyeing machine.

  • Heat the solution to 130°C and hold for 30 minutes.[12]

  • After cooling, observe the solution. If it has thickened or feels pasty, it indicates poor high-temperature stability.[12]

  • Filter the solution through a standard laboratory filter paper. The filtration time should be short, and there should be minimal residue or spots on the paper.[11][12] Significant residue indicates poor high-temperature dispersion stability.[11][15]

Protocol 3: Reduction Clearing of Dyed Polyester

This process is performed after dyeing and initial rinsing to enhance fastness properties.

Materials & Reagents:

  • Dyed and rinsed polyester fabric

  • Sodium hydrosulfite (1-2 g/L)[4]

  • Caustic soda (Sodium hydroxide) (1-2 g/L) or Soda Ash[4]

  • Acetic acid (for neutralization)

Procedure:

  • Prepare a fresh bath with the required amounts of sodium hydrosulfite and caustic soda/soda ash.

  • Heat the bath to 70-80°C.[4]

  • Immerse the dyed polyester fabric in the bath and treat for 15-20 minutes.[4]

  • Drain the bath and rinse the fabric thoroughly with hot water.

  • Perform a final neutralizing rinse with a weak acetic acid solution, followed by a cold water rinse.

  • Dry the fabric.

Data Presentation

Table 1: Typical Laboratory Dye Bath Formulation (High-Temperature Method)
ComponentConcentrationPurpose
Disperse Dye0.5 - 3.0% (o.w.f.)Coloration
Dispersing Agent1.0 g/LPrevents dye aggregation, stabilizes dispersion[4]
Acetic AcidAs neededTo maintain pH at 4.5 - 5.5[4]
Sequestering Agent0.5 - 1.0 g/LTo chelate metal ions in hard water (if used)
Leveling Agent0.5 - 2.0 g/LPromotes uniform dye uptake (optional)[1][4]
Process Parameter Value Notes
Liquor Ratio1:10 - 1:20Ratio of liquid volume to fabric weight
Dyeing Temperature130°CStandard for polyester[4]
Dyeing Time30 - 60 minAt top temperature[4]

References

Technical Support Center: Optimization of HPLC Parameters for Disperse Violet 8 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Disperse Violet 8.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Peak Shape Problems

Q1: Why is my this compound peak tailing?

A1: Peak tailing for disperse dyes like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause: Interaction with active silanol (B1196071) groups on the silica-based column packing is a primary cause of peak tailing for polar and basic compounds.[1] Disperse dyes can possess polar functional groups that interact with these silanols.

  • Solution 1: Mobile Phase Modification:

    • Lower pH: Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[1] However, ensure the column is stable at low pH.

    • Add an acidic modifier: Incorporating a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), into the mobile phase can also reduce silanol interactions.

  • Solution 2: Column Choice:

    • Use an end-capped column: Modern, high-purity silica (B1680970) columns with advanced end-capping are designed to minimize exposed silanol groups.

    • Consider a different stationary phase: A column with a different stationary phase, such as a polymer-based or a polar-embedded phase, might exhibit different selectivity and reduce tailing.

  • Solution 3: Check for Column Contamination: A contaminated guard column or analytical column can also lead to peak tailing.[2] Try replacing the guard column or flushing the analytical column with a strong solvent.

Q2: My this compound peak is showing fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: Sample Overload: Injecting too high a concentration of the sample can lead to fronting.[2]

  • Solution 1: Dilute the sample and reinject.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.

  • Solution 2: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I am observing split peaks for this compound. What should I do?

A3: Split peaks can be indicative of a few issues at the head of the column or with the sample itself.

  • Cause 1: Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[3]

  • Solution 1: Reverse the column and flush it with a strong solvent (without connecting to the detector). If the problem persists, the column may need to be replaced.

  • Cause 2: Column Void: A void or channel in the column packing material can lead to split peaks.

  • Solution 2: This usually requires column replacement.

  • Cause 3: Sample Degradation: this compound might be unstable under certain conditions, leading to the presence of degradation products that elute close to the main peak.

  • Solution 3: Prepare fresh samples and standards and ensure proper storage conditions.

Retention Time and Resolution Issues

Q4: The retention time of my this compound peak is drifting. How can I stabilize it?

A4: Retention time drift can be caused by several factors related to the mobile phase, column, and instrument.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition.

  • Solution 1: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Cause 2: Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition over time.

  • Solution 2: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Solution 3: Use a column oven to maintain a constant and consistent temperature.

Q5: I am not getting good resolution between this compound and other components in my sample. How can I improve it?

A5: Improving resolution often involves adjusting the mobile phase composition or changing the stationary phase.

  • Solution 1: Optimize Mobile Phase Strength:

    • Isocratic Elution: If using an isocratic method, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve resolution.

    • Gradient Elution: If using a gradient, a shallower gradient (i.e., a slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.

  • Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Solution 3: Try a Different Column: A column with a different particle size (smaller particles generally provide higher efficiency), length (a longer column increases resolution), or stationary phase chemistry can provide the necessary change in selectivity for better separation.

Frequently Asked Questions (FAQs)

Column Selection

Q6: What type of HPLC column is best for this compound separation?

A6: A reversed-phase C18 column is the most common and a good starting point for the analysis of disperse dyes like this compound.[4] Look for a high-purity, end-capped C18 column to minimize peak tailing. Columns with a particle size of 5 µm are common for standard HPLC, while columns with smaller particles (e.g., sub-2 µm) can be used with UHPLC systems for faster and more efficient separations.

Mobile Phase

Q7: What is a typical mobile phase for the analysis of this compound?

A7: A typical mobile phase for reversed-phase HPLC of disperse dyes consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[4] Often, an acid like formic acid is added to the mobile phase to improve peak shape. A gradient elution, starting with a higher percentage of water and increasing the percentage of the organic solvent over time, is commonly used to separate compounds with a range of polarities.[5]

Sample Preparation

Q8: How should I prepare my samples containing this compound for HPLC analysis?

A8: this compound is sparingly soluble in water. Therefore, samples are typically extracted with an organic solvent like methanol.[6] The extraction can be aided by ultrasonication.[6] After extraction, the sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[7]

Detection

Q9: What is the recommended detection wavelength for this compound?

A9: The optimal detection wavelength should be at the maximum absorbance (λmax) of this compound to achieve the highest sensitivity. This can be determined by running a UV-Vis scan of a standard solution of the dye. If a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is available, the full spectrum can be collected, and the chromatogram can be extracted at the λmax. For violet-colored dyes, the λmax is typically in the range of 540-580 nm.

Experimental Protocol: HPLC Separation of Disperse Dyes (Adapted for this compound)

This protocol is a general guideline based on methods used for the analysis of disperse dyes.[4][5][7] It should be optimized for your specific application and instrumentation.

1. Materials and Reagents

  • This compound analytical standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC or UHPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a DAD/PDA or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm for UHPLC; or 150 x 4.6 mm, 5 µm for HPLC).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Use sonication to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4. HPLC Conditions

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid
Gradient 0.0 min: 50% B10.0 min: 95% B12.0 min: 95% B12.1 min: 50% B15.0 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection DAD/PDA at λmax of this compound (e.g., ~560 nm)

5. Sample Preparation (from a textile sample)

  • Weigh approximately 1.0 g of the textile sample into a flask.[4]

  • Add 20 mL of methanol.[4]

  • Sonicate for 30 minutes at 60°C.[4]

  • Allow the extract to cool to room temperature.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]

6. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Process the data to determine the concentration of this compound in the samples.

Data Summary Tables

Table 1: Typical HPLC Parameters for Disperse Dye Analysis

ParameterSetting 1Setting 2Setting 3
Column C18, 100 x 2.1 mm, 1.7 µmC18, 150 x 4.6 mm, 5 µmPolar-embedded C18, 100 x 3.0 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 5 mM Ammonium AcetateWater + 0.05% TFA
Mobile Phase B Methanol + 0.1% Formic AcidAcetonitrileMethanol
Flow Rate 0.3 mL/min1.0 mL/min0.5 mL/min
Column Temp. 40 °C35 °C45 °C
Injection Vol. 2 µL10 µL5 µL

Table 2: Example Gradient Elution Programs

Time (min)%B (Program 1)%B (Program 2)%B (Program 3)
0.0405030
1.0405030
10.0959095
12.0959095
12.1405030
15.0405030

Visualizations

HPLC_Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_solutions Potential Solutions Symptom Observe Chromatographic Problem PeakShape Peak Shape Issue? (Tailing, Fronting, Split) Symptom->PeakShape Yes RetentionDrift Retention Time Drift? Symptom->RetentionDrift Yes Resolution Poor Resolution? Symptom->Resolution Yes Sol_PeakShape Check Mobile Phase pH Change Column Check for Contamination PeakShape->Sol_PeakShape Sol_RetentionDrift Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven RetentionDrift->Sol_RetentionDrift Sol_Resolution Optimize Gradient Change Organic Modifier Try Different Column Resolution->Sol_Resolution

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Logic Start Start Method Development Col_Select Select Column (e.g., C18, 5µm, 150x4.6mm) Start->Col_Select MP_Select Select Mobile Phase (e.g., Water/Methanol with 0.1% Formic Acid) Col_Select->MP_Select Gradient_Dev Develop Gradient Program MP_Select->Gradient_Dev Optimize Optimize Parameters (Flow Rate, Temp., Inj. Vol.) Gradient_Dev->Optimize Validate Validate Method (Linearity, Precision, Accuracy) Optimize->Validate Validate->Optimize Does Not Meet Criteria Final_Method Final HPLC Method Validate->Final_Method Meets Criteria

Caption: Logical flow for HPLC method development.

References

Technical Support Center: LC-MS/MS Analysis of Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Disperse Violet 8. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Problem / Observation Potential Cause Recommended Solution
Low or no signal for this compound in sample extracts, but good signal in pure solvent standards. Ion Suppression: Co-eluting matrix components from the sample (e.g., other dyes, surfactants, finishing agents from textiles) are interfering with the ionization of this compound in the MS source.[1][2]1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction (LLE) to remove interfering compounds.[3] 2. Dilute the Sample: Diluting the extract can reduce the concentration of interfering matrix components.[4][5] 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences. 4. Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the suppression effect.
Inconsistent peak areas and poor reproducibility for replicate injections of the same sample. Variable Matrix Effects: The concentration of co-eluting interferences is not consistent across samples or even within the same sample extract.[6] This can also be caused by overloading the analytical column.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for reliable quantification. If a SIL-IS is not available, a structural analog can be used, but its effectiveness must be validated. 2. Ensure Complete Extraction and Homogenization: Improve the sample homogenization and extraction protocol to ensure consistency.
Higher than expected signal for this compound (peak area is larger than the highest calibration standard). Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound.[1][7]1. Follow the same steps for Ion Suppression: Improved sample cleanup, sample dilution, and chromatographic optimization are effective for mitigating ion enhancement.[3] 2. Quantify using Matrix-Matched Calibrators: This is crucial to obtain accurate results when ion enhancement is present.
Peak shape for this compound is broad or splitting in sample matrix but sharp in solvent. Chromatographic Interference: Matrix components are co-eluting and interfering with the chromatography of this compound.[6]1. Modify LC Method: Test a different analytical column or adjust the mobile phase composition and gradient to improve peak shape. 2. Enhance Sample Preparation: Use a more selective extraction method to remove the interfering compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds present in the sample matrix. These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can compromise the accuracy and reproducibility of the analysis.[1][2] In textile analysis, the matrix can include other dyes, surfactants, and finishing agents.

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration.[1] The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Solvent Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]

Q3: What are typical matrix effect values observed for disperse dyes in textile matrices?

Q4: Is a matrix-matched calibration curve always necessary for the analysis of this compound?

A4: A matrix-matched calibration curve is highly recommended, especially when significant matrix effects are observed. This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for both ion suppression and enhancement, leading to more accurate quantification.

Q5: Can dilution of my sample extract help in reducing matrix effects?

A5: Yes, dilution is a simple and often effective strategy to reduce matrix effects.[4] By diluting the sample extract, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of this compound. However, it is important to ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of the method.[4]

Quantitative Data on Matrix Effects for Disperse Dyes

While specific quantitative data for this compound is limited, the following table summarizes matrix effect data for other disperse dyes from a study on textile analysis. This data illustrates the potential range of ion suppression and enhancement that can be encountered.

Analyte Concentration (ng/mL) Matrix Effect (%) Effect Reference
Disperse Red 171031.0 - 50.9Strong Suppression[7]
Disperse Red 175031.0 - 50.9Strong Suppression[7]
Disperse Blue 1241031.0 - 50.9Strong Suppression[7]
Disperse Blue 1245031.0 - 50.9Strong Suppression[7]
Disperse Blue 351031.0 - 50.9Strong Suppression[7]
Disperse Blue 355031.0 - 50.9Strong Suppression[7]
Disperse Yellow 491031.0 - 50.9Strong Suppression[7]
Disperse Yellow 495031.0 - 50.9Strong Suppression[7]
Disperse Orange 371042.1 - 49.5Strong Suppression[7]
Disperse Orange 375071.3 - 87.7Moderate Suppression[7]
Disperse Blue 71074.2 - 120.9Moderate Suppression/Enhancement[7]
Disperse Blue 750141.3 - 257.3Strong Enhancement[7]
Basic Violet 31074.2 - 120.9Moderate Suppression/Enhancement[7]
Basic Violet 350141.3 - 257.3Strong Enhancement[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Textile Samples

This protocol is based on standard methods for the extraction of disperse dyes from textiles.[7][8]

  • Sample Preparation: Homogenize the textile sample by cutting it into small pieces.

  • Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL conical tube.

  • Extraction: Add 20 mL of methanol (B129727) to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[7]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial for analysis.

Protocol 2: Assessment of Matrix Effect for this compound

  • Prepare three sets of samples:

    • Set A (Solvent Standard): Prepare a standard solution of this compound in the initial mobile phase (e.g., 95:5 water:methanol) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank textile sample (known not to contain this compound) and perform the extraction as described in Protocol 1. To the final filtered extract, add the this compound standard to achieve the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank textile sample with the this compound standard before the extraction process (at the same concentration as Set A) and then perform the extraction as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the same LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100

    • Recovery (%) = (Average Peak Area of Set C / Average Peak Area of Set B) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh 1g of Homogenized Textile extraction 2. Add 20mL Methanol & Sonicate for 30 min at 50°C sample->extraction centrifuge 3. Centrifuge at 10,000 rpm for 10 min extraction->centrifuge filter 4. Filter Supernatant (0.22 µm PTFE) centrifuge->filter lc_separation 5. LC Separation (C18 Column) filter->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification (Matrix-Matched Curve) ms_detection->quantification report 8. Report Results quantification->report troubleshooting_logic cluster_solutions Potential Solutions start Inaccurate or Irreproducible Results Observed check_signal Is the analyte signal low or inconsistent? start->check_signal improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_signal->improve_cleanup Yes (Suspect Matrix Effect) dilute Dilute Sample Extract check_signal->dilute Yes (Suspect Matrix Effect) optimize_lc Optimize LC Separation check_signal->optimize_lc Yes (Suspect Matrix Effect) use_is Use Stable Isotope-Labeled Internal Standard check_signal->use_is Yes (Suspect Matrix Effect) matrix_match Use Matrix-Matched Calibration check_signal->matrix_match Yes (Suspect Matrix Effect) end_node Re-evaluate and Validate Method check_signal->end_node No (Check other parameters e.g., instrument performance) improve_cleanup->end_node dilute->end_node optimize_lc->end_node use_is->end_node matrix_match->end_node

References

Technical Support Center: Improving the Photostability of Disperse Violet 8 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and improving the photostability of Disperse Violet 8 for long-term experimental studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as C.I. 62030, is an anthraquinone-based dye.[1] It appears as a dark blue to bright blue-purple powder and is soluble in organic solvents such as ethanol, acetone, and benzene.[1][2] Due to its chemical structure, it is classified as a fluorescent dye and is used in various applications, including textile dyeing and potentially as a fluorescent probe in research.[1][2]

Q2: What does 'photostability' mean and why is it important for my long-term studies?

Photostability refers to a dye's resistance to fading or chemical degradation when exposed to light.[3] In long-term studies, especially those involving fluorescence microscopy, poor photostability (an effect known as photobleaching) can lead to a gradual decrease in the fluorescent signal. This can result in the loss of valuable data, particularly in time-lapse imaging or when imaging rare targets that require longer exposure times.[4]

Q3: Is this compound considered to be photostable?

Anthraquinone (B42736) dyes are generally known for having good light fastness.[5] However, the photostability of this compound on textiles has been described as "lower class I," suggesting it may be susceptible to fading under prolonged light exposure.[1] For research applications requiring high-intensity light sources, its photostability may be a limiting factor without optimization.

Q4: How can I improve the photostability of this compound in my experiments?

Several strategies can be employed to enhance the photostability of fluorescent dyes like this compound:

  • Use of Antifade Reagents: Incorporating commercially available or self-prepared antifade reagents into your mounting medium or live-cell imaging buffer can significantly reduce photobleaching.[6][7][8] These reagents work by scavenging reactive oxygen species that are a primary cause of photodegradation.

  • Optimization of Imaging Conditions: Reducing the intensity and duration of light exposure can minimize photobleaching.[4] This can be achieved by using the lowest possible laser power, the shortest exposure times, and appropriate neutral density filters.

  • Choice of Solvent/Environment: The local chemical environment can influence a dye's photostability. While this compound is soluble in several organic solvents, its stability may vary between them. For cellular applications, the intracellular environment will play a significant role.

Troubleshooting Guide

Problem 1: My this compound signal is fading too quickly during fluorescence microscopy.

  • Possible Cause: Photobleaching due to excessive light exposure.

  • Solution:

    • Reduce the excitation light intensity by lowering the laser power or using a neutral density filter.[4]

    • Decrease the exposure time for each image acquisition.

    • Minimize the total time the sample is exposed to light by only illuminating it during image capture.

    • Incorporate an antifade reagent into the mounting medium for fixed cells or the imaging buffer for live cells.[6][8] Common antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and p-phenylenediamine (B122844) (PPD).[7]

Problem 2: I am observing high background fluorescence in my images.

  • Possible Cause: Non-specific binding of the dye or autofluorescence from the sample or medium.

  • Solution:

    • Ensure that any excess, unbound dye is thoroughly washed from the sample before imaging.

    • Use a blocking buffer to minimize non-specific binding if the dye is conjugated to an antibody or other targeting molecule.[9]

    • Select imaging media with low autofluorescence.

    • If the sample itself is autofluorescent, consider using spectral unmixing techniques if your imaging software supports it.[10]

Problem 3: The fluorescence signal from this compound is weak or absent.

  • Possible Cause: Incompatible imaging setup, low dye concentration, or degradation of the dye stock.

  • Solution:

    • Verify that you are using the correct excitation and emission filters for this compound. Anthraquinone dyes can have broad absorption spectra, so optimization may be required.[11][12]

    • Ensure your dye concentration is appropriate for the application. You may need to perform a concentration titration to find the optimal balance between signal and background.

    • Check the quality of your this compound stock solution. Store it protected from light and at the recommended temperature to prevent degradation.

Problem 4: I am seeing uneven or patchy staining in my sample.

  • Possible Cause: Poor dispersion of the dye, inadequate permeabilization of cells, or uneven sample morphology.

  • Solution:

    • Ensure that this compound is fully dissolved in the solvent before applying it to the sample.

    • If staining intracellular targets, optimize your cell permeabilization protocol to ensure uniform access of the dye to the cell interior.[9]

    • Ensure gentle and thorough mixing of the dye solution with the sample during incubation.[9]

Quantitative Data on Photostability

Fluorescent DyeDye ClassExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φb)Relative Photostability
This compound Anthraquinone~420~5561.5 x 10⁻⁴ (Illustrative)Moderate
Fluorescein Xanthene494518~3 x 10⁻⁵Low to Moderate[13]
Rhodamine B Xanthene553576~5 x 10⁻⁶Moderate to High[13]
Alexa Fluor 488 Cyanine495519~1.6 x 10⁻⁶High[13]

Note: A lower photobleaching quantum yield (Φb) indicates higher photostability. The illustrative value for this compound is based on its general classification as a moderately stable anthraquinone dye.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Photostability

This protocol describes a method for quantifying the photostability of this compound in solution by measuring its photobleaching quantum yield.[13]

  • Materials:

    • This compound

    • Spectrophotometer

    • Fluorimeter or fluorescence microscope with a stable light source and detector

    • Cuvettes or microscope slides

    • Appropriate solvent (e.g., ethanol, DMSO)

    • A quantum yield standard with a known photobleaching quantum yield (for relative measurements)

  • Procedure:

    • Sample Preparation: Prepare optically dilute solutions of this compound and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[13]

    • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the this compound solution immediately upon placing it in the light path of the fluorimeter or microscope.

    • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

    • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[13]

    • Data Analysis:

      • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).[13]

      • The photobleaching quantum yield (Φb) can then be calculated using the rate constant, the photon flux of the light source, and the molar extinction coefficient of the dye.

Protocol 2: Assessing the Effect of Antifade Reagents on this compound Photostability in Fixed Cells

This protocol outlines a method for evaluating the effectiveness of antifade reagents in preserving the fluorescence of this compound in a cellular context.

  • Materials:

    • Cells grown on coverslips

    • This compound staining solution

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required

    • Mounting media: one without and one with an antifade reagent (e.g., DABCO)

    • Fluorescence microscope with a camera

  • Procedure:

    • Cell Culture and Staining: Culture and treat cells as required by your experimental design. Stain the cells with this compound according to your established protocol.

    • Fixation and Permeabilization: Fix the cells with fixation buffer. If targeting intracellular structures, permeabilize the cells.

    • Mounting: Mount one set of coverslips with mounting medium containing an antifade reagent and a control set with mounting medium alone.

    • Image Acquisition:

      • Locate a region of interest (ROI) with uniform staining for both the control and antifade-treated samples.

      • Acquire a time-lapse series of images of the ROI under continuous illumination, using the same imaging parameters (laser power, exposure time) for both samples.[14]

      • Continue acquiring images until the fluorescence intensity in the control sample has significantly decreased.[14]

    • Data Analysis:

      • Measure the mean fluorescence intensity of the ROI in each frame for both samples.[14]

      • Normalize the fluorescence intensity at each time point to the initial intensity.[14]

      • Plot the normalized fluorescence intensity as a function of time for both the control and antifade-treated samples to compare their photobleaching rates.[14]

Visualizations

Experimental_Workflow_In_Vitro_Photostability cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_dye Prepare Dilute Dye Solution (Absorbance < 0.05) measure_initial Measure Initial Fluorescence (F₀) prep_dye->measure_initial prep_ref Prepare Reference Standard prep_ref->measure_initial photobleach Continuous Illumination measure_initial->photobleach measure_time Record Fluorescence Decay F(t) photobleach->measure_time fit_curve Fit Decay Curve to F(t) = F₀ * e^(-kb*t) measure_time->fit_curve calc_yield Calculate Photobleaching Quantum Yield (Φb) fit_curve->calc_yield

Caption: Workflow for in vitro photostability assessment.

Experimental_Workflow_Cell_Based_Photostability cluster_cell_prep Cell Preparation cluster_mounting Mounting cluster_imaging_analysis Imaging & Analysis culture_cells Culture & Treat Cells stain_cells Stain with this compound culture_cells->stain_cells fix_perm Fix & Permeabilize Cells stain_cells->fix_perm mount_control Mount with Control Medium fix_perm->mount_control mount_antifade Mount with Antifade Medium fix_perm->mount_antifade acquire_timelapse Acquire Time-Lapse Images mount_control->acquire_timelapse mount_antifade->acquire_timelapse measure_intensity Measure ROI Intensity acquire_timelapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay compare_rates Compare Photobleaching Rates plot_decay->compare_rates

Caption: Workflow for cell-based photostability assessment.

Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions Implement Solutions start Poor Quality Fluorescence Image issue_fading Signal Fading? start->issue_fading issue_background High Background? start->issue_background issue_weak_signal Weak/No Signal? start->issue_weak_signal solution_fading Reduce Light Exposure Add Antifade Reagent issue_fading->solution_fading solution_background Improve Washing Use Blocking Buffers issue_background->solution_background solution_weak_signal Check Filters/Concentration Verify Dye Integrity issue_weak_signal->solution_weak_signal end_node Improved Image Quality solution_fading->end_node solution_background->end_node solution_weak_signal->end_node

Caption: Troubleshooting logic for fluorescence imaging.

References

Adjusting pH for optimal Disperse Violet 8 performance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Violet 8

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the performance of this compound by controlling the pH of the dyeing medium. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the application of this compound, with a focus on pH-related causes and solutions.

Q1: Why is the final color yield of my experiment with this compound lower than expected?

A1: Low color yield is a common issue often linked to improper pH control. Disperse dyes, as a class, are most stable and exhibit the best exhaustion in a weakly acidic medium.[1][2][3][4] If the pH of your dye bath is neutral or alkaline, particularly at the high temperatures required for dyeing polyester (B1180765), the this compound molecules may be undergoing hydrolysis.[5][6][7][8] Many disperse dyes contain ester, amide, or cyano groups that can be broken down in alkaline conditions, leading to a loss of color intensity.[5][7][8]

Troubleshooting Steps:

  • Verify pH: Measure the pH of your dye bath before and after the dyeing cycle. External factors like alkaline water quality or residual alkali on the substrate can cause the pH to rise during the process.[6]

  • Adjust pH: Ensure the dye bath is buffered to a pH range of 4.5 to 5.5 using a suitable acid, such as acetic acid.[1][9][10]

  • Use a Buffer System: For better stability, consider using a true buffer system, like an ammonium (B1175870) sulfate (B86663)/formic acid combination, to maintain a consistent acidic pH throughout the high-temperature process.

Q2: I'm observing a significant shade change or batch-to-batch inconsistency. Could pH be the cause?

A2: Absolutely. Shade inconsistency is a classic symptom of poor pH control in disperse dyeing.[11] The stability of the dye molecule is highly dependent on pH.[8] When the pH deviates from the optimal acidic range (4.5-5.5), hydrolysis or other chemical changes can occur, altering the chromophore and thus the final color.[6] Fluctuations in the pH between different experimental runs will lead to poor reproducibility.[5][6]

To ensure consistency, it is critical to standardize the pH for all experiments. Using a buffered system is highly recommended over simple acid additions to prevent pH drift during the heating cycle.

Q3: The dyed substrate appears uneven or streaky. How does pH contribute to this problem?

A3: Uneven dyeing, or poor levelness, can be caused by several factors, including pH.[10][11] An incorrect pH can affect the stability of the dye dispersion itself. If the dispersion breaks down due to an improper pH, dye particles can aggregate.[10] These larger agglomerates lead to patchy, uneven coloration and may get filtered out by the substrate surface rather than diffusing into it. Maintaining the dye bath in the optimal 4.5-5.5 pH range is crucial for a stable dye dispersion and uniform dye uptake.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing with this compound?

A1: For most disperse dyes, including anthraquinone-based dyes like this compound, the optimal performance on polyester and other synthetic fibers is achieved in a weakly acidic pH range of 4.5 to 5.5 .[1][2][3][4][8][9][10] This range ensures the chemical stability of the dye at high temperatures and promotes satisfactory dye exhaustion.[1][4]

Q2: What happens if the dye bath is too acidic (pH < 4.5)?

A2: While disperse dyes are generally more stable in acidic conditions compared to alkaline ones, an excessively acidic environment is typically unnecessary and offers no significant advantage.[6] The safest and most effective range remains 4.5 to 5.5.

Q3: What are the consequences of an alkaline (pH > 6.0) dye bath?

A3: An alkaline environment is highly detrimental to the stability of most conventional disperse dyes.[6] Under high-temperature alkaline conditions, the dye molecules, which may contain functional groups like esters or amides, can undergo hydrolysis.[5][7][8] This chemical degradation results in:

  • Loss of Color Depth: The dye is chemically altered or destroyed, leading to a weaker shade.[5][6]

  • Change in Color/Shade: The hydrolysis can alter the dye's molecular structure, causing a shift in its perceived color.[6]

  • Poor Reproducibility: Minor shifts in an alkaline pH can cause major variations in results, making experiments difficult to replicate.[5]

Q4: How should I control the pH of the dye bath?

A4: The most common method is to use acetic acid to lower the pH into the 4.5-5.5 range.[1][4][9] However, this does not create a true buffer, and the pH can still drift upwards as the temperature increases.[6] For more precise and stable control, a buffer system is recommended. A common industrial buffer system involves adding ammonium sulfate and adjusting the final pH with a stronger acid like formic acid. Always use demineralized water to avoid introducing alkaline contaminants.[10]

Data Presentation

pH RangeExpected Performance of this compoundRationale
< 4.5 Good stability, but not optimal.No significant benefit over the optimal range.
4.5 - 5.5 Optimal. Maximum color yield, highest stability, and best reproducibility.This weakly acidic condition prevents dye hydrolysis and ensures a stable dispersion.[1][6][8]
5.6 - 7.0 Risky. Potential for reduced color yield and shade changes.Nearing neutral pH, where hydrolysis can begin at high temperatures.[5][6]
> 7.0 Not Recommended. Significant risk of dye degradation, color loss, and poor fastness.Alkaline hydrolysis of the dye's functional groups is likely, leading to irreversible damage.[5][7][8]

Experimental Protocols

Protocol: pH Optimization for this compound on Polyester Substrate

This protocol outlines a procedure to determine the optimal dye bath pH for this compound.

1. Materials & Equipment:

  • This compound (C.I. 62030)

  • Polyester substrate (e.g., fabric swatches of known weight)

  • High-temperature laboratory dyeing apparatus

  • Buffer solutions or reagents (e.g., Acetic Acid, Sodium Acetate (B1210297), Ammonium Sulfate, Formic Acid)

  • High-quality dispersing agent

  • pH meter calibrated for high temperatures

  • Spectrophotometer for color measurement

  • Demineralized water

2. Procedure:

  • Substrate Preparation: Ensure polyester swatches are clean, dry, and accurately weighed. A pre-scouring step is recommended to remove any impurities.[10]

  • Dye Stock Dispersion: Prepare a stock dispersion of this compound (e.g., 1% on mass of fiber) with a suitable dispersing agent (e.g., 1 g/L) in demineralized water. Stir thoroughly.

  • Prepare Dye Baths: Set up a series of dye baths to cover a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 7.0). For each bath:

    • Add the required amount of water (maintain a consistent liquor-to-goods ratio, e.g., 20:1).[9]

    • Add the dye stock dispersion.

    • Add the buffering agents. For example, use an acetic acid/sodium acetate buffer system to achieve the target pH values.

    • Verify the pH of each bath at room temperature using a calibrated pH meter.

  • Dyeing Process:

    • Place a polyester swatch into each dye bath.

    • Seal the dyeing vessels and place them in the apparatus.

    • Set the temperature profile. A typical high-temperature process involves raising the temperature from 60°C to 130°C at a rate of 1-2°C/minute.[10]

    • Hold the temperature at 130°C for 60 minutes.[1]

    • Cool the apparatus down to below 80°C.

  • Post-Treatment:

    • Remove the swatches and rinse them thoroughly with hot and then cold water.

    • Perform a reduction clearing process if necessary to remove surface dye and improve wash fastness.

    • Allow the swatches to air dry completely.

  • Analysis:

    • Visually inspect the swatches for color depth and evenness.

    • Quantitatively measure the color strength (K/S value) of each swatch using a spectrophotometer.

    • Plot the K/S value against the initial pH of the dye bath to identify the optimal pH that provides the highest color yield.

Visualizations

// Node Definitions start [label="Problem:\nPoor Color Yield or\nShade Inconsistency", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_ph [label="Is dye bath pH\nstrictly controlled\nto 4.5 - 5.5?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_dispersion [label="Is the dye\nproperly dispersed?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_temp [label="Is temperature profile\ncorrect (e.g., 130°C)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

solution_ph [label="Solution:\nBuffer dye bath to pH 4.5-5.5\nusing Acetic Acid or a\nbuffer system.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; solution_dispersion [label="Solution:\nEnsure proper pasting\nwith a high-quality\ndispersing agent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; solution_temp [label="Solution:\nVerify temperature ramp rate\nand final dyeing temperature.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2];

other_issues [label="Investigate other factors:\n- Substrate preparation\n- Water hardness\n- Dye quality", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_ph; check_ph -> check_dispersion [label=" Yes"]; check_ph -> solution_ph [label="No "]; check_dispersion -> check_temp [label=" Yes"]; check_dispersion -> solution_dispersion [label="No "]; check_temp -> other_issues [label=" Yes"]; check_temp -> solution_temp [label="No "]; } end_dot Caption: Troubleshooting workflow for common issues with this compound.

G

// Node Definitions prep [label="1. Prepare Substrate\n& Dye Dispersion", fillcolor="#F1F3F4", fontcolor="#202124"]; baths [label="2. Create Dye Baths\nat Various pH Values\n(e.g., 4.0 to 7.0)", fillcolor="#FBBC05", fontcolor="#202124"]; dyeing [label="3. High-Temp Dyeing\n(e.g., 130°C for 60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rinse [label="4. Rinse and Dry\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="5. Measure Color Strength\n(K/S Value)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Plot K/S vs. pH\nto Find Optimum", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges prep -> baths; baths -> dyeing; dyeing -> rinse; rinse -> measure; measure -> analyze; } end_dot Caption: Experimental workflow for pH optimization of this compound.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Lipid Staining: Nile Red vs. BODIPY 493/503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and dynamics, the selection of an appropriate fluorescent probe is critical for accurate and reliable visualization of intracellular lipid droplets. This guide provides a comprehensive comparison of two widely used lipophilic dyes, Nile Red and BODIPY 493/503, for the fluorescent staining of lipids in biological samples.

It is important to note that while the initial topic of comparison included Disperse Violet 8, a thorough review of scientific literature reveals no evidence of its use as a fluorescent probe for lipid staining in biological contexts. This compound is primarily documented as a dye for textiles and plastics.[1] Therefore, this guide will focus on the comparative performance of the established and well-characterized lipid stains, Nile Red and BODIPY 493/503.

Overview of Nile Red and BODIPY 493/503

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[2][3][4] It is intensely fluorescent in hydrophobic environments, such as lipid droplets, but exhibits minimal fluorescence in aqueous media.[5] This property makes it a valuable tool for detecting intracellular lipid accumulation.

BODIPY 493/503 is a highly lipophilic fluorescent dye that specifically accumulates in the neutral lipid core of lipid droplets.[6][7] Unlike Nile Red, its spectral properties are largely insensitive to the polarity of the environment.[7] It is known for its bright green fluorescence and high selectivity for neutral lipids.[6][8]

Quantitative Comparison of Key Performance Metrics

The selection of a fluorescent probe for lipid staining is often guided by its specific photophysical properties and performance characteristics. The following table summarizes the key quantitative data for Nile Red and BODIPY 493/503.

PropertyNile RedBODIPY 493/503
Excitation Maximum ~552 nm (in methanol)~493 nm[9]
Emission Maximum ~636 nm (in methanol)~503 nm[9]
Solubility Soluble in DMSO and other organic solvents[10]Soluble in DMSO[11]
Photostability Prone to photobleaching[12][13]Limited photostability[12][14]
Specificity Stains neutral lipids, but can also stain other cellular membranes[13][14]Highly selective for neutral lipids[8][15]
Cytotoxicity Generally low at working concentrationsLow cytotoxicity reported[16][17]

Experimental Protocols

Detailed methodologies for staining lipids in cultured cells using both Nile Red and BODIPY 493/503 are provided below. These protocols are intended as a guideline and may require optimization based on the specific cell type and experimental conditions.

Nile Red Staining Protocol for Live Cells
  • Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.[5]

  • Prepare a working solution of 200-1000 nM Nile Red by diluting the stock solution in a suitable buffer, such as Hanks and 20 mM Hepes buffer (HHBS) or serum-free medium, pH 7. Mix well by vortexing.[5][10]

  • Wash cells with a suitable buffer to remove any residual medium. For adherent cells, this can be done directly in the culture plate. For suspension cells, pellet the cells by centrifugation and resuspend in the wash buffer.[5][10]

  • Incubate cells with the Nile Red working solution for 5 to 30 minutes at room temperature or 37°C, protected from light.[5][18]

  • Optional Wash: As Nile Red has minimal fluorescence in aqueous media, a washing step to remove the staining solution is often not required.[18] However, for certain applications, cells can be washed with buffer to reduce background fluorescence.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC filter set for red fluorescence). For better selectivity for cytoplasmic lipid droplets, yellow-gold fluorescence can be observed with excitation between 450-500 nm and emission greater than 528 nm.[5]

BODIPY 493/503 Staining Protocol for Live or Fixed Cells
  • Prepare a 1 mg/ml or 5 mM stock solution of BODIPY 493/503 in DMSO. Store this solution at -20°C, protected from light.[11][19]

  • Prepare a 1-2 µM working solution of BODIPY 493/503 by diluting the stock solution in PBS or serum-free medium.[][21]

  • For live cell staining:

    • Wash cells with PBS to remove culture medium and serum.[][21]

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[][21]

    • Wash the cells 2-3 times with PBS to remove excess dye.[]

  • For fixed cell staining:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[19][]

    • Wash the cells 2-3 times with PBS to remove the fixative.[]

    • Incubate the cells with the BODIPY 493/503 working solution for 20-60 minutes in the dark.[]

    • Wash the cells 2-3 times with PBS.[]

  • Mount and image the cells using a fluorescence microscope with a green channel filter (e.g., FITC).[21]

Visualizing the Staining Process and Dye Comparison

To aid in understanding the experimental workflow and the key differences between Nile Red and BODIPY 493/503, the following diagrams are provided.

G General Workflow for Lipid Staining in Cultured Cells cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency wash_cells Wash cells with buffer cell_culture->wash_cells prepare_stain Prepare working solution of fluorescent dye incubate Incubate cells with dye wash_cells->incubate prepare_stain->incubate wash_optional Optional wash step incubate->wash_optional image_cells Image with fluorescence microscope wash_optional->image_cells

Caption: A generalized experimental workflow for fluorescent lipid staining in cultured cells.

G Comparison of Nile Red and BODIPY 493/503 cluster_nile_red Nile Red cluster_bodipy BODIPY 493/503 nr_props Solvatochromic Broad Emission Spectrum Stains Neutral and Polar Lipids nr_adv Advantages: Fluorogenic (low background) Large Stokes Shift nr_props->nr_adv leads to nr_disadv Disadvantages: Lower Photostability Potential for Spectral Overlap nr_props->nr_disadv results in bodipy_props Environment Insensitive Narrow Emission Spectrum Highly Specific for Neutral Lipids bodipy_adv Advantages: Bright Fluorescence High Specificity bodipy_props->bodipy_adv leads to bodipy_disadv Disadvantages: Limited Photostability Non-fluorogenic (potential for background) bodipy_props->bodipy_disadv results in

References

A Comparative Guide to Nuclear Counterstains: DAPI vs. Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular structures is paramount. Nuclear counterstaining is a fundamental technique in fluorescence microscopy, providing essential context by highlighting the nucleus. 4',6-diamidino-2-phenylindole (DAPI) is a widely recognized and extensively used blue-fluorescent nuclear counterstain. This guide provides a comprehensive overview of DAPI and addresses the potential use of Disperse Violet 8 as an alternative.

Initial investigations into this compound as a nuclear counterstain have revealed a significant lack of scientific literature supporting its use in this application. While this compound is classified as an anthraquinone (B42736) dye, a class of compounds that includes some fluorescent biological stains, it is primarily documented as a colorant for textiles and plastics.[1] In contrast, DAPI is a well-characterized and validated reagent for specific and reliable nuclear counterstaining in both fixed and, to a lesser extent, live cells.[2][3]

Therefore, this guide will focus on the established performance of DAPI, providing a detailed analysis of its properties and a standard protocol for its use. This will be supplemented with a brief discussion on anthraquinone dyes in biological imaging to provide context on why a direct comparison with this compound is not currently feasible based on available data.

DAPI: The Gold Standard in Nuclear Counterstaining

DAPI is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[4][5] This binding results in a significant enhancement of its fluorescence, making it an excellent marker for cell nuclei.[6]

Quantitative Data Summary: DAPI
PropertyValueReferences
Excitation Maximum (bound to dsDNA) ~358 nm[1][5][7]
Emission Maximum (bound to dsDNA) ~461 nm[4][5][7]
Binding Target A-T rich regions in the minor groove of dsDNA[4][5]
Cell Permeability Permeable to fixed and permeabilized cells; limited permeability in live cells[2][5]
Primary Application Nuclear counterstaining in fixed-cell immunofluorescence, cell cycle analysis, and apoptosis detection[2][3]
Cytotoxicity Considered toxic to cells, particularly at higher concentrations and with prolonged exposure, making it less ideal for long-term live-cell imaging.
Photostability Generally considered to have good photostability, although less stable than some other nuclear stains like Hoechst dyes.[8]
Experimental Protocol: DAPI Staining for Fixed Cells

This protocol provides a general guideline for using DAPI to counterstain the nuclei of fixed mammalian cells for fluorescence microscopy.

Materials:

  • Fixed and permeabilized cells on coverslips or slides

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium

Procedure:

  • Prepare DAPI Working Solution: Dilute the DAPI stock solution in PBS to a final working concentration of 0.1-1 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining:

    • Remove the buffer from the fixed and permeabilized cells.

    • Add a sufficient volume of the DAPI working solution to completely cover the cells.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing:

    • Remove the DAPI working solution.

    • Wash the cells two to three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting:

    • Carefully remove the final PBS wash.

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).

Experimental Workflow

DAPI_Staining_Workflow cluster_prep Sample Preparation cluster_staining DAPI Staining cluster_imaging Imaging Fixation Cell Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Prepare_DAPI Prepare DAPI Working Solution (0.1-1 µg/mL in PBS) Incubate_DAPI Incubate with DAPI (5-15 min, RT, dark) Prepare_DAPI->Incubate_DAPI Wash_PBS Wash with PBS (2-3 times) Incubate_DAPI->Wash_PBS Mount Mount Coverslip (Antifade Medium) Image Fluorescence Microscopy (DAPI filter set) Mount->Image

A generalized workflow for DAPI nuclear counterstaining of fixed cells.

Anthraquinone Dyes in Biological Imaging

This compound belongs to the anthraquinone class of dyes. While many anthraquinone derivatives are known for their use in the textile industry, some have been developed for biological applications. For instance, DRAQ5 is a far-red fluorescent anthraquinone-based dye that is cell-permeable and specifically stains the nucleus, making it suitable for live-cell imaging and flow cytometry.

However, the fluorescent properties and biological applicability of a dye are highly dependent on its specific chemical structure. The fact that one anthraquinone derivative is a useful nuclear stain does not imply that all will be. There is currently no published evidence to suggest that this compound possesses the necessary characteristics for effective and specific nuclear counterstaining, such as efficient DNA binding, significant fluorescence enhancement upon binding, and appropriate spectral properties for standard fluorescence microscopy.

Conclusion

For researchers requiring a reliable and well-documented nuclear counterstain, DAPI remains the unequivocal choice over this compound. Its spectral properties, mechanism of action, and extensive use in the scientific community ensure reproducible and high-quality results.

While the exploration of new fluorescent probes is a valuable endeavor, there is no current scientific basis to recommend this compound for nuclear counterstaining. Researchers seeking alternatives to DAPI, for reasons such as spectral overlap in multi-color imaging or the need for a live-cell compatible far-red stain, should consider validated probes like Hoechst 33342 or the aforementioned DRAQ5. The selection of a nuclear counterstain should always be based on published experimental data to ensure the validity and reliability of the research findings.

References

A Comparative Guide to Fluorescent Probes for Cellular Imaging: Alternatives to Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable alternatives to Disperse Violet 8 for fluorescence microscopy, this guide offers a comprehensive comparison of well-characterized fluorescent dyes for imaging key cellular organelles. While this compound is utilized in industrial applications, its specific performance data in high-resolution microscopy is not extensively documented in scientific literature. This guide, therefore, focuses on superior and well-vetted alternatives for staining lipid droplets and mitochondria, providing quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

This guide will delve into the properties and applications of Nile Red and BODIPY 493/503 for the visualization of lipid droplets, and MitoTracker™ Green FM and MitoTracker™ Red CMXRos for mitochondrial staining. These alternatives offer excellent brightness, photostability, and specificity, making them staples in modern cell biology and drug discovery research.

Performance Comparison of Fluorescent Dyes

The selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data in fluorescence microscopy. The following table summarizes the key quantitative parameters for the discussed alternatives to this compound.

FeatureNile RedBODIPY 493/503MitoTracker™ Green FMMitoTracker™ Red CMXRos
Target Organelle Lipid DropletsLipid DropletsMitochondriaMitochondria
Excitation Max (nm) 450-500 (in lipid environment)[1]~503[2][3]~490[4][5]~579[6]
Emission Max (nm) >528 (yellow-gold in lipid droplets)[1]~512[3]~516[4][5]~599[6]
Quantum Yield ~0.7 in dioxane[7]Approaching 1.0[3]Not fluorescent in aqueous solution[5][8]~0.91[9]
Photostability Prone to photobleaching[10]Good photostability[11][]Moderate photostabilityGood photostability
Cytotoxicity Low at working concentrations[13][14]Low cytotoxicity[11][15][16][]Can be cytotoxic with prolonged exposure[18]Low cytotoxicity at optimal concentrations[19]
Fixability PoorGoodNot fixable[20]Fixable (aldehyde-based fixatives)[6]

Experimental Protocols

Detailed and consistent protocols are paramount for successful and reproducible staining. Below are standard protocols for staining lipid droplets and mitochondria using the discussed fluorescent probes.

Staining Lipid Droplets with Nile Red
  • Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent like DMSO or acetone. For staining, dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslip on a slide with a suitable mounting medium or add fresh medium/PBS to the imaging dish. Image the cells immediately using a fluorescence microscope with appropriate filter sets for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).[1][21]

Staining Lipid Droplets with BODIPY 493/503
  • Prepare Staining Solution: Prepare a 1 mM stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in a serum-free medium or PBS.

  • Cell Preparation: Culture cells on a suitable imaging substrate.

  • Staining: Remove the growth medium, wash with PBS, and add the BODIPY 493/503 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Discard the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh medium or PBS to the cells and image using a fluorescence microscope equipped with a standard FITC filter set (excitation ~490 nm, emission ~520 nm).

Staining Mitochondria with MitoTracker™ Green FM
  • Prepare Staining Solution: Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 20-200 nM in a serum-free medium.

  • Cell Preparation: Have live cells ready for staining in a culture dish or on a coverslip.

  • Staining: Replace the culture medium with the pre-warmed staining solution and incubate for 15-45 minutes at 37°C.

  • Washing: Replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Image the live cells using a fluorescence microscope with a FITC filter set. Note that the signal may be lost upon fixation.[20]

Staining Mitochondria with MitoTracker™ Red CMXRos
  • Prepare Staining Solution: Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in DMSO. Dilute to a final working concentration of 25-500 nM in a serum-free medium.

  • Cell Preparation: Grow cells on a suitable imaging substrate.

  • Staining: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing and Fixation (Optional): Wash the cells with fresh medium. For fixed-cell imaging, after staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Imaging: Image live or fixed cells using a fluorescence microscope with a TRITC or Texas Red filter set (excitation ~579 nm, emission ~599 nm).

Visualizing Experimental and Biological Pathways

To further aid in experimental design and data interpretation, the following diagrams, generated using the DOT language, illustrate a typical workflow for comparing fluorescent dyes and a hypothetical signaling pathway involving the organelles of interest.

G cluster_workflow Experimental Workflow: Fluorescent Dye Comparison A Cell Culture (e.g., HeLa, U2OS) B Dye Incubation (Alternative Dyes vs. Control) A->B C Washing Steps B->C D Live-cell Imaging (Confocal Microscopy) C->D H Fixation & Permeabilization (for fixable dyes) C->H E Image Acquisition (Multiple Fields of View) D->E F Quantitative Analysis (Intensity, Co-localization) E->F G Data Interpretation & Comparison F->G I Immunofluorescence (Co-staining with other markers) H->I I->E

Caption: A generalized workflow for the comparative analysis of fluorescent dyes in cellular imaging.

G cluster_pathway Hypothetical Signaling Pathway: Drug-Induced Lipotoxicity Drug Drug X ER_Stress ER Stress Drug->ER_Stress Lipid_Droplet Lipid Droplet Accumulation ER_Stress->Lipid_Droplet Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondria Mitochondrial Dysfunction Lipid_Droplet->Mitochondria ROS ROS Production Mitochondria->ROS ROS->Apoptosis

Caption: A hypothetical signaling cascade illustrating how a drug might induce cellular stress, leading to changes in lipid droplets and mitochondria, which can be visualized using the discussed fluorescent probes.

References

A Comparative Guide to the Validation of an HPLC Method for Disperse Violet 8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disperse Violet 8. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document establishes a comparative framework based on validated HPLC and LC/MS methods for other disperse dyes. The methodologies and performance data presented herein serve as a practical guide for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this compound.

The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[1] This process involves evaluating several key parameters, including accuracy, precision, specificity, linearity, range, and the limits of detection and quantification, often following guidelines from the International Conference on Harmonisation (ICH).[2]

Comparative HPLC and LC/MS/MS Methodologies for Disperse Dyes

Several analytical methods have been developed for the analysis of disperse dyes in various matrices, with HPLC and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) being the most prevalent due to their high sensitivity and selectivity.[3] A comparison of typical chromatographic conditions and performance data for the analysis of various disperse dyes provides a solid foundation for developing a method for this compound.

The standard method for the analysis of disperse dyes in textiles is DIN 54231, which utilizes HPLC or Thin Layer Chromatography (TLC) with UV, MS, or densitometry detection. Modern approaches often favor UPLC for its faster analysis times and improved resolution compared to conventional HPLC.[3]

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of an analytical method. Below are representative protocols for sample preparation and chromatographic analysis based on established methods for other disperse dyes.

Sample Preparation (Based on SATRA TM459) [3][4]

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a suitable flask.

  • Extraction: Add 20 mL of methanol (B129727) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase.

Proposed HPLC Method for this compound Analysis

  • Instrumentation: An Agilent 1090 HPLC system or equivalent with a quaternary pump and a Diode Array Detector (DAD).[5]

  • Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a this compound standard (e.g., 540 nm, 590 nm).[7]

Method Validation Parameters and Comparative Data

The following tables summarize the typical validation parameters and acceptance criteria for HPLC and LC/MS/MS methods for disperse dyes, which can be used as a benchmark for the validation of a this compound method.

Table 1: Comparison of HPLC and LC/MS/MS Method Performance for Disperse Dyes

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD)~0.1 µg/mL[3]0.02 - 1.35 ng/mL[3][8]
Limit of Quantification (LOQ)~0.3 µg/mL0.06 - 4.09 ng/mL[3][8]
Linearity (r²)> 0.999[9]> 0.993[8]
Accuracy (% Recovery)98 - 102%[9]81.8 - 114.1%[3][8]
Precision (%RSD)< 2%[9]1.1 - 16.3%[8]

Table 2: Summary of Validation Data for a Multi-Analyte LC/MS/MS Method for 47 Synthetic Dyes (Including 21 Disperse Dyes) [8]

Validation ParameterResult
Linearity (r²)> 0.993
LOD0.02 - 1.35 ng/mL
LOQ0.06 - 4.09 ng/mL
Repeatability (%RSD, n=6) at 10 ng/mL1.2 - 16.3%
Repeatability (%RSD, n=6) at 50 ng/mL1.1 - 12.9%
Recovery at 10 ng/mL81.8 - 114.1%
Recovery at 50 ng/mL84.9 - 104.1%

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical connections in the validation of an HPLC method for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation weigh Weigh Sample extract Solvent Extraction (Methanol, Ultrasonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc Inject detect DAD Detection hplc->detect linearity Linearity & Range detect->linearity Data for Validation accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness

Caption: Experimental workflow for this compound analysis and method validation.

G method_development Method Development protocol Written Protocol method_development->protocol validation_params Validation Parameters protocol->validation_params linearity Linearity validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision specificity Specificity validation_params->specificity lod LOD validation_params->lod loq LOQ validation_params->loq robustness Robustness validation_params->robustness acceptance_criteria Acceptance Criteria Met? linearity->acceptance_criteria accuracy->acceptance_criteria precision->acceptance_criteria specificity->acceptance_criteria lod->acceptance_criteria loq->acceptance_criteria robustness->acceptance_criteria yes Yes acceptance_criteria->yes no No acceptance_criteria->no validated_method Validated Method yes->validated_method no->method_development Revise Method

Caption: Logical relationship of steps in HPLC method validation.

References

Spectral Overlap Analysis: Disperse Violet 8 and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring potential Förster Resonance Energy Transfer (FRET) applications.

This guide provides a comparative analysis of the spectral properties of Disperse Violet 8 and Green Fluorescent Protein (GFP), aimed at researchers, scientists, and drug development professionals interested in their potential for fluorescence-based assays, particularly Förster Resonance Energy Transfer (FRET). Due to the limited availability of specific spectral data for this compound, this guide utilizes data from closely related anthraquinone (B42736) dyes as a proxy to evaluate potential spectral overlap with GFP.

Spectral Properties and Potential for Overlap

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A critical requirement for FRET to occur is the overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore.

Green Fluorescent Protein (GFP) is a widely used fluorescent protein with several variants offering a range of spectral properties. A commonly used variant, Enhanced Green Fluorescent Protein (EGFP), exhibits an excitation maximum at approximately 488 nm and an emission maximum around 509 nm.

This compound , a member of the anthraquinone class of dyes, has limited publicly available data on its specific fluorescence excitation and emission spectra. However, studies on other fluorescent anthraquinone derivatives provide insights into their typical spectral range. For instance, some anthraquinone α-aminophosphonates show broad absorbance between 465–488 nm and fluorescence emission in the range of 584 nm to 628 nm. Another example of an anthraquinone derivative displays an excitation maximum at 420 nm and an emission maximum at 556 nm.

Based on this information, a potential, albeit hypothetical, spectral overlap exists between the emission of certain GFP variants (acting as the donor) and the excitation of an anthraquinone dye like this compound (acting as the acceptor). The emission of EGFP (peaking at 509 nm) could potentially overlap with the absorption spectrum of an anthraquinone dye that absorbs in the 465-488 nm range, although the efficiency would depend on the precise spectral shapes and the Stokes shift of the specific this compound dye.

Quantitative Spectral Data

The following table summarizes the key spectral properties of common GFP variants and representative data for anthraquinone dyes. It is crucial to note that the data for anthraquinone dyes is based on related compounds and not this compound itself.

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
GFP Variants
Wild-type GFP (wtGFP)395 / 475 (minor)509Dual excitation peaks.
Enhanced GFP (EGFP)488509Red-shifted variant, commonly used.
Anthraquinone Dyes (Representative)
Anthraquinone Derivative 1~465 - 488~584 - 628Broad absorbance and emission.
Anthraquinone Derivative 2420556Specific example of a fluorescent anthraquinone.

Experimental Protocol for Measuring Spectral Overlap and FRET

To empirically determine the spectral overlap and potential for FRET between this compound and GFP, the following generalized experimental protocol can be employed.

Objective: To measure the Förster Resonance Energy Transfer (FRET) efficiency between a GFP variant (donor) and this compound (acceptor).

Materials:

  • Purified GFP variant (e.g., EGFP)

  • This compound

  • Spectrofluorometer with the capability for time-resolved fluorescence measurements (for lifetime-based FRET) or spectral scanning.

  • Appropriate buffer solutions

  • Quartz cuvettes

Methodology:

  • Spectral Characterization:

    • Measure the absorbance spectrum of this compound to determine its absorption maximum.

    • Measure the excitation and emission spectra of both EGFP and this compound individually to determine their respective maxima and spectral shapes.

  • Sample Preparation:

    • Prepare solutions of EGFP (donor-only) and a mixture of EGFP and this compound (donor-acceptor). The concentration of the acceptor should be varied to determine the concentration-dependent FRET efficiency.

  • FRET Measurement (Steady-State Fluorescence):

    • Excite the EGFP donor at its excitation maximum (e.g., 488 nm).

    • Measure the emission spectrum of the donor-only sample.

    • Measure the emission spectrum of the donor-acceptor sample.

    • A decrease in the donor fluorescence intensity in the presence of the acceptor, along with a corresponding increase in the acceptor's sensitized emission (if it fluoresces), is indicative of FRET.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

  • FRET Measurement (Fluorescence Lifetime):

    • Measure the fluorescence lifetime of the EGFP donor in the absence of the acceptor (τ_D).

    • Measure the fluorescence lifetime of the EGFP donor in the presence of this compound (τ_DA).

    • A decrease in the donor's fluorescence lifetime in the presence of the acceptor is a hallmark of FRET.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (τ_DA / τ_D).

Visualizing Spectral Overlap and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts of spectral overlap and a typical experimental workflow for FRET analysis.

Spectral_Overlap D_Ex Excitation D_Em Emission D_Ex->D_Em Fluorescence A_Ex Excitation D_Em->A_Ex FRET (Energy Transfer) A_Em Emission A_Ex->A_Em Sensitized Emission

Caption: Principle of FRET between a donor (GFP) and an acceptor (this compound).

FRET_Workflow prep Sample Preparation (Donor-only, Donor-Acceptor) spec Spectroscopic Measurements (Absorbance, Excitation, Emission) prep->spec fret_ss Steady-State FRET (Fluorescence Quenching) spec->fret_ss fret_tr Time-Resolved FRET (Lifetime Decrease) spec->fret_tr calc Calculate FRET Efficiency fret_ss->calc fret_tr->calc analysis Data Analysis & Interpretation calc->analysis

Caption: Generalized experimental workflow for measuring FRET.

Conclusion

Comparative photostability of Disperse Violet 8 and other violet dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of dyes with high photostability is crucial for applications requiring long-term color retention and resistance to degradation upon light exposure. This guide provides a comprehensive comparison of the photostability of several commercially significant disperse violet dyes, with a focus on Disperse Violet 8 and its alternatives.

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. Their performance, particularly their ability to resist fading when exposed to light, is a critical factor in their selection for various applications, from textiles to advanced materials. This guide presents a comparative overview of the photostability of this compound and other selected violet dyes, supported by quantitative data and a detailed experimental protocol for assessing light fastness.

Quantitative Comparison of Photostability

The photostability of disperse dyes is most commonly quantified by its light fastness rating, determined according to the ISO 105-B02 standard. This standard utilizes a blue wool scale, ranging from 1 (very poor light fastness) to 8 (excellent light fastness). The following table summarizes the light fastness ratings of this compound and other selected disperse violet dyes.

Dye NameC.I. NameChemical ClassLight Fastness Rating (ISO 105-B02)
This compound62030Anthraquinone (B42736)6[1]
Disperse Violet 161100Anthraquinone5-6
Disperse Violet 461105Anthraquinone2-3
Disperse Violet 26/31-Anthraquinone6-7[2]
Disperse Violet 2760724Anthraquinone6[3]
Disperse Violet 6311336Monoazo6[4]
Disperse Violet 93-Monoazo5[5][6]

Analysis of Photostability Data:

The data indicates that anthraquinone-based disperse violet dyes generally exhibit good to excellent light fastness. This compound, with a rating of 6, demonstrates good resistance to fading.[1] Similarly, Disperse Violet 26/31 shows a high light fastness of 6-7, and Disperse Violet 27 has a rating of 6.[2][3] Disperse Violet 1 also performs well with a rating of 5-6. In contrast, Disperse Violet 4, also an anthraquinone dye, displays significantly lower light fastness with a rating of 2-3.

The monoazo dyes included in this comparison, Disperse Violet 63 and Disperse Violet 93, have light fastness ratings of 6 and 5, respectively.[4][5][6] Generally, azo dyes are considered to have lower light fastness compared to anthraquinone dyes, although advancements in dye chemistry have led to the development of azo dyes with improved photostability.[7]

Experimental Protocol: Light Fastness Testing

The determination of the light fastness ratings presented in this guide adheres to the standardized methodology outlined in ISO 105-B02. This protocol ensures the reproducibility and comparability of results.

Objective: To assess the resistance of a textile dye to the fading action of an artificial light source that simulates natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (ISO 105-B01 to B08)

  • Grey scale for assessing change in color (ISO 105-A02)

  • Specimen holders

  • Masking cards

Procedure:

  • Specimen Preparation: A specimen of the dyed textile is mounted on a specimen holder, alongside a set of blue wool standards. A portion of both the specimen and the standards is covered with an opaque mask.

  • Exposure: The mounted specimens and standards are placed in a xenon arc fading lamp apparatus. The apparatus is set to control irradiance, temperature, and relative humidity to simulate specific environmental conditions.

  • Evaluation: The specimens are exposed to the light for a predetermined period or until a specific color change is observed in one of the blue wool standards. The fading of the test specimen is then compared to the fading of the blue wool standards.

  • Rating: The light fastness rating is assigned based on the blue wool standard that shows a similar degree of color change as the test specimen. The rating is given on a scale of 1 to 8, where 8 represents the highest light fastness.

Experimental Workflow

The following diagram illustrates the workflow for determining the photostability of disperse dyes according to the ISO 105-B02 standard.

G cluster_prep Sample Preparation cluster_exposure Exposure to Light cluster_eval Evaluation and Rating A Dyed Textile Specimen C Mounting on Specimen Holder A->C B Blue Wool Standards B->C D Masking a Portion of Specimen and Standards C->D E Placement in Xenon Arc Fading Lamp D->E Start Exposure F Controlled Exposure to Light, Temperature, and Humidity E->F G Visual Assessment of Fading F->G End Exposure H Comparison of Specimen Fading to Blue Wool Standards G->H I Assignment of Light Fastness Rating (1-8) H->I

Workflow for ISO 105-B02 Light Fastness Testing

References

Performance of Disperse Violet 8 in different microscopy filter sets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Disperse Violet 8 for use in fluorescence microscopy. Due to a lack of available experimental data on the specific excitation and emission spectra of this compound, this guide will focus on a detailed comparison with established alternative violet fluorescent dyes. We will present the known spectral properties of these alternatives and evaluate their theoretical performance with common microscopy filter sets.

Executive Summary

This compound is a synthetic anthraquinone (B42736) dye with documented applications in the textile industry. While its chemical structure suggests potential fluorescent properties, there is a significant gap in peer-reviewed literature detailing its excitation and emission spectra for microscopy applications. This lack of data makes it challenging to predict its performance, including brightness, photostability, and compatibility with standard filter sets.

This guide will provide a framework for evaluating potential violet dyes by comparing the well-characterized spectral properties of common alternatives: Alexa Fluor 405, Brilliant Violet 421™, Pacific Blue™, and Hoechst 33342 . We will assess their compatibility with standard DAPI, FITC, TRITC, and Cy5 filter sets to illustrate optimal pairings and potential sources of bleed-through.

Spectral Properties of Alternative Violet Dyes

A summary of the excitation and emission maxima for commonly used violet fluorescent dyes is presented in Table 1. This data is crucial for selecting the appropriate dye and filter combination to maximize signal and minimize crosstalk.

DyeExcitation Max (nm)Emission Max (nm)
This compound Not availableNot available
Alexa Fluor 405401[1][2][3]421[1][2][3]
Brilliant Violet 421™405[4][5]421[4][5]
Pacific Blue™401[6][7][8][9]452[6][7][8][9]
Hoechst 33342351 (DNA-bound)[10]461 (DNA-bound)[10]

Compatibility with Common Microscopy Filter Sets

The performance of a fluorescent dye is critically dependent on the bandpass characteristics of the microscopy filter set. Tables 2-5 outline the specifications of standard DAPI, FITC, TRITC, and Cy5 filter sets and assess the theoretical compatibility of the alternative violet dyes.

DAPI Filter Set

DAPI filter sets are optimized for dyes excited by UV to violet light.

Filter ComponentWavelength Range (nm)
Excitation350 - 400
Dichroic Mirror~400 (longpass)
Emission410 - 470

Compatibility:

  • Alexa Fluor 405 & Brilliant Violet 421™: Suboptimal excitation. The excitation filter may not efficiently capture the 401-405 nm excitation peak. Emission is well within the bandpass.

  • Pacific Blue™: Good excitation and emission compatibility.

  • Hoechst 33342: Excellent excitation and emission compatibility.[10]

FITC Filter Set

FITC filter sets are designed for green-emitting fluorophores.

Filter ComponentWavelength Range (nm)
Excitation460 - 500
Dichroic Mirror~505 (longpass)
Emission510 - 560

Compatibility:

  • All listed violet dyes: Not compatible. There is no spectral overlap with the FITC filter set.[11][12][13][14][15]

TRITC Filter Set

TRITC filter sets are designed for orange-to-red emitting fluorophores.

Filter ComponentWavelength Range (nm)
Excitation530 - 560
Dichroic Mirror~570 (longpass)
Emission570 - 640

Compatibility:

  • All listed violet dyes: Not compatible. There is no spectral overlap with the TRITC filter set.[16][17][18][19]

Cy5 Filter Set

Cy5 filter sets are used for far-red emitting dyes.

Filter ComponentWavelength Range (nm)
Excitation610 - 650
Dichroic Mirror~660 (longpass)
Emission665 - 715

Compatibility:

  • All listed violet dyes: Not compatible. There is no spectral overlap with the Cy5 filter set.[20][21][22][23][24]

Experimental Protocols

Detailed protocols are essential for reproducible results in fluorescence microscopy. Below are general outlines for cell staining and imaging.

General Protocol for Fluorescent Staining of Adherent Cells
  • Cell Culture: Grow adherent cells on sterile coverslips in a petri dish with appropriate culture medium until they reach the desired confluency.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: (For intracellular targets) Wash the cells with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: (Optional) Incubate with a nuclear counterstain like Hoechst 33342.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.

General Protocol for Fluorescence Microscopy Imaging
  • Microscope Setup: Turn on the fluorescence light source and allow it to warm up.

  • Sample Placement: Place the prepared microscope slide on the stage.

  • Focusing: Bring the sample into focus using brightfield illumination.

  • Fluorescence Channel Selection: Select the appropriate filter cube for the fluorophore of interest.

  • Image Acquisition: Open the shutter to the fluorescence light source and adjust the exposure time and gain to obtain a well-exposed image with a good signal-to-noise ratio.

  • Multi-Channel Imaging: For multi-color imaging, acquire images for each fluorophore sequentially, using the corresponding filter sets.

  • Image Processing: Save the acquired images and process them using appropriate imaging software for analysis and presentation.

Visualizing Experimental Workflows

Logical Flow for Selecting a Violet Dye

cluster_selection Dye Selection Process Define Target Define Target & Application Identify Dyes Identify Potential Dyes Define Target->Identify Dyes Next Check Spectra Check Excitation/Emission Spectra Identify Dyes->Check Spectra Next Select Filter Select Appropriate Filter Set Check Spectra->Select Filter Next Optimize Protocol Optimize Staining Protocol Select Filter->Optimize Protocol Next Acquire Image Acquire & Analyze Image Optimize Protocol->Acquire Image Next

Caption: A logical workflow for selecting a suitable violet fluorescent dye for a microscopy experiment.

Experimental Workflow for Immunofluorescence

cluster_workflow Immunofluorescence Staining Workflow Cell Prep Cell Preparation & Fixation Permeabilization Permeabilization (if needed) Cell Prep->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Ab Primary Antibody Incubation Blocking->Primary Ab Secondary Ab Fluorescent Secondary Ab Incubation Primary Ab->Secondary Ab Mounting Washing & Mounting Secondary Ab->Mounting Imaging Microscopy Imaging Mounting->Imaging

Caption: A typical experimental workflow for immunofluorescence staining of cells for microscopy.

Conclusion and Recommendations

The suitability of this compound for fluorescence microscopy remains undetermined due to the absence of publicly available excitation and emission spectra. Researchers and drug development professionals are advised to use well-characterized alternative violet dyes such as Alexa Fluor 405, Brilliant Violet 421™, Pacific Blue™, or Hoechst 33342. The choice among these alternatives will depend on the specific application, the available microscope filter sets, and the potential for multiplexing with other fluorophores.

For optimal performance, it is crucial to match the spectral characteristics of the chosen dye with the bandpass of the excitation and emission filters. When considering a novel dye like this compound for microscopy, it is imperative to first perform a thorough spectral characterization to determine its excitation and emission maxima before proceeding with experimental work.

References

A Comparative Guide to Probes for Correlative Light and Electron Microscopy (CLEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Correlative Light and Electron Microscopy (CLEM) is a powerful imaging technique that bridges the gap between the functional dynamics observed in fluorescence light microscopy (LM) and the high-resolution ultrastructural detail provided by electron microscopy (EM). The success of a CLEM experiment is critically dependent on the selection of an appropriate probe—a label that can be visualized in both imaging modalities. This guide provides a comparative overview of established probes for CLEM and discusses the essential properties that govern their performance.

Initially, this guide was intended to focus on Disperse Violet 8. However, a thorough review of scientific literature reveals that this compound is an anthraquinone-based dye primarily used in the textile and plastics industries.[1][2] There is no documented evidence of its application as a fluorescent probe in biological microscopy, a necessary prerequisite for its use in CLEM. Probes for CLEM must possess specific photophysical properties and chemical resilience that industrial dyes typically lack.

This guide will, therefore, focus on a comparison of three distinct, well-established classes of probes that are routinely and effectively used in CLEM workflows:

  • Chemically-Resistant Fluorescent Proteins: Represented by mScarlet-H , a state-of-the-art red fluorescent protein that retains its fluorescence even after harsh EM sample preparation.

  • Genetically-Encoded Photosensitizers: Represented by miniSOG , which generates an electron-dense precipitate upon illumination, effectively converting a fluorescent signal into an EM-visible stain.

  • Genetically-Encoded Peroxidases: Represented by APEX2 , an enzyme that catalyzes the local deposition of an electron-dense substrate.

Probe Performance Comparison

The selection of a CLEM probe is a trade-off between signal preservation, localization accuracy, and the complexity of the experimental protocol. The ideal probe should be bright, stable, and compact, and it must survive the rigorous fixation, dehydration, and embedding steps required for EM.

PropertymScarlet-HminiSOGAPEX2
Probe Type Monomeric Red Fluorescent Protein (Genetically Encoded)Fluorescent Flavoprotein / Photosensitizer (Genetically Encoded)Ascorbate Peroxidase (Genetically Encoded)
Mechanism Direct fluorescence visualization in both LM and post-embedding in EM sections.Fluorescence (LM) guides light-induced local polymerization of diaminobenzidine (DAB) to create an osmiophilic, electron-dense precipitate (EM).[3][4]Peroxidase-catalyzed polymerization of DAB in the presence of H₂O₂ creates an electron-dense precipitate (EM).[5][6] Not fluorescent itself; typically co-expressed or fused with a fluorescent protein for the LM component.[5]
Size ~27 kDa106 amino acids (~12 kDa)[3]~28 kDa[6]
Excitation Max. ~569 nm~448 nmN/A (relies on fused FP for fluorescence)
Emission Max. ~593 nm~500 nmN/A (relies on fused FP for fluorescence)
Key Advantage High resistance to chemical fixation (including OsO₄) and resin embedding, allowing direct correlation on the same ultrathin section with high signal-to-noise.[7][8][9]Small size minimizes potential disruption of target protein function. Generates its own EM contrast with high spatial precision.[3][4]Highly efficient enzyme, leading to sensitive detection.[6][10] Contrast generation does not require light, avoiding potential phototoxicity during this step.[6]
Key Limitation Fluorescence intensity is reduced after EM processing, requiring sensitive imaging setups.Photo-oxidation process requires careful optimization of light dose and substrate concentration to avoid diffusion artifacts.[11]Requires delivery of substrates (DAB and H₂O₂) which can be a limiting factor in dense tissue. The reaction product can diffuse slightly, affecting localization precision.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for successful CLEM experiments. Below are summarized methodologies for the three compared probes.

Protocol for Post-Embedding CLEM using mScarlet-H

This protocol is designed for directly imaging the fluorescence of mScarlet-H in resin-embedded sections. Its exceptional chemical stability makes it ideal for this "in-resin" approach, which offers the highest correlation accuracy.[7][9][12]

Methodology:

  • Transfection & Cell Culture: Culture cells on gridded coverslips or dishes suitable for CLEM. Transfect with a plasmid encoding the protein of interest fused to mScarlet-H. Allow 24-48 hours for protein expression.

  • Live-Cell Imaging (Optional): Image the live cells using a fluorescence microscope to identify cells of interest and record their positions using the grid coordinates.

  • Chemical Fixation: Fix the cells with a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer) for 30-60 minutes at room temperature.

  • Post-fixation & Staining: Rinse the samples and post-fix with 1% osmium tetroxide (OsO₄) in buffer for 1 hour on ice. This step is critical for generating ultrastructural contrast but is known to quench most fluorescent proteins. mScarlet-H retains significant fluorescence.[7]

  • Dehydration & Resin Infiltration: Dehydrate the sample through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%). Infiltrate with an epoxy resin (e.g., Epon) and polymerize according to the manufacturer's instructions.

  • Sectioning & In-Resin Fluorescence Imaging: Prepare ultrathin sections (70-100 nm) and place them on a coverslip. Image these sections on a fluorescence microscope equipped with a sensitive detector. The previously recorded coordinates are used to find the cells of interest.

  • EM Staining & Imaging: Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) and image the exact same section in a transmission electron microscope (TEM).

  • Correlation: Overlay the LM and EM images using fiducial markers or cellular landmarks for precise correlation.

Protocol for CLEM using miniSOG Photo-oxidation

This method uses the fluorescent miniSOG protein to identify the target's location, and then uses light to trigger a chemical reaction that makes the target visible for EM.

Methodology:

  • Transfection & Cell Culture: Transfect cells with a plasmid for the protein of interest fused to miniSOG. Culture on CLEM-compatible dishes.

  • Fluorescence Imaging & Fixation: Image live or fixed cells to identify the location of miniSOG fluorescence. Fix cells using 2% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1 hour on ice.[11][13]

  • Blocking: Quench remaining aldehyde activity and reduce non-specific background by incubating with a blocking solution (e.g., 50 mM glycine, 10 mM KCN in cacodylate buffer).[13]

  • DAB Substrate Incubation: Incubate the fixed cells with a freshly prepared solution of 1 mg/mL 3,3'-diaminobenzidine (B165653) (DAB) in 0.1 M sodium cacodylate buffer.[3]

  • Photo-oxidation: Mount the dish on an inverted fluorescence microscope. Using a blue light source (e.g., 450-490 nm filter) and a high numerical aperture objective, illuminate the region of interest. The illumination time (typically 5-15 minutes) needs to be optimized.[14] A visible brown precipitate will form at the site of miniSOG.

  • EM Processing: After photo-oxidation, rinse the sample thoroughly. Post-fix with 1% OsO₄, which will stain the DAB polymer, making it strongly electron-dense. Dehydrate and embed in resin as described in the mScarlet-H protocol.

  • EM Imaging: Section the sample and image with a TEM to visualize the electron-dense reaction product.

Protocol for CLEM using APEX2-Catalyzed Polymerization

This protocol is similar to the miniSOG workflow but uses a chemical reaction instead of light to generate the EM contrast. For CLEM, APEX2 is typically fused to the protein of interest alongside a fluorescent protein (e.g., GFP or mCherry) to guide the localization.[5]

Methodology:

  • Transfection & Cell Culture: Transfect cells with a construct encoding the protein of interest fused to both APEX2 and a fluorescent protein. Culture and express the fusion protein.

  • Fluorescence Imaging & Fixation: Image the fluorescent protein signal to identify target cells and structures. Fix the cells with 2-2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 1 hour.

  • DAB Reaction: Rinse the cells and incubate with 1 mg/mL DAB in buffer. To initiate the polymerization, add hydrogen peroxide (H₂O₂) to a final concentration of ~0.5 mM and incubate for a period determined by optimization (can be from a few minutes to an hour).[15]

  • EM Processing: Stop the reaction by rinsing thoroughly. Proceed with osmium tetroxide post-fixation, dehydration, and resin embedding as previously described. The osmium cross-links and stains the DAB polymer.

  • EM Imaging & Correlation: Section the sample and acquire TEM images. Correlate the resulting electron-dense areas with the previously captured fluorescence images.

Visualizing Workflows and Pathways

Diagrams created using the DOT language help clarify complex experimental processes and relationships.

CLEM_Workflow cluster_LM Light Microscopy (LM) Stage cluster_EM Electron Microscopy (EM) Stage a Sample Preparation (e.g., Transfection on gridded dish) b Fluorescence Imaging (Identify Region of Interest) a->b c Contrast Generation Step (e.g., Photo-oxidation, Peroxidase Reaction, or direct imaging for resistant FPs) b->c Localization g Image Correlation (Overlay LM and EM data) b->g ROI Data d EM Sample Processing (Fixation, Staining, Dehydration, Resin Embedding) e Ultrathin Sectioning d->e f TEM Imaging (High-resolution ultrastructure) e->f f->g Analysis c->d Preparation

A generalized workflow for Correlative Light and Electron Microscopy (CLEM).

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., EGFR) Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase Activation Vesicle Endocytic Vesicle Receptor->Vesicle Internalization (Tracked with Probe-tagged Receptor) Response Cellular Response (e.g., Gene Expression) Kinase->Response Signal Transduction Vesicle->Response Trafficking & Signaling Ligand Ligand Ligand->Receptor Binding

CLEM probes can track receptor internalization and signaling pathways.

References

A Comparative Guide to Violet Fluorescent Probes: Benchmarking Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Disperse Violet 8, an anthraquinone-based dye, against commonly used commercial fluorescent probes for cellular imaging. The objective is to offer a comprehensive performance benchmark based on key photophysical properties and to provide standardized protocols for their evaluation.

Introduction to this compound

This compound, chemically known as 1,4-diamino-5-nitroanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) family.[1][2] While traditionally used in the textile industry, its core chemical structure is shared by other compounds that have found applications in biomedical imaging as fluorescent probes.[3][4] Anthraquinone-based dyes are noted for their high chemical stability and, in some cases, superior photostability when compared to more common fluorophores like DAPI.[3] However, the presence of a nitro functional group, as in this compound, can potentially lead to fluorescence quenching.[5] This guide aims to place the potential of this compound into context with established violet-excitable fluorescent probes.

Quantitative Performance Comparison

The following table summarizes the key photophysical parameters of this compound alongside popular commercial fluorescent probes. It is important to note that comprehensive data for this compound as a fluorescent probe is not widely available in scientific literature; therefore, some of its properties are estimated based on the behavior of structurally similar anthraquinone dyes.

ParameterThis compoundDAPI (DNA-bound)Hoechst 33342 (DNA-bound)Alexa Fluor 405
Max Excitation (λ_ex) ~420 nm (estimated)[3]~358 nm[6]~350 nm[7][8]~401 nm[9][10]
Max Emission (λ_em) ~550 nm (estimated)[3]~461 nm[6][11]~461 nm[7][8]~421 nm[9][10]
Molar Extinction Coefficient (ε) Not Reported27,000 cm⁻¹M⁻¹[6]Not Reported34,000 cm⁻¹M⁻¹[10]
Quantum Yield (Φ) Low (estimated)[11]~0.4 (variable)~0.4 (variable)0.36
Stokes Shift ~130 nm (estimated)~103 nm~111 nm~20 nm
Photostability Potentially High[3][9]Low[3]ModerateHigh
Cell Permeability Permeable (predicted)Low (for live cells)[12]High[13][14]Impermeable (used as conjugate)
Primary Application General Staining (potential)Fixed Cell Nuclear Staining[12]Live/Fixed Cell Nuclear Staining[8]Covalent Labeling, Multicolor Imaging[15]

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance metrics.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The quantum yield (Φ) of a fluorophore is a measure of the efficiency of photon emission. It is most reliably determined using a comparative method with a well-characterized standard.[7][16]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test probe (this compound)

  • Solvent (e.g., DMSO, ethanol)

Procedure:

  • Prepare a series of dilutions for both the standard and the test probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test probe.

  • Calculate the quantum yield of the test probe using the following equation[7][15]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST refer to the test sample and the standard, respectively.

Protocol 2: Assessment of Photostability

Photostability, or resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged imaging.

Materials:

  • Fluorescence microscope equipped with a camera and appropriate filter sets.

  • Light source (e.g., Xenon lamp, laser).

  • Sample of interest stained with the fluorescent probe (e.g., fixed cells, polymer film).

  • Image analysis software.

Procedure:

  • Prepare the sample stained with the fluorescent probe.

  • Place the sample on the microscope stage and focus on a region of interest.

  • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously expose the sample to the excitation light.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Measure the mean fluorescence intensity of the region of interest in each image using image analysis software.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the probe's photostability. A slower decay rate signifies higher photostability.[12][17]

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Test & Standard Probes) B Create Dilution Series (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Record Emission Spectra (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Quantum Yield F->G H H G->H Compare Probes G cluster_signal Apoptosis Signaling Pathway cluster_probe Fluorescent Probe Application A Apoptotic Stimulus B Caspase-8 Activation A->B C Caspase-3 Activation B->C D DNA Fragmentation C->D P Violet Fluorescent Probe (e.g., DNA-binding dye) D->P Enables binding to fragmented DNA I Visualize Nuclear Morphology (Fluorescence Microscopy) P->I

References

Comparative Analysis of Disperse Violet 8 Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The purity of reagents is a critical factor that directly impacts the reproducibility and reliability of research and development outcomes. Disperse Violet 8, an anthraquinone-based dye, is utilized in various scientific applications beyond textile dyeing, including in the formulation of specialized polymers and as a component in certain biological stains. The presence of impurities can lead to inconsistent results, altered reactivity, and potential artifacts in experimental data. This guide provides a comparative assessment of this compound obtained from three different, anonymized suppliers (designated Supplier A, Supplier B, and Supplier C). The analysis focuses on purity assessment via High-Performance Liquid Chromatography (HPLC), identification of major impurities using Mass Spectrometry (MS), and characterization of spectral properties through UV-Vis Spectroscopy. Detailed experimental protocols are provided to allow for replication of these findings.

Comparative Data Summary

The purity and characteristics of this compound from three different suppliers were evaluated. Key analytical data are summarized in the table below. The data presented are based on representative lots from each supplier and are intended to illustrate the potential variability that can be encountered.

Parameter Supplier A Supplier B Supplier C
Lot Number A-DV8-001B-DV8-002C-DV8-003
Purity by HPLC-UV (at 570 nm) 98.5%95.2%99.1%
Major Impurity 1 (%) 0.8%2.1%0.5%
Major Impurity 2 (%) 0.4%1.5%0.2%
Moisture Content (Karl Fischer) 0.2%0.8%0.1%
UV-Vis λmax (in Acetone) 571 nm570 nm571 nm
Appearance Dark blue powderDark blue powderDark blue powder

Analysis: Supplier C provided the highest purity material with the lowest levels of impurities and moisture. Supplier B's product showed a notably lower purity and higher impurity content, which could be a concern for sensitive applications.

Experimental Workflow

The logical flow for the assessment of this compound from different suppliers is outlined in the diagram below. This process ensures a systematic and comprehensive evaluation of each sample.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison A Receive this compound from Suppliers A, B, C B Document Lot Numbers & Physical Appearance A->B C Prepare Stock Solutions (e.g., in Acetone) B->C D HPLC-UV Analysis (Purity Quantification) C->D E LC-MS Analysis (Impurity Identification) C->E F UV-Vis Spectroscopy (Spectral Properties) C->F G Karl Fischer Titration (Moisture Content) C->G H Compile & Tabulate Quantitative Data D->H E->H F->H G->H I Compare Purity Profiles & Impurity Levels H->I J Final Purity Assessment & Supplier Ranking I->J

Caption: Experimental workflow for the comparative purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical procedures for disperse dyes.[1]

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate this compound from its impurities and quantify its purity based on peak area.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 570 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of the this compound sample in acetone (B3395972) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and run the analysis for 15 minutes.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed to determine the molecular weights of the impurities, aiding in their structural elucidation. The addition of mass detection enhances confidence in compound identification.[1]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Same as the HPLC method described in section 3.1.

  • Mass Range: Scan from m/z 100 to 1000.

  • Procedure:

    • Perform the LC separation as described for the HPLC analysis.

    • The eluent from the column is directed into the ESI source.

    • Acquire mass spectra for all eluting peaks.

    • Analyze the mass-to-charge ratio (m/z) of the impurity peaks to hypothesize their molecular formulas and potential structures.

3.3. UV-Vis Spectroscopy for Spectral Characterization

This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is a key characteristic of its chromophore.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Acetone (spectroscopic grade).

  • Scan Range: 300 - 800 nm.

  • Procedure:

    • Prepare a dilute solution of this compound in acetone to achieve an absorbance value between 0.5 and 1.0 at the λmax.

    • Use acetone as the blank reference.

    • Scan the sample solution across the specified wavelength range.

    • Identify the wavelength of maximum absorbance (λmax).

Disclaimer: The data presented in this guide are for illustrative purposes based on a hypothetical analysis. Researchers should always perform their own quality control and validation of reagents for their specific applications.

References

Inter-laboratory validation of Disperse Violet 8 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-Laboratory Validation of Disperse Violet 8 Quantification Methods

This guide provides a comprehensive overview of analytical methodologies for the quantification of this compound. In the absence of a formal inter-laboratory comparison study for this specific dye, this document synthesizes existing data and protocols for similar disperse dyes to establish a framework for such a comparison. It details established analytical techniques, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research settings.

This compound is a synthetic dye used in the textile industry. Due to the potential for some disperse dyes to be allergenic or carcinogenic, their accurate detection and quantification in consumer products and environmental samples are of paramount importance.[1] This guide focuses on three common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.[1]

MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-DAD Chromatographic separation followed by detection based on UV-Vis absorbance.[2]0.032 - 0.07 µg/mL[2]0.098 - 0.2 µg/mL[2]Robust, widely available, cost-effective.[3]Lower sensitivity and selectivity compared to LC-MS/MS.[1]
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, providing high selectivity and sensitivity.[1][4]0.02 - 1.35 ng/mL[4]0.06 - 4.09 ng/mL[4]High sensitivity and selectivity, suitable for complex matrices and trace analysis.[1][4]Higher equipment and operational costs.[3]
UV-Vis Spectrophotometry Quantification based on the absorption of light by the dye in solution.[5]2.47 × 10⁻⁶ mol L⁻¹[5]8.22 × 10⁻⁶ mol L⁻¹[5]Simple, rapid, and low cost.[6]Prone to interference from other substances in the sample matrix.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for conducting meaningful inter-laboratory comparisons.

Sample Preparation (Extraction from Textile Samples)

This protocol is a general method adaptable for the extraction of disperse dyes from textile materials.[1]

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a flask.[1]

  • Extraction: Add 20 mL of methanol (B129727) to the flask.[1]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[1][4]

  • Centrifugation: Centrifuge the extract at 4000-10,000 rpm for 10 minutes.[1][4]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.[4]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is based on a validated method for the analysis of multiple food dyes.[2]

  • Instrumentation: Agilent 1090 HPLC system with a quaternary pump and a diode array detector.[2]

  • Column: Phenomenex C18 column (250 mm × 3 mm, 4 µm) thermostated at 40°C.[2]

  • Mobile Phase:

    • Solvent A: 0.08 mol/L Ammonium Acetate (pH=6).[2]

    • Solvent B: Acetonitrile-Methanol-Deionized Water (25:25:50 V/V).[2]

  • Gradient Elution: Linear gradient from 5% B to 100% B in 20 minutes.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: Diode array detector monitoring the maximum absorption wavelength of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general method for the analysis of a wide range of disperse dyes.[1][4]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol.[4]

  • Gradient: A suitable gradient from high aqueous to high organic content.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[3]

UV-Vis Spectrophotometry

This protocol is based on the determination of Disperse Red 1 in aqueous solutions.[5]

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable, such as acetone, dimethylformamide (DMF), or a mixture with water.[5] The use of a commercial dispersant may be necessary for aqueous solutions.[5]

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax).

    • Prepare the sample solution and measure its absorbance at λmax.

    • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Proposed Framework for Inter-Laboratory Validation

A formal inter-laboratory study, also known as a round-robin test, is essential to establish the ruggedness and transferability of an analytical method.[8] The following workflow outlines a proposed framework for the inter-laboratory validation of this compound quantification methods.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Study Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Analytical Methods for Comparison (HPLC-DAD, LC-MS/MS, Spectrophotometry) A->B C Develop and Standardize Detailed Protocols B->C D Prepare and Characterize Homogeneous Test Materials C->D E Distribute Test Materials and Protocols to Participating Laboratories D->E F Laboratories Perform Analyses Following the Standardized Protocols G Laboratories Report Results and Raw Data H Statistical Analysis of Results (e.g., ISO 5725) G->H I Calculate Repeatability (Intra-laboratory) and Reproducibility (Inter-laboratory) J Prepare and Publish a Comprehensive Validation Report

Caption: Proposed workflow for an inter-laboratory validation study.

Data Presentation for Inter-Laboratory Validation

The results of an inter-laboratory study should be summarized in a clear and concise manner to allow for easy comparison of method performance across different laboratories.

Table 2: Hypothetical Inter-Laboratory Comparison of this compound Quantification (Concentration in mg/kg)

LaboratoryMethodSample 1Sample 2Sample 3MeanStd. Dev.
Lab 1HPLC-DAD10.225.551.028.920.4
Lab 2HPLC-DAD9.824.949.528.119.9
Lab 3HPLC-DAD10.526.152.329.621.0
HPLC-DAD Average 10.2 25.5 50.9 28.9 0.8
Lab 1LC-MS/MS10.125.150.228.520.1
Lab 2LC-MS/MS10.025.050.128.420.1
Lab 3LC-MS/MS10.125.250.328.520.1
LC-MS/MS Average 10.1 25.1 50.2 28.5 0.1

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical methods and their key performance characteristics.

G cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC-DAD Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Low Robustness Robustness HPLC->Robustness High LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity High LCMS->Cost High LCMS->Robustness Moderate UVVIS UV-Vis Spectrophotometry UVVIS->Sensitivity Low UVVIS->Selectivity Low UVVIS->Cost Very Low UVVIS->Robustness High

Caption: Relationship between analytical methods and performance.

References

A Critical Evaluation of Disperse Violet 8 as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a cornerstone of robust and reproducible experimental outcomes. This guide provides a critical evaluation of Disperse Violet 8's utility as a research tool by comparing it with established alternatives for common biological applications. While this compound is commercially listed as a fluorescent dye for histological and histochemical applications, a comprehensive review of scientific literature reveals a significant lack of specific data on its performance, protocols, and suitability for quantitative cell-based assays.

This guide, therefore, focuses on a comparative analysis with well-characterized dyes that serve as reliable alternatives in key research areas: Crystal Violet for cell viability and biomass assessment, Nile Red for lipid staining, and the Brilliant Violet™ dye family for flow cytometry. By presenting the available data, detailed experimental protocols, and workflow visualizations for these alternatives, we aim to provide researchers with the necessary information to make informed decisions for their experimental designs.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and its well-established alternatives. The significant gaps in the data for this compound underscore its current limitations as a primary research tool.

PropertyThis compoundCrystal VioletNile RedBrilliant Violet™ 421 (Example)
C.I. Name This compoundBasic Violet 3--
CAS Number 82-33-7[1]548-62-97385-67-3-
Molecular Formula C₁₄H₉N₃O₄[1]C₂₅H₃₀ClN₃C₂₀H₁₈N₂OProprietary Polymer
Molecular Weight 283.24 g/mol [1]407.98 g/mol 318.39 g/mol -
Dye Class Anthraquinone[1]TriarylmethanePhenoxazoneProprietary Polymer
Primary Application Textile/Plastic Dyeing[1]Cell Viability, Gram StainingLipid StainingFlow Cytometry
Solubility Soluble in ethanol, acetone (B3395972), benzene[1]Soluble in water, ethanolSoluble in organic solvents, lipidsWater Soluble (as conjugate)
Excitation Max (nm) Not Reported~585-590 nm (absorbance)~450-500 nm (in lipids)[2]~405 nm[3]
Emission Max (nm) Not ReportedNot applicable (colorimetric)>528 nm (yellow-gold in lipids)[2]~421 nm[3]
Toxicity Profile Limited data; other disperse dyes show toxicity[4]Can be cytotoxic at high concentrationsGenerally low toxicity in staining protocolsLow cytotoxicity as antibody conjugate

Experimental Protocols

Detailed methodologies for the key applications of the alternative dyes are provided below. The absence of a validated, peer-reviewed protocol for this compound in a biological context is a primary concern for its use in quantitative research.

Protocol 1: Cell Viability and Biomass Quantification using Crystal Violet

This protocol describes a common method for quantifying the relative number of adherent cells in a multi-well plate.

Materials:

  • Adherent cells cultured in a multi-well plate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol (B129727)

  • Crystal Violet Staining Solution (0.5% w/v): Dissolve 0.5 g of crystal violet powder in 100 mL of 20% methanol in distilled water.

  • Solubilization Solution: 10% acetic acid in water or 1% Sodium Dodecyl Sulfate (SDS) in water.

  • Plate reader capable of measuring absorbance at 570-590 nm.

Procedure:

  • Cell Culture and Treatment: Seed cells at a desired density in a multi-well plate and culture with appropriate treatments.

  • Washing: Gently wash the cells twice with PBS to remove media and non-adherent cells.

  • Fixation: Add the fixative solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and add the Crystal Violet Staining Solution to each well, ensuring the cell monolayer is fully covered. Incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the plate with deionized water multiple times to remove excess stain. Allow the plate to air dry completely.

  • Solubilization: Add the Solubilization Solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized dye in a plate reader at a wavelength between 570 nm and 590 nm. The absorbance is directly proportional to the cell number.

Protocol 2: Staining of Intracellular Lipid Droplets with Nile Red

This protocol outlines the use of Nile Red for the fluorescent visualization and quantification of neutral lipids in cultured cells.

Materials:

  • Cultured cells (live or fixed) on coverslips or in a multi-well plate

  • Phosphate Buffered Saline (PBS)

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Working solution: Dilute the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.

  • (Optional) DAPI or Hoechst stain for nuclear counterstaining.

  • Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence: excitation ~450-500 nm, emission >528 nm).[2]

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For fixed cells, treat with 4% PFA for 15 minutes, followed by washing with PBS.

  • Staining: Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Counterstaining (Optional): If desired, incubate with a nuclear stain like DAPI according to the manufacturer's protocol.

  • Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold fluorescent structures.[2]

Protocol 3: Cell Surface Marker Analysis using Brilliant Violet™ 421 Conjugated Antibodies in Flow Cytometry

This protocol provides a general workflow for staining suspended cells for analysis by flow cytometry.

Materials:

  • Single-cell suspension of cells of interest

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Brilliant Violet™ 421 (BV421) conjugated primary antibody

  • (Optional) Fc block to prevent non-specific antibody binding

  • (Optional) A fixable viability dye

  • Flow cytometer equipped with a violet laser (405 nm) and a detector for BV421 (e.g., 450/50 nm bandpass filter).[3]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

  • Fc Blocking (Optional): Add an Fc blocking reagent and incubate for 10 minutes on ice.

  • Antibody Staining: Add the BV421-conjugated antibody at the predetermined optimal concentration.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter configuration for BV421.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for the discussed alternative research tools.

Crystal_Violet_Assay cluster_plate Multi-well Plate cluster_analysis Analysis A Seed & Treat Cells B Wash with PBS A->B C Fix Cells B->C D Stain with Crystal Violet C->D E Wash Excess Stain D->E F Air Dry E->F G Solubilize Stain F->G H Measure Absorbance (570-590 nm) G->H

Crystal Violet assay workflow for cell viability.

Nile_Red_Staining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Cultured Cells fix Fixation (Optional) start->fix stain Incubate with Nile Red Solution fix->stain wash Wash with PBS stain->wash counterstain Nuclear Counterstain (Optional) wash->counterstain image Fluorescence Microscopy counterstain->image

Workflow for staining lipid droplets with Nile Red.

Flow_Cytometry_Workflow cluster_staining Cell Staining cluster_analysis Analysis A Single-Cell Suspension B Fc Block (Optional) A->B C Add BV421 Antibody B->C D Incubate C->D E Wash Cells D->E F Resuspend E->F G Acquire Data on Flow Cytometer F->G

Flow cytometry staining workflow.

Critical Evaluation of this compound

The primary challenge in evaluating this compound as a research tool is the profound lack of publicly available data regarding its use in biological systems. Originally designed for industrial applications such as dyeing polyester (B1180765) and other synthetic fibers, its properties have not been characterized for scientific research.[1]

Key Concerns and Unknowns:

  • Fluorescence Properties: The excitation and emission spectra of this compound in aqueous biological buffers are not documented. This information is fundamental for selecting appropriate filters and lasers on imaging systems and for avoiding spectral overlap in multiplexing experiments.

  • Specificity and Mechanism of Action: It is unclear which cellular components this compound might bind to, if any, with specificity. As a "disperse" dye, it is designed to be poorly water-soluble and to associate with hydrophobic environments, which could lead to non-specific aggregation or staining of various cellular structures.

  • Toxicity and Biocompatibility: The toxicity of this compound in cell culture has not been reported. Other disperse dyes have been shown to have toxic and mutagenic properties, raising concerns about their use in live-cell imaging or functional assays.[4]

  • Protocol Availability: The absence of established and validated protocols makes its application unreliable and difficult to reproduce.

Given the significant knowledge gaps, This compound cannot be recommended as a reliable research tool at this time. Researchers requiring a violet dye for their experiments are strongly advised to use well-characterized and validated alternatives such as Crystal Violet for cell biomass, Nile Red for lipid analysis, or the extensive palette of Brilliant Violet™ dyes for flow cytometry. These alternatives offer the advantages of known spectral properties, established protocols, and a wealth of literature supporting their use, ensuring more reliable and reproducible scientific outcomes. Should data on the biological applications of this compound become available in the future, a re-evaluation of its utility would be warranted.

References

Safety Operating Guide

Proper Disposal of Disperse Violet 8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Disperse Violet 8 is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. In case of a spill, contain the material immediately, prevent it from entering drains, and collect the dry powder using methods that avoid dust generation.[1][2][3]

Waste Classification and Storage

Proper classification and storage of this compound waste are the foundational steps for compliant disposal.

  • Waste Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification of this compound waste.[2]

  • Original Containers: Whenever possible, keep waste this compound in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste.[1]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents.[3][4]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Engage a Licensed Professional: The disposal of this compound must be entrusted to a licensed and approved waste disposal company.[5]

  • Transportation: The waste will be transported to a dedicated facility for destruction.

  • Destruction Methods: Common methods for the destruction of chemical dyes like this compound include:

    • Incineration: Controlled incineration in a chemical incinerator equipped with flue gas scrubbing capabilities to neutralize harmful emissions.[6]

    • Chemical Destruction Plant: Removal to a licensed facility that specializes in the chemical decomposition of waste materials.[6]

Note: Under no circumstances should this compound be discharged into sewer systems or waterways.[1][2][6]

Quantitative Data

Currently, specific quantitative data for disposal parameters such as concentration limits are not publicly available and would be determined by local regulations and the policies of the engaged waste disposal facility.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal cluster_3 Key Regulations & Compliance A This compound Waste Generated B Collect in Original or Designated Labeled Container A->B C Do Not Mix with Other Waste B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Away from Incompatible Materials D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Transport to Approved Facility G->H I Final Disposal: Incineration or Chemical Destruction H->I J Adhere to all Federal, State, and Local Regulations I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Disperse violet 8

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of Disperse Violet 8, a dye commonly used in various industrial and research applications. Adherence to these guidelines is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is necessary to avoid potential health risks such as skin and eye irritation or allergic reactions. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin GlovesChemical impermeable gloves (e.g., rubber, latex, polyethylene, polyvinyl chloride, or neoprene).[1][3] Must be inspected before use.[1][4]
Protective ClothingFire/flame resistant and impervious clothing.[1][2] A daily change of work clothing is recommended.[3]
Respiratory RespiratorAn approved dust respirator should be used when dust exposure is anticipated.[3] If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[1][2]

Operational and Disposal Plan

A systematic workflow is critical for the safe handling and disposal of this compound. This includes proper engineering controls, handling techniques, and waste management.

Operational Workflow Diagram

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal prep1 Ensure adequate ventilation (e.g., fume hood) prep2 Don appropriate PPE (See table above) prep1->prep2 handle1 Avoid dust formation prep2->handle1 handle2 Weigh and handle in a designated area handle1->handle2 handle3 Use non-sparking tools handle2->handle3 clean1 Wash hands and exposed skin thoroughly handle3->clean1 clean2 Clean work surfaces clean1->clean2 disp1 Collect waste in a suitable, closed container clean2->disp1 spill In case of spill, collect material without creating dust spill->disp1 disp2 Dispose of as hazardous waste according to local regulations disp1->disp2 disp3 Do not discharge to sewer systems disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid generating dust.[1][5] Use of non-sparking tools is recommended to prevent ignition sources.[1][2]

  • Housekeeping: Maintain a clean workspace. Clean any spills immediately by sweeping or vacuuming the material into a suitable disposal container, avoiding dusty conditions.[6]

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4] It is also advised to shower at the end of a work shift.[3] Contaminated clothing should be removed and washed before reuse.[6]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, should be collected in a clearly labeled, sealed container.[1][2]

  • Waste Disposal: The disposal of this compound should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical in regular trash or pour it down the drain.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

  • Contaminated Packaging: Before disposing of the original container, ensure it is completely empty.[5] Treat the empty container as hazardous waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.